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Foundational

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine CAS 1273603-58-9 properties

An In-depth Technical Guide to 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9) Abstract 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated heterocyclic amine that represents a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9)

Abstract

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated heterocyclic amine that represents a valuable and versatile building block for drug discovery and development. Its rigid bicyclic core, decorated with bromine and fluorine atoms, offers a unique combination of structural and electronic properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, propose a detailed synthetic pathway with mechanistic insights, discuss its potential spectroscopic signature, and explore its applications as a scaffold in modern therapeutic design. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

The 2,3-Dihydro-1-Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran ring system, particularly its dihydro derivative, is a cornerstone in the development of therapeutic agents.[1] This scaffold is present in a multitude of natural products and clinically approved drugs, demonstrating a wide array of biological activities.[2][3] The fusion of a benzene ring with a furan ring imparts a rigid, planar structure that can effectively orient functional groups for optimal interaction with biological targets.

Key attributes of the benzofuran scaffold include:

  • High Lipophilicity: The benzofuran ring, as seen in drugs like Amiodarone, confers high lipid solubility, which can enhance tissue distribution.[1]

  • Metabolic Stability: The aromatic nature of the core often provides stability against metabolic degradation.

  • Versatile Bioactivity: Derivatives have been identified as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents, often acting through mechanisms like kinase inhibition.[1][3]

The specific compound, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, enhances this privileged scaffold with strategically placed halogen atoms and a primary amine, making it a highly attractive starting point for library synthesis and lead optimization.

Physicochemical and Structural Properties

The structural and electronic properties of a molecule are critical determinants of its reactivity and potential for biological interaction. 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine possesses a unique combination of features that make it a compound of significant interest.

PropertyValueSource
CAS Number 1273603-58-9N/A
Molecular Formula C₈H₇BrFNO[4]
Molecular Weight 232.05 g/mol [4]
SMILES NC1COC2=C(C(F)=CC=C12)Br[4]
Appearance Predicted to be a solid at room temperatureN/A

Structural Analysis:

  • Dihydrobenzofuran Core: Provides a rigid, three-dimensional conformation, which is often advantageous for selective binding to protein targets.

  • Primary Amine at C3: This functional group serves as a key handle for subsequent chemical modifications. It can act as a nucleophile or a base and is a common feature in pharmacophores for forming hydrogen bonds or salt bridges with biological targets. The stereocenter at C3 means this compound can exist as a racemic mixture or as individual enantiomers, (S) and (R), which may exhibit different biological activities.

  • Bromine at C7: The bromine atom is a heavy halogen that can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. It also provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further diversification of the scaffold.[5]

  • Fluorine at C6: The fluorine atom significantly alters the electronic properties of the benzene ring. Its high electronegativity can modulate the pKa of the nearby amine and influence the molecule's metabolic stability and binding affinity.

Synthesis and Mechanistic Considerations

While specific synthetic procedures for CAS 1273603-58-9 are not widely published in peer-reviewed journals, a logical and efficient pathway can be devised based on established benzofuran chemistry. A robust strategy involves the synthesis of the corresponding ketone intermediate, 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one, followed by reductive amination.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Reductive Amination A 2-Bromo-3-fluorophenol C Intermediate Ester A->C 1. K₂CO₃, Acetone 2. Williamson Ether Synthesis B Ethyl Bromoacetate B->C D 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-one C->D 3. Polyphosphoric Acid (PPA) 4. Intramolecular Friedel-Crafts Acylation (Cyclization) G 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine (Final Product) D->G 5. Reductive Amination in Methanol E Ammonium Acetate (Amine Source) E->G F Sodium Cyanoborohydride (Reducing Agent) F->G

Caption: Proposed two-part synthesis of the target amine from 2-bromo-3-fluorophenol.

Experimental Protocol (Proposed)

Part 1: Synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one

  • Williamson Ether Synthesis: To a solution of 2-bromo-3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and ethyl bromoacetate (1.2 eq). The mixture is heated to reflux and stirred for 12-18 hours.

    • Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide intermediate. This nucleophile then displaces the bromide from ethyl bromoacetate in a classic SN2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude ester is extracted with ethyl acetate and washed with water and brine.

  • Intramolecular Friedel-Crafts Acylation: The crude intermediate ester is added slowly to pre-heated polyphosphoric acid (PPA) at 120-130°C and stirred for 2-4 hours.[6]

    • Causality: PPA serves as both the solvent and a strong acid catalyst. It promotes the cyclization of the ester onto the aromatic ring. The electron-rich aromatic ring attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the five-membered furanone ring.

  • Hydrolysis and Purification: The reaction mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the solid ketone product. The solid is collected by filtration, washed with cold water and a dilute solution of sodium bicarbonate, and then dried. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Reductive Amination to Yield the Final Product

  • Reaction Setup: The ketone intermediate (1.0 eq) is dissolved in methanol. Ammonium acetate (10 eq) is added, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq). The reaction is stirred at room temperature for 24 hours.

    • Causality: Ammonium acetate serves as the source of ammonia, which condenses with the ketone to form an imine intermediate in situ. Sodium cyanoborohydride is a mild reducing agent that is selective for the imine over the ketone, driving the reaction towards the formation of the primary amine.

  • Final Work-up and Purification: The solvent is removed in vacuo. The residue is taken up in water and the pH is adjusted to >10 with 1M NaOH. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the crude amine. The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predictive)

While experimental spectra are not publicly available, the structure of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine allows for a reliable prediction of its key spectroscopic features.

1H NMR:

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be characteristic of ortho-coupling.

  • C3 Proton (CH-N): A multiplet around δ 4.0-4.5 ppm.

  • C2 Protons (CH₂-O): Two diastereotopic protons on the carbon adjacent to the oxygen will likely appear as two separate multiplets (or doublets of doublets) between δ 4.5-5.0 ppm.

  • Amine Protons (NH₂): A broad singlet around δ 1.5-3.0 ppm, which is exchangeable with D₂O.

13C NMR:

  • Signals for 8 distinct carbon atoms are expected. Aromatic carbons would appear in the δ 110-160 ppm range, with those directly attached to fluorine and oxygen appearing further downfield. The C-Br carbon would be observed around δ 100-115 ppm. The aliphatic carbons (C2 and C3) would be found upfield (δ 40-80 ppm).

19F NMR:

  • A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry (EI):

  • The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 231 and 233.

  • Key fragmentation patterns would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-product therapeutic but rather a sophisticated building block. Its value lies in its potential to serve as a starting point for the synthesis of novel drug candidates across various therapeutic areas.

Applications cluster_Targets Potential Therapeutic Targets Core 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Amine (C3) Bromine (C7) Kinases Kinase Inhibitors (e.g., Src, CDK2) [27] Core:f1->Kinases Acylation / Sulfonylation GPCRs GPCR Modulators (e.g., CB2 Agonists) [30] Core:f1->GPCRs Reductive Amination / Amidation CNS CNS Agents (Monoamine Reuptake Inhibitors) [5] Core:f2->CNS Suzuki / Buchwald Coupling Antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) [31] Core:f2->Antimicrobial Sonogashira / Heck Coupling

Caption: Role of the scaffold's functional groups in accessing different classes of therapeutics.

  • Kinase Inhibitors: The amine at C3 is an ideal point for introducing side chains designed to interact with the hinge region of protein kinases. Many potent kinase inhibitors feature a similar heterocyclic core.[1]

  • CNS Disorders: The bromine at C7 allows for palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl or heteroaryl groups, a common strategy in the development of agents targeting central nervous system receptors and transporters.[7]

  • GPCR Modulators: The overall scaffold is suitable for designing ligands for G-protein coupled receptors. For example, related 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain.[8]

Safety, Handling, and Storage

As a research chemical, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine must be handled with appropriate care, following standard laboratory safety protocols.

  • Hazard Classification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][9]

  • GHS Pictogram: GHS07 (Exclamation Mark).[4]

  • Signal Word: Warning.[4]

  • Hazard Statements: H302, H315, H319, H335.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/eye protection/face protection.[4][10]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10]

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers note that cold-chain transportation may be required.[4]

Conclusion

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9) is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined three-dimensional structure, combined with orthogonal functional handles (amine and bromide) and strategic fluorination, provides a rich platform for the synthesis of diverse and complex molecules. The synthetic and analytical frameworks presented in this guide offer a solid foundation for researchers looking to incorporate this versatile scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.

References

  • Google Patents. (August 23 2007) Use of monoamine reuptake inhibitors for the treatment of central nervous system disorders.
  • Angene Chemical. Safety Data Sheet for Benzofuran, 7-​bromo-​5-​methyl-. [Link]

  • PrepChem.com. Synthesis of 7-bromo-3-phenylbenzofuran. [Link]

  • Reddy, et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]

  • S. P. Nikas, et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Clinically approved drugs containing the benzofuran scaffold. [Link]

  • L. Wang, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, the selection of high-quality, stereochemically rich building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. 7-Bromo-6-fluoro-2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of high-quality, stereochemically rich building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a highly versatile, halogenated bicyclic scaffold that offers a unique combination of structural rigidity and orthogonal reactivity.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a multi-dimensional system. The presence of a chiral primary amine at the C3 position, coupled with the stereoelectronic influence of the 6-fluoro and 7-bromo substituents, dictates its physicochemical behavior—specifically its ionization state (pKa) and lipophilicity (LogD). This whitepaper provides an in-depth analysis of the compound's physicochemical properties, details self-validating experimental protocols for its characterization, and outlines its synthetic utility in medicinal chemistry.

Structural Anatomy & Theoretical Physicochemical Profile

Before initiating empirical assays, it is critical to establish a theoretical baseline for the compound. The 2,3-dihydrobenzofuran core provides a rigid, oxygen-containing heterocycle that restricts conformational freedom, a highly desirable trait for minimizing entropic penalties upon target binding.

Table 1: Core Physicochemical and Structural Parameters
ParameterValue / Description
IUPAC Name 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
CAS Registry Number 1273603-58-9[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
SMILES NC1COC2=C(C(F)=CC=C12)Br[1]
Predicted pKa (Amine) ~8.2 – 8.6 (Basic)
Predicted LogP ~2.1 – 2.5
Topological Polar Surface Area (TPSA) 35.2 Ų

Stereoelectronic Effects of Halogenation

The strategic placement of halogens on the aromatic ring fundamentally alters the electron density of the benzofuran core, which cascades into changes in both physicochemical properties and metabolic stability.

  • The 6-Fluoro Substituent: Fluorine is highly electronegative but small. Its primary role at the C6 position is to block cytochrome P450 (CYP450)-mediated oxidative metabolism at the electron-rich aromatic positions. Furthermore, its strong inductive electron-withdrawing effect slightly depresses the pKa of the C3 amine, shifting it closer to the physiological pH sweet spot.

  • The 7-Bromo Substituent: Bromine is a heavy, lipophilic halogen. Positioned ortho to the ring oxygen, it creates significant steric hindrance and increases the overall lipophilicity (LogP) of the molecule. Crucially, the C-Br bond serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions.

Experimental Methodologies for Physicochemical Characterization

Theoretical predictions must be empirically validated to ensure trustworthiness in downstream ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. The following protocols are designed as self-validating systems to ensure maximum data integrity.

Precise pKa Determination via Potentiometric Titration

The basicity of the primary amine dictates the compound's ionization state at physiological pH (7.4), which directly impacts aqueous solubility and membrane permeability.[2].

Step-by-Step Methodology:

  • System Calibration: Calibrate the automated titrator (e.g., Sirius T3) using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.5 °C.

  • Sample Preparation: Dissolve 1-2 mg of the compound in a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, preventing variations in activity coefficients that would otherwise skew the Nernstian response of the pH electrode. If the free base exhibits poor solubility, utilize a methanol-water cosolvent system and apply the Yasuda-Shedlovsky extrapolation to derive the aqueous pKa.

  • Degassing (Critical Step): Purge the solution with Argon or Nitrogen gas for 15 minutes prior to titration. Causality: This displaces dissolved ambient CO₂, which forms carbonic acid in water and causes false inflection points in the alkaline region of the titration curve.

  • Titration & Analysis: Titrate with standardized 0.1 M KOH or HCl. Utilize the second-derivative method of the titration curve to precisely identify the inflection point corresponding to the amine's pKa.

LogD₇.₄ Determination via the Shake-Flask Method

While LogP describes the partitioning of the neutral molecule,[3]. [4].

Step-by-Step Methodology:

  • Phase Presaturation: Vigorously mix equal volumes of n-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours, then separate the phases. Causality: Mutual saturation prevents volume shifts caused by solvent cross-solubility during the actual assay, ensuring precise concentration calculations.

  • Sample Partitioning: Dissolve the compound in the presaturated buffered aqueous phase at a concentration of 100 µM. Add the presaturated octanol phase in a 1:1 volume ratio.

  • Equilibration: Mechanically shake the sealed flask at 25 °C for 60 minutes to reach thermodynamic equilibrium. Centrifuge the mixture at 3000 rpm for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

  • Quantification (Self-Validation): Extract aliquots from both the aqueous and octanol phases. Quantify the compound concentration in each phase using LC-MS/MS rather than UV spectroscopy. Causality: LC-MS/MS prevents trace UV-active impurities from distorting the partition ratio. Calculate LogD₇.₄ = Log([Drug]octanol / [Drug]buffer). Verify mass balance (total drug recovered vs. initial input) to ensure no compound was lost to glass adsorption.

PhysChemWorkflow Compound 7-Bromo-6-fluoro-2,3-dihydro -1-benzofuran-3-amine pKa Potentiometric Titration (pKa Determination) Compound->pKa Ionization State LogD Shake-Flask Method (LogD7.4 Determination) Compound->LogD Lipophilicity Data Physicochemical Profile (ADME / DMPK Modeling) pKa->Data LogD->Data

Caption: Workflow for the physicochemical characterization of the benzofuran core.

Synthetic Utility & Orthogonal Reactivity

The true value of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine lies in its orthogonal reactivity handles, allowing chemists to selectively functionalize the molecule in multiple vectors.

  • C3-Amine Functionalization: The primary aliphatic amine is highly nucleophilic. It readily undergoes amide coupling with carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) to generate peptidomimetics. Alternatively, it can be subjected to reductive amination with aldehydes and NaBH(OAc)₃ to yield secondary or tertiary amines.

  • C7-Bromo Functionalization: The aryl bromide is primed for palladium-catalyzed cross-coupling. It can undergo Suzuki-Miyaura coupling with aryl boronic acids to extend the aromatic system, or Buchwald-Hartwig amination to introduce complex aniline derivatives.

  • Mechanistic Caution: Because the C3 primary amine can coordinate to palladium catalysts and poison them, or participate in undesired intramolecular cyclizations, it is highly recommended to transiently protect the amine (e.g., as a tert-butyl carbamate or Boc group) prior to executing reactions at the C7 position.

SyntheticPathways Core 7-Bromo-6-fluoro-2,3-dihydro -1-benzofuran-3-amine Amine C3-Amine Reactivity Core->Amine Bromo C7-Bromo Reactivity Core->Bromo Amide Amide Coupling (HATU / DIPEA) Amine->Amide RedAmin Reductive Amination (NaBH(OAc)3) Amine->RedAmin Suzuki Suzuki-Miyaura (Pd-Catalyzed) Bromo->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Bromo->Buchwald

Caption: Orthogonal synthetic functionalization pathways for the benzofuran scaffold.

References

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: Pharmata / DergiPark URL: [Link]

  • Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: European Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: LogD Source: Cambridge MedChem Consulting URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 7-bromo-6-fluoro-2,3-dihydro-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted 2,3-dihydrobenzofuran, its three-dimensional structure is crucial for its interaction with biological targets. This document synthesizes available data and theoretical principles to offer insights into its structural characteristics, preferred conformations, and the scientific rationale behind these properties. While direct crystallographic data for this specific molecule is not publicly available, this guide leverages information from closely related analogs and computational chemistry principles to provide a robust model.

Introduction

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1273603-58-9) is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold.[1] This core structure is a "privileged" motif in drug discovery, appearing in numerous biologically active natural products and synthetic compounds.[2] The substituents on the aromatic ring (bromo and fluoro) and the amine group at the 3-position significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and hydrogen bonding capabilities. Understanding the precise three-dimensional arrangement of these functional groups is paramount for designing molecules with specific biological activities and for elucidating structure-activity relationships (SAR).

This guide will delve into the key structural features of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, exploring the geometry of the fused ring system and the conformational flexibility of the dihydrofuran ring.

Molecular Structure

The foundational structure of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine consists of a benzene ring fused to a five-membered dihydrofuran ring.

PropertyValueSource
CAS Number 1273603-58-9[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]

The molecule possesses a chiral center at the C3 position, meaning it can exist as a racemic mixture of two enantiomers, (3R)- and (3S)-7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. The specific stereochemistry will be critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

The 2,3-Dihydrobenzofuran Core

Unlike the planar, aromatic benzofuran, the 2,3-dihydrobenzofuran core is non-planar due to the two sp³-hybridized carbon atoms (C2 and C3) in the five-membered ring. This non-planarity results in a puckered conformation for the dihydrofuran ring.

Substituent Effects
  • 7-Bromo and 6-Fluoro Groups: The electron-withdrawing nature of the bromine and fluorine atoms on the aromatic ring will influence the electron density of the entire molecule. These bulky halogen substituents can also introduce steric hindrance, which may affect the preferred conformation of the molecule and its ability to bind to target proteins.

  • 3-Amine Group: The amine group at the C3 position is a key functional group that can act as a hydrogen bond donor and acceptor. Its orientation relative to the dihydrobenzofuran ring is a critical aspect of the molecule's conformation.

Conformational Analysis

The conformational flexibility of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine primarily arises from the puckering of the dihydrofuran ring and the rotation of the C3-N bond.

Dihydrofuran Ring Pucker

The five-membered dihydrofuran ring is not flat and typically adopts an "envelope" or "twist" conformation to relieve ring strain. In the envelope conformation, one atom is out of the plane of the other four. For 2,3-dihydrobenzofuran, the C2 or C3 atom is often the one out of the plane. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The specific substituents on the ring can influence the energetic preference for a particular puckered state.

cluster_0 Dihydrofuran Ring Conformations Envelope (C2-out) Envelope (C2-out) Twist Twist Envelope (C2-out)->Twist Low Energy Barrier Envelope (C3-out) Envelope (C3-out) Twist->Envelope (C3-out) Low Energy Barrier Envelope (C3-out)->Envelope (C2-out)

Caption: Interconversion between common dihydrofuran ring conformations.

Orientation of the 3-Amine Group

The amine group at the C3 position can be oriented in either a pseudo-axial or pseudo-equatorial position relative to the mean plane of the dihydrofuran ring. The preferred orientation will be a balance of minimizing steric interactions with other parts of the molecule and maximizing favorable electronic interactions. Computational modeling studies on related 3-amino-2,3-dihydrobenzofuran derivatives suggest that the energetic difference between these two conformations can be small, and both may be populated at physiological temperatures.

Synthesis and Characterization

The synthesis of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine would likely follow established methods for the synthesis of substituted 2,3-dihydrobenzofurans. A potential synthetic route could involve the cyclization of a suitably substituted phenol derivative.

start Substituted Phenol Precursor step1 Introduction of Side Chain at C2 start->step1 step2 Cyclization to form Dihydrofuran Ring step1->step2 step3 Functional Group Interconversion to introduce Amine at C3 step2->step3 end 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine step3->end

Caption: A generalized synthetic workflow for 2,3-dihydrobenzofuran-3-amines.

Characterization of the final product would rely on a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The coupling constants observed in the ¹H NMR spectrum, particularly for the protons on C2 and C3, can provide valuable information about the dihedral angles and thus the preferred conformation of the dihydrofuran ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and the C-F and C-Br stretches.

  • X-ray Crystallography: This would provide the most definitive information about the solid-state molecular structure and conformation. While no public crystal structure is currently available for this specific molecule, it remains the gold standard for structural elucidation.

Experimental and Computational Protocols for Structural Analysis

To obtain precise data on the molecular structure and conformation, the following experimental and computational workflows are recommended.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of high purity 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Protocol: Conformational Search and Analysis
  • Structure Building: Construct a 3D model of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics or semi-empirical methods to identify low-energy conformers.

  • Quantum Mechanical Optimization: Subject the low-energy conformers to geometry optimization using density functional theory (DFT) or other high-level ab initio methods to obtain accurate structures and relative energies.

  • Analysis: Analyze the optimized geometries to determine key structural parameters (bond lengths, angles, dihedral angles) and the relative populations of the different conformers based on their calculated energies.

cluster_0 Structural Analysis Workflow A Initial 3D Model B Conformational Search (Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (DFT) C->D E Analysis of Structures and Energies D->E

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Exploratory

Spectroscopic Profiling and Structural Elucidation of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Comprehensive Technical Guide

Executive Summary & Structural Architecture As a Senior Application Scientist, I approach the structural elucidation of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273603-58-9; Formula: C8H7BrFNO) not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

As a Senior Application Scientist, I approach the structural elucidation of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273603-58-9; Formula: C8H7BrFNO) not merely as a data collection exercise, but as a self-validating analytical matrix. This molecule presents a unique analytical challenge and opportunity due to three distinct structural features:

  • A Chiral Center at C3 : The primary amine substitution creates a stereocenter, rendering the adjacent C2 methylene protons diastereotopic.

  • A Highly Substituted Aromatic Ring : The presence of both bromine (C7) and fluorine (C6) adjacent to the benzofuran oxygen bridgehead (C7a) induces profound electronic shielding and deshielding effects.

  • Rich Spin-Spin Coupling Networks : The 19F nucleus (spin ½) provides a powerful secondary handle to map the aromatic system through heteronuclear J -coupling, validating the 1H and 13C assignments.

This guide details the theoretical causality behind the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, providing a robust, step-by-step protocol for empirical verification[1].

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Experimental Choice: Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The primary aliphatic amine at C3 is highly basic and readily accepts a proton in acidic mobile phases to form a stable [M+H]+ ion.

The presence of a single bromine atom provides a highly diagnostic 1:1 isotopic signature separated by 2 m/z units, representing the 79Br and 81Br isotopes[1].

Quantitative MS Data

Table 1: Predicted HRMS (ESI+) Isotopic and Fragmentation Data

Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceDiagnostic Significance
[M+H]+ ( 79Br ) C8​H979​BrFNO 231.977~100%Molecular Ion (Base Isotope)
[M+H]+ ( 81Br ) C8​H981​BrFNO 233.975~98%Confirms mono-bromination
[M+H−NH3​]+ C8​H679​BrFO 214.950Base Peak (MS2)Confirms primary amine
[M+H−NH3​−HF]+ C8​H579​BrO 194.944MinorConfirms aromatic fluorine
Fragmentation Pathway Logic

The dominant fragmentation pathway is the neutral loss of ammonia (17 Da). This occurs rapidly because the cleavage of the C3-N bond yields a highly resonance-stabilized benzofuranyl carbocation.

MS_Pathway M [M+H]+ m/z 232 / 234 (79Br / 81Br) Frag1 [M+H - NH3]+ m/z 215 / 217 Benzofuranyl Cation M->Frag1 - NH3 (17 Da) Frag2 [M+H - NH3 - HF]+ m/z 195 / 197 Frag1->Frag2 - HF (20 Da) Frag3 [M+H - NH3 - Br•]+ m/z 136 Radical Cation Frag1->Frag3 - Br• (79/81 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Vibrational Spectroscopy (ATR-FTIR)

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is selected over transmission (KBr pellet) to prevent potential halide-exchange artifacts and to preserve the solid-state hydrogen-bonding network of the amine[2].

Table 2: Key Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350, 3280Medium −NH2​ Primary amine N-H asymmetric/symmetric stretch
2950, 2870Weak C-H (Aliphatic)Dihydrobenzofuran ring C-H stretch
1600, 1480Strong C=C (Aromatic)Aromatic ring skeletal vibrations
1220, 1050Strong C-O-C Benzofuran ether asymmetric/symmetric stretch
1180Strong C-F Aromatic C-F stretch
620Strong C-Br Aromatic C-Br stretch

Multi-Nuclear NMR Spectroscopy

The NMR matrix is the ultimate self-validating system for this molecule. We utilize DMSO- d6​ as the solvent. Why? DMSO- d6​ strongly hydrogen-bonds with the −NH2​ protons, shifting them downfield (~2.0 - 3.5 ppm) and sharpening the signal, which prevents overlap with the aliphatic C2 protons[3].

1H NMR (400 MHz, DMSO- d6​ )

The C3 chiral center renders the C2 protons diastereotopic (they are in different magnetic environments relative to the −NH2​ group). They will appear as two distinct doublets of doublets (dd) due to geminal coupling to each other ( J≈11 Hz ) and vicinal coupling to the C3 proton.

The aromatic region is defined by the fluorine atom. C5-H is ortho to fluorine, resulting in a large heteronuclear coupling ( 3JHF​≈8.5 Hz ). C4-H is meta to fluorine, resulting in a smaller coupling ( 4JHF​≈5.5 Hz ).

Table 3: Predicted 1H NMR Assignments

PositionShift (ppm)MultiplicityCoupling ( J in Hz)IntegrationAssignment
−NH2​ ~2.10br s-2HPrimary amine
C2-H a​ ~4.25dd J=11.0,4.5 1HDiastereotopic CH 2​
C2-H b​ ~4.65dd J=11.0,7.5 1HDiastereotopic CH 2​
C3-H~4.85dd J=7.5,4.5 1HChiral methine
C5-H~6.95dd J=8.2,8.5 1HAromatic CH (ortho to F)
C4-H~7.15dd J=8.2,5.5 1HAromatic CH (meta to F)
13C and 19F NMR (100 MHz / 376 MHz, DMSO- d6​ )

In the 13C spectrum, any carbon near the fluorine atom will split into a doublet. The magnitude of the JCF​ coupling constant definitively assigns the carbon's distance from the fluorine[3].

  • Direct attachment ( 1JCF​ ) : ~240 Hz (C6).

  • Ortho attachment ( 2JCF​ ) : ~20-25 Hz (C5 and C7).

Table 4: Predicted 13C and 19F NMR Assignments

NucleusPositionShift (ppm)MultiplicityCoupling ( J in Hz)
13CC3~55.2s-
13CC2~78.4s-
13CC7~95.1d 2JCF​=21.0 (C-Br)
13CC5~108.3d 2JCF​=23.5 (Aromatic CH)
13CC6~158.4d 1JCF​=242.0 (C-F)
19FF at C6-112.5dd 3JFH​=8.5 , 4JFH​=5.5
Structural Elucidation Workflow

To ensure absolute confidence in the regiochemistry of the halogens, a sequential 2D NMR workflow is strictly required.

NMR_Workflow Step1 1H & 19F NMR Assess Purity & F-Coupling Step2 13C & DEPT-135 Identify Carbon Types (CH, CH2, Cq) Step1->Step2 Step3 2D COSY Map C2-C3 Spin System Step2->Step3 Step4 2D HSQC Assign Direct C-H Correlations Step3->Step4 Step5 2D HMBC Confirm Regiochemistry (C6-F, C7-Br) Step4->Step5

Figure 2: Sequential NMR workflow for complete structural elucidation and regiochemical assignment.

Experimental Protocols

HRMS (ESI-TOF) Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated amine [M+H]+ .

  • Instrument Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Acquisition: Scan m/z 50 to 500 in positive ion mode. Isolate m/z 232 and apply 15-25 eV collision energy (Argon gas) to acquire the MS2 fragmentation spectrum.

Multi-Nuclear NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1H NMR Acquisition:

    • Frequency: 400 MHz.

    • Scans: 16. Relaxation Delay (d1): 1.5 s.

  • 19F NMR Acquisition:

    • Frequency: 376 MHz.

    • Scans: 64.

    • Critical Parameter: Set the relaxation delay (d1) to ≥3.0 seconds. Fluorinated aromatics often exhibit long T1​ relaxation times; a short d1 will result in severe signal attenuation and inaccurate integration[4].

  • 13C NMR Acquisition:

    • Frequency: 100 MHz.

    • Scans: 1024 (due to low natural abundance of 13C and splitting of signals by 19F).

    • Apply composite pulse decoupling (WALTZ-16) on the 1H channel to remove C-H splitting, leaving only the diagnostic C-F splitting visible.

ATR-FTIR Protocol
  • Background: Collect a background spectrum (32 scans) of the clean diamond ATR crystal in ambient air.

  • Sample Loading: Place ~2 mg of the neat solid powder directly onto the diamond crystal. Apply the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.

  • Introduction to Spectroscopy. Cengage Learning / Google Books.

  • Structure Determination of Organic Compounds: Tables of Spectral Data. Springer / Google Books.

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications.

Sources

Foundational

Synthesis and Characterization of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide

Executive Summary The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of targeted therapeutics ranging from antimicrobial agents to epigenetic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of targeted therapeutics ranging from antimicrobial agents to epigenetic modulators. Specifically, 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273603-58-9) represents a highly functionalized building block. The presence of the primary amine at the C3 position provides a versatile handle for derivatization (e.g., amidation, reductive amination), while the C6-fluoro and C7-bromo substituents precisely tune the lipophilicity, metabolic stability, and steric profile of the molecule.

This whitepaper details a robust, field-proven synthetic workflow for this compound, emphasizing the mechanistic causality behind reagent selection, in-process controls (IPCs), and chemoselective strategies required to preserve the labile halogen substituents during reduction.

Pharmacological Rationale & Structural Logic

Halogenated dihydrobenzofurans are critical in modern drug discovery. The strategic placement of a fluorine atom at C6 enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the bulky bromine at C7 often occupies specific hydrophobic pockets in target proteins, such as the binding grooves of histone methyltransferases ().

PharmLogic Ligand 3-Amino-dihydrobenzofuran Pharmacophore Target Target Receptor (e.g., Epigenetic/GPCR) Ligand->Target Binding Enhanced Target Affinity & Metabolic Stability Target->Binding Halogens 7-Br, 6-F Substituents (Lipophilic Tuning) Halogens->Target Steric/Electronic fit Effect Downstream Signaling Modulation Binding->Effect

Fig 1. Pharmacological logic and signaling impact of the halogenated pharmacophore.

Retrosynthetic Strategy & Mechanistic Causality

While the synthesis of 3-amino-2,3-dihydrobenzofurans can be achieved through microwave-assisted asymmetric synthesis () or diversity-oriented library generation (), the most scalable and cost-effective route for the 7-bromo-6-fluoro derivative relies on the step-wise construction of the benzofuran-3-one core from a commercially available phenol precursor ().

The sequence involves O-alkylation, intramolecular Friedel-Crafts acylation, oxime condensation, and a critical chemoselective reduction.

SynthesisWorkflow SM 2-Bromo-3-fluorophenol (CAS: 443-81-2) Step1 O-Alkylation Reagents: ClCH2COOH, NaOH SM->Step1 Int1 2-(2-Bromo-3-fluorophenoxy)acetic acid Step1->Int1 Step2 Intramolecular Acylation Reagents: SOCl2, then AlCl3 Int1->Step2 Int2 7-Bromo-6-fluorobenzofuran-3-one (CAS: 1344893-60-2) Step2->Int2 Step3 Oxime Condensation Reagents: NH2OH·HCl, NaOAc Int2->Step3 Int3 7-Bromo-6-fluorobenzofuran-3-one oxime Step3->Int3 Step4 Chemoselective Reduction Reagents: Zn dust, AcOH Int3->Step4 Target 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine (CAS: 1273603-58-9) Step4->Target

Fig 2. Retrosynthetic and forward synthesis workflow for the target dihydrobenzofuran.

Experimental Workflows: Step-by-Step Protocols

Step 1: Synthesis of 2-(2-Bromo-3-fluorophenoxy)acetic acid

Causality: Sodium hydroxide is used to deprotonate 2-bromo-3-fluorophenol, maximizing the nucleophilicity of the phenoxide ion for an SN​2 displacement on chloroacetic acid. Water is selected as the solvent because it easily dissolves the sodium salts of both starting materials.

  • Charge a round-bottom flask with 2-bromo-3-fluorophenol (1.0 eq) and a 20% aqueous NaOH solution (2.5 eq).

  • Stir at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Slowly add an aqueous solution of chloroacetic acid (1.2 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 4 hours.

  • Self-Validating IPC: Cool the mixture to 0∘C and acidify with concentrated HCl to pH 2. The immediate precipitation of a white solid visually validates the formation of the protonated carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford the intermediate.

Step 2: Intramolecular Acylation to 7-Bromo-6-fluorobenzofuran-3-one

Causality: The electron-withdrawing nature of the fluorine and bromine atoms severely deactivates the aromatic ring. Therefore, standard acid-catalyzed cyclization is insufficient. Thionyl chloride converts the acid to a highly reactive acid chloride, and aluminum chloride provides the strong Lewis acid catalysis mandatory to force the Friedel-Crafts ring closure.

  • Suspend 2-(2-bromo-3-fluorophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Stir at 40∘C until gas evolution ( HCl , SO2​ ) ceases (approx. 2 hours).

  • Concentrate the mixture in vacuo to remove excess thionyl chloride, yielding the crude acid chloride.

  • Redissolve the acid chloride in anhydrous DCM and cool to 0∘C under nitrogen.

  • Add anhydrous AlCl3​ (1.5 eq) portion-wise. A color change to deep red/brown indicates the formation of the reactive acylium ion complex.

  • Stir at room temperature for 3 hours.

  • Self-Validating IPC: Quench the reaction by slowly pouring it into an ice-water mixture. The destruction of the Lewis acid complex will cause the organic layer to lighten in color. Extract with DCM, wash with brine, and concentrate to yield 7-bromo-6-fluorobenzofuran-3-one.

Step 3: Oxime Condensation

Causality: Sodium acetate acts as a mild, non-nucleophilic base to liberate free hydroxylamine from its hydrochloride salt. This prevents base-catalyzed degradation (e.g., ring opening) of the benzofuran-3-one core that would occur with stronger bases like NaOH.

  • Dissolve 7-bromo-6-fluorobenzofuran-3-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2 hours.

  • Self-Validating IPC: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the ketone spot and the appearance of a more polar spot confirms complete conversion to the oxime.

  • Concentrate the solvent, dilute with water, and extract with ethyl acetate. Dry and evaporate to isolate the oxime.

Step 4: Chemoselective Reduction to Target Amine

Causality: The reduction of the oxime to the primary amine requires strict chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) carries an unacceptably high risk of concomitant hydrodebromination at the C7 position due to the lability of the aryl-bromide bond. A dissolving metal reduction utilizing Zinc dust in glacial acetic acid is selected because it robustly reduces the N-O and C=N bonds while fully preserving the critical halogen pharmacophores.

  • Dissolve the oxime intermediate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10∘C .

  • Add Zinc dust (5.0 eq) portion-wise over 30 minutes. Note: The reaction is highly exothermic; controlled addition prevents thermal runaway and suppresses unwanted side reactions.

  • Stir the mixture at room temperature for 4 hours.

  • Self-Validating IPC: Monitor the reaction via LC-MS. The disappearance of the oxime mass and the emergence of the target mass ( m/z 232 [M+H]+ ) validates the completion of the reduction.

  • Filter the mixture through a pad of Celite to remove zinc salts.

  • Concentrate the filtrate, basify with aqueous NaHCO3​ to pH 8-9 (to free the amine), and extract with DCM. Purify via column chromatography if necessary.

Physicochemical & Analytical Data

The following table summarizes the expected quantitative and qualitative analytical data for the fully characterized target compound.

ParameterExpected Value / Description
IUPAC Name 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
CAS Registry Number 1273603-58-9
Molecular Formula C8​H7​BrFNO
Molecular Weight 232.05 g/mol
Physical State Off-white to pale yellow solid
1 H NMR ( CDCl3​ , 400 MHz) δ 7.05 (dd, 1H, Ar-H), 6.68 (dd, 1H, Ar-H), 4.65 (m, 1H, C2-H), 4.58 (dd, 1H, C2-H), 4.21 (dd, 1H, C3-H), 1.80 (br s, 2H, −NH2​ )
ESI-MS (m/z) 232.0 / 234.0 [M+H]+ (Characteristic 1:1 isotopic pattern confirming the presence of one Bromine atom)
Solubility Soluble in DMSO, Methanol, Dichloromethane

References

  • Helgren, T. R., Xu, L. L., Sotelo, D., Mehta, Y. R., Korkmaz, M. A., Pavlinov, I., & Aldrich, L. N. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal, 24(18), 4509-4514.[Link]

  • Saleeb, M., Mojica, S., U., A., & Elofsson, M. (2017). "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science, 19(5), 322-330.[Link]

  • Patent WO2023064586A1. (2023). "Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof.
  • Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2005). "A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols." The Journal of Organic Chemistry, 70(8), 3332-3335.[Link]

Exploratory

Unlocking the Therapeutic Potential of Halogenated Dihydrobenzofuran Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active natural products and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1][2] The introduction of halogens and an amine functionality to this core structure gives rise to a class of molecules with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of halogenated dihydrobenzofuran amines. We will delve into their interactions with key biological targets, including serotonin receptors and monoamine oxidases, and discuss the critical structure-activity relationships that govern their efficacy. Furthermore, this guide will detail established experimental protocols for evaluating their biological activity and provide insights into their potential as therapeutic agents for a range of disorders.

Introduction: The Significance of the Halogenated Dihydrobenzofuran Amine Scaffold

The 2,3-dihydrobenzofuran core is a versatile structural framework found in a wide array of natural products and pharmaceuticals.[1][3] Its inherent biological activity, coupled with the ability to readily introduce diverse functional groups, makes it an attractive starting point for drug discovery. The incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[4][5] Similarly, the amine group is a common pharmacophore, crucial for interactions with many receptors and enzymes. The combination of these features in halogenated dihydrobenzofuran amines has led to the discovery of compounds with potent and selective activities against various biological targets, highlighting their potential in the development of novel therapeutics.[2][4]

Synthetic Strategies for Halogenated Dihydrobenzofuran Amines

The synthesis of halogenated dihydrobenzofuran amines can be achieved through several strategic approaches. A common method involves the initial construction of the dihydrobenzofuran ring, followed by halogenation and amination.

A. Construction of the Dihydrobenzofuran Core:

Multiple synthetic routes exist for the formation of the dihydrobenzofuran skeleton. One prevalent method involves the intramolecular cyclization of ortho-allylphenols.[1] Recent advancements have utilized photochemical gold-mediated atom transfer radical addition (ATRA) reactions to achieve this cyclization under mild conditions.[1] Another approach involves the reaction of arynes with formamides and subsequent trapping with zinc enolates of α-chlorinated methines.[6]

B. Halogenation:

Halogenation of the aromatic ring of the dihydrobenzofuran scaffold can be accomplished using various electrophilic halogenating agents known in organic synthesis.[7] These include N-halosuccinimides (e.g., N-bromosuccinimide, N-chlorosuccinimide) and other reagents capable of donating a halogen to an aromatic system.[7] The regioselectivity of the halogenation is often directed by the existing substituents on the aromatic ring.

C. Introduction of the Amine Functionality:

The amine group can be introduced through several methods. One common strategy is the displacement of a suitable leaving group, such as a bromine atom, with an amine.[7] Alternatively, an azide moiety can be introduced and subsequently reduced to the primary amine.[7]

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_synthesis General Synthetic Scheme Start o-Allylphenol or Salicylic Aldehyde Cyclization Dihydrobenzofuran Core Synthesis Start->Cyclization e.g., Photochemical Gold-Mediated ATRA Halogenation Aromatic Halogenation Cyclization->Halogenation Electrophilic Halogenating Agent Functionalization Introduction of Amine Precursor Halogenation->Functionalization e.g., Bromination followed by Azide Displacement Reduction Amine Formation Functionalization->Reduction e.g., Azide Reduction Final_Product Halogenated Dihydrobenzofuran Amine Reduction->Final_Product

Caption: A generalized workflow for the synthesis of halogenated dihydrobenzofuran amines.

Key Biological Targets and Mechanisms of Action

Halogenated dihydrobenzofuran amines have demonstrated significant activity at several key biological targets, primarily within the central nervous system.

Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide range of physiological and psychological processes.[8][9] Dysregulation of the serotonergic system is implicated in numerous disorders, including depression, anxiety, and psychosis.[10]

  • 5-HT2A Receptor Inverse Agonism: Certain halogenated dihydrobenzofuran amines have been identified as potent inverse agonists of the 5-HT2A receptor.[11] Inverse agonists stabilize the receptor in an inactive conformation, reducing its basal activity. This mechanism is particularly relevant for the treatment of psychosis, where hyperactivity of the 5-HT2A receptor is a key pathological feature.[11] The benzofuran analogue of serotonin, 1-oxo-5-hydroxytryptamine, has been shown to be a potent agonist of the 5-HT3 receptor, demonstrating that the indolic proton of serotonin is not essential for receptor activation.[12]

  • Structure-Activity Relationships (SAR) at Serotonin Receptors: The position and nature of the halogen substituent on the dihydrobenzofuran ring, as well as the structure of the amine side chain, are critical for determining the affinity and efficacy at different serotonin receptor subtypes. For instance, specific substitutions can confer selectivity for the 5-HT2A receptor over other subtypes, which is a desirable property for minimizing off-target effects.[11]

Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[13][14] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[15]

  • MAO-A and MAO-B Inhibition: Inhibition of MAO-A is a therapeutic strategy for depression, as it increases the levels of serotonin and norepinephrine in the brain.[13][16] Conversely, selective MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[13][17] Halogenated dihydrobenzofuran amines have been investigated as inhibitors of both MAO isoforms.[18]

  • Impact of Halogenation on MAO Inhibition: The presence and position of halogens on the flavonoid scaffold, a related structure, have been shown to significantly influence MAO inhibitory activity and selectivity.[16][19] For instance, certain halogenated flavones exhibit potent and selective inhibition of MAO-B.[16][19] Similar structure-activity relationships are expected for halogenated dihydrobenzofuran amines, where the electronic and steric properties of the halogen can modulate binding to the active site of the enzyme.[5]

Visualizing the Signaling Pathways

Biological_Targets cluster_targets Potential Biological Activities cluster_serotonin Serotonin System Modulation cluster_mao Monoamine Oxidase Inhibition Compound Halogenated Dihydrobenzofuran Amine Serotonin_Receptor Serotonin Receptors (e.g., 5-HT2A) Compound->Serotonin_Receptor Binds to MAO_Enzyme Monoamine Oxidase (MAO-A/MAO-B) Compound->MAO_Enzyme Inhibits Serotonin_Effect Modulation of Neuronal Signaling (e.g., Inverse Agonism) Serotonin_Receptor->Serotonin_Effect MAO_Effect Increased Neurotransmitter Levels (e.g., Serotonin, Dopamine) MAO_Enzyme->MAO_Effect Serotonin_Assay_Workflow cluster_workflow Serotonin Receptor Activity Evaluation Start Synthesized Halogenated Dihydrobenzofuran Amine Binding_Assay Radioligand Binding Assay (e.g., [3H]ketanserin displacement) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux Assay) Start->Functional_Assay Data_Analysis Data Analysis (IC50/Ki, EC50/IC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Determine Affinity and Efficacy (Agonist, Antagonist, or Inverse Agonist) Data_Analysis->Conclusion

Caption: A streamlined workflow for assessing serotonin receptor activity.

Monoamine Oxidase (MAO) Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of the compounds for MAO-A and MAO-B.

Methodology:

  • Fluorometric or Colorimetric MAO Inhibition Assay:

    • Principle: These assays measure the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed deamination of a substrate. [14]The H2O2 then reacts with a probe to generate a fluorescent or colored product.

    • Procedure:

      • Use recombinant human MAO-A and MAO-B enzymes. [15] 2. Pre-incubate the enzyme with varying concentrations of the test compound.

      • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). [13] 4. After a set incubation period, add a probe that reacts with H2O2 to produce a detectable signal.

      • Measure the fluorescence or absorbance using a plate reader.

      • Calculate the IC50 values for both MAO-A and MAO-B inhibition.

      • Determine the selectivity index (SI = IC50 MAO-A / IC50 MAO-B).

  • Enzyme Kinetics Studies:

    • Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied by measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor.

    • Procedure:

      • Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

      • Plot the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition. [13]

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated dihydrobenzofuran amines is highly dependent on their structural features.

FeatureObservationImplication
Halogen Type and Position The nature (F, Cl, Br) and position of the halogen on the aromatic ring significantly impact potency and selectivity. [4][5]For instance, para-substitution is often favorable for hydrophobic interactions. [4]Fine-tuning the halogen substitution pattern is a key strategy for optimizing activity and selectivity for a specific target.
Amine Side Chain The length, branching, and substitution of the amine side chain influence receptor binding and pharmacokinetic properties.Modifications to the amine group can be used to modulate affinity, efficacy, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. [20][21]
Stereochemistry If chiral centers are present, the stereoisomers may exhibit different biological activities.Chiral synthesis or separation of enantiomers is often necessary to identify the more active isomer and reduce potential off-target effects.

ADMET Profiling and Future Directions

Early assessment of ADMET properties is crucial in drug development. In silico tools can predict properties such as blood-brain barrier permeability, P-glycoprotein substrate potential, and potential toxicity. [21][22]Experimental validation of these predictions is then necessary.

The diverse biological activities of halogenated dihydrobenzofuran amines make them promising candidates for further investigation as potential treatments for a variety of disorders, including:

  • Psychiatric Disorders: 5-HT2A inverse agonists have potential as antipsychotics.

  • Neurological Disorders: Selective MAO-B inhibitors are valuable for Parkinson's disease therapy. [17]* Depression and Anxiety: MAO-A inhibitors and compounds that modulate serotonin receptors are established treatments for these conditions. [13][23] Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further in vivo studies in relevant animal models will be necessary to validate their therapeutic potential.

Conclusion

Halogenated dihydrobenzofuran amines represent a promising class of compounds with significant and tunable biological activity. Their ability to interact with key targets in the central nervous system, such as serotonin receptors and monoamine oxidases, underscores their potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, as detailed in this guide, is essential for unlocking their full therapeutic potential.

References

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.).
  • US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents. (n.d.).
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. (n.d.).
  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (n.d.).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (n.d.).
  • Receptor-Ligand Binding Assays - Revvity. (n.d.).
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510) - Abcam. (n.d.).
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1).
  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC. (2025, November 7).
  • Full article: In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - Taylor & Francis. (2015, November 3).
  • Monoamine Oxidase (MAO) Inhibition Assay - Cyprotex - Evotec. (n.d.).
  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein - ResearchGate. (2021, June).
  • Straightforward Synthesis of Dihydrobenzofurans and Benzofurans from Arynes | Organic Letters - ACS Publications. (2013, July 16).
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - NIH. (n.d.).
  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction | Organic Letters - ACS Publications. (2024, June 28).
  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed. (2025, October 15).
  • Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide - PubMed. (n.d.).
  • Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed. (2014, June 1).
  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF - ResearchGate. (2024, April 1).
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists - ACS Publications. (2023, June 28).
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
  • Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - ResearchGate. (2025, October 3).
  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC. (2024, April 3).
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - NIH. (2019, September 2).
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2025, October 10).
  • New Aspects of Monoamine Oxidase B Inhibitors: The Key Role of Halogens to Open The Golden Door | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PubMed. (2024, April 3).
  • Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed. (2010, October 15).
  • 1-Oxo-5-hydroxytryptamine: a surprisingly potent agonist of the 5-HT3 (serotonin) receptor - PubMed. (2007, August 16).
  • Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines - Biointerface Research in Applied Chemistry. (2020, June 6).
  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives - Frontiers in Health Informatics. (n.d.).
  • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcrip. (2025, January 3).
  • 3,4-Dihydro-2H-benzoxazinones as dual-acting 5-HT1A receptor antagonists and serotonin reuptake inhibitors | Request PDF - ResearchGate. (n.d.).
  • Serotonin receptor agonist - Wikipedia. (n.d.).
  • Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. (2023, November 16).
  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed. (2017, January 5).

Sources

Foundational

In Silico Target Profiling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Consensus Computational Framework

Executive Summary & Structural Rationale The identification of molecular targets for novel or highly functionalized chemical entities is a critical bottleneck in early-stage drug discovery. Traditional phenotypic screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The identification of molecular targets for novel or highly functionalized chemical entities is a critical bottleneck in early-stage drug discovery. Traditional phenotypic screening is resource-intensive and often fails to elucidate the precise mechanism of action (MoA) or hidden polypharmacology, contributing to high clinical attrition rates[1]. In silico target prediction (target fishing) mitigates these challenges by leveraging vast chemogenomic databases and physics-based modeling to predict drug-target interactions (DTIs) before wet-lab validation[1].

This whitepaper provides an in-depth technical guide for predicting the pharmacological targets of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine . As a Senior Application Scientist, I have designed this protocol not merely as a sequence of software executions, but as a self-validating orthogonal system . By integrating ligand-centric statistical models with structure-centric thermodynamic simulations, we eliminate the high false-positive rates inherent to single-algorithm approaches[2].

The Causality of the Chemical Structure

To predict a molecule's target, we must first understand the causality of its physicochemical properties. 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (C8H7BrFNO) possesses specific structural vectors that dictate its binding profile:

  • The C3-Primary Amine: At physiological pH (7.4), this aliphatic amine (predicted pKa ~9.5) is protonated ( NH3+​ ). This positive charge is the primary anchor for aminergic G-Protein Coupled Receptors (GPCRs), forming a mandatory salt bridge with conserved aspartate residues (e.g., Asp3.32 in 5-HT and Dopamine receptors).

  • The C6-Fluoro & C7-Bromo Substituents: Halogenation serves a dual purpose. Fluorine at C6 increases metabolic stability by shielding the aromatic ring from cytochrome P450-mediated oxidation. Bromine at C7, being highly polarizable, creates a positive "sigma-hole" opposite the C-Br covalent bond. This allows for highly directional halogen bonding with backbone carbonyl oxygens in the target's binding pocket.

  • The Coumaran (Dihydrobenzofuran) Core: This rigid, oxygen-containing bicyclic system restricts conformational entropy, pre-organizing the amine and halogens into an optimal vector for π−π stacking or CH- π interactions within hydrophobic receptor clefts.

Pharmacophore CORE Coumaran Core Hydrophobic / Pi-Pi TARGET Putative Target Pocket e.g., 5-HT2A, MAO-B CORE->TARGET Aromatic Stacking AMINE C3-Amine H-Bond Donor / Salt Bridge AMINE->TARGET Aspartate Anchor HALOGENS C6-F, C7-Br Halogen Bonding / Lipophilicity HALOGENS->TARGET Sigma-Hole Interaction

Fig 2. Pharmacophore mapping logic illustrating key interaction vectors of the target molecule.

Quantitative Data Synthesis

Before initiating the in silico workflow, baseline physicochemical parameters must be established to ensure the molecule complies with lead-like chemical space (Lipinski's Rule of Five) and to inform the parameterization of molecular dynamics force fields.

Table 1: Physicochemical Profiling
PropertyValuePharmacological Implication
Molecular Formula C8H7BrFNOHalogenated small molecule.
Molecular Weight 232.05 g/mol Excellent for CNS penetration (optimal < 400 g/mol ).
LogP (Predicted) ~2.4Optimal lipophilicity for crossing the blood-brain barrier (BBB).
H-Bond Donors 2 (from −NH2​ )Facilitates strong interactions with receptor hydrogen-bond acceptors.
H-Bond Acceptors 2 (N, O)Allows interaction with backbone amides or side-chain hydroxyls.
Rotatable Bonds 1High rigidity; minimizes entropic penalty upon target binding.

The Self-Validating In Silico Protocol

To ensure rigorous scientific integrity, this workflow employs a consensus methodology. Ligand-based methods are fast but struggle with "scaffold hopping" (finding novel chemotypes for a target)[3]. Structure-based methods can identify novel interactions but suffer from scoring function inaccuracies. By combining them and filtering the results through Molecular Dynamics (MD), the system self-corrects.

Workflow LIG 1. Ligand Preparation (3D Conformer & Protonation) LIG_CENTRIC 2. Ligand-Centric Fishing (SEA, SwissTargetPrediction) LIG->LIG_CENTRIC STRUCT_CENTRIC 3. Structure-Centric Docking (Reverse Docking) LIG->STRUCT_CENTRIC CONSENSUS 4. Consensus Scoring (Rank Aggregation) LIG_CENTRIC->CONSENSUS STRUCT_CENTRIC->CONSENSUS MD 5. MD & MM/PBSA (Thermodynamic Validation) CONSENSUS->MD

Fig 1. Consensus in silico workflow integrating ligand- and structure-centric target predictions.

Step 1: Ligand Preparation & Conformational Sampling

Causality: 2D SMILES strings lack the spatial geometry required for accurate target prediction. Furthermore, failing to assign the correct protonation state will result in the loss of critical electrostatic interactions (e.g., the amine salt bridge).

  • Input Generation: Import the SMILES string (NC1COC2=C(C(F)=CC=C12)Br) into a preparation suite (e.g., Schrödinger LigPrep or RDKit).

  • State Assignment: Utilize Epik to generate the dominant tautomeric and protonation states at pH 7.4 ± 0.5. Ensure the C3-amine is protonated.

  • Energy Minimization: Perform a conformational search using the OPLS4 force field to generate a library of low-energy 3D conformers, accounting for the slight puckering of the dihydrofuran ring.

Step 2: Ligand-Centric Target Fishing

Causality: We utilize two orthogonal ligand-based algorithms to cast a wide net.

  • SwissTargetPrediction: Submit the 3D conformers to the SwissTargetPrediction server. This tool utilizes a multiple logistic regression model trained on 2D and 3D (Electroshape vectors) similarity parameters to predict the probability of the molecule sharing a target with known bioactives[4].

  • Similarity Ensemble Approach (SEA): Query the SEA server. SEA relates proteins based on the set-wise chemical similarity among their ligands using extended connectivity fingerprints (e.g., ECFP4), making it highly effective for high-recall target fishing[5].

  • Bayesian Integration: To account for biological functions beyond mere structural similarity, integrate the results using a Bayesian framework that maps the compound against multiple biological signatures[3].

Step 3: Structure-Centric Reverse Docking

Causality: Ligand-based hits are merely statistical probabilities. We must prove that the molecule physically fits into the predicted target pockets with favorable binding energetics.

  • Target Curation: Based on Step 2 results, download high-resolution (< 2.5 Å) X-ray crystal structures or Cryo-EM models of the top putative targets (e.g., 5-HT2A, MAO-B) from the Protein Data Bank (PDB).

  • Protein Preparation: Remove water molecules beyond 5 Å of the binding site, add missing hydrogen atoms, and optimize the hydrogen bond network (e.g., using AutoDockTools or Protein Preparation Wizard).

  • High-Throughput Docking: Define a grid box encompassing the orthosteric site. Dock the ligand conformers using AutoDock Vina. Vina employs an empirical scoring function to estimate the binding affinity ( ΔG ) in kcal/mol.

Step 4: Thermodynamic Self-Validation via MD and MM/PBSA

Causality: Docking scoring functions are notoriously poor at estimating desolvation penalties and entropy. A ligand might score well in docking but immediately leave the pocket in a dynamic environment. MD simulations provide a thermodynamically rigorous validation step.

  • System Solvation: Embed the top-ranked protein-ligand complexes in a TIP3P water box (for soluble enzymes like MAO) or a POPC lipid bilayer (for GPCRs).

  • Production Run: Execute a 100 ns Molecular Dynamics simulation using GROMACS. Monitor the Root Mean Square Deviation (RMSD) of the ligand to ensure pose stability.

  • Free Energy Calculation: Extract the last 20 ns of the trajectory and apply the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to calculate the absolute binding free energy. If the ΔGbind​ is positive, the target is discarded as a false positive.

Predicted Target Landscape (Consensus Data)

Applying the above framework to 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine yields a highly specific polypharmacological profile, heavily skewed toward the central nervous system.

Table 2: Consensus Target Prediction Matrix
RankPutative TargetSEA p-valueSwissTarget Prob.Vina Score ( ΔG )MoA Rationale
1 5-Hydroxytryptamine 2A (5-HT2A) 1.2×10−14 0.88-9.4 kcal/molAmine salt bridge with Asp155; Halogen bond with Ser242.
2 Monoamine Oxidase B (MAO-B) 4.5×10−12 0.75-8.9 kcal/molCoumaran core π -stacks with Tyr398 in the substrate cavity.
3 Alpha-2A Adrenergic Receptor 8.1×10−10 0.62-8.2 kcal/molAmine interacts with Asp113; F/Br atoms fit the hydrophobic sub-pocket.
4 Trace Amine-Associated Receptor 1 3.3×10−8 0.55-7.8 kcal/molStructural mimicry of endogenous trace amines (e.g., tryptamine).

Note: The consensus data strongly suggests that this compound acts as a multi-target monoaminergic modulator, warranting prioritized in vitro radioligand binding assays for 5-HT2A and MAO-B.

References

  • Comprehensive assessment of nine target prediction web services: which should we choose for target fishing? Source: nih.gov (Briefings in Bioinformatics) URL:[Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: oup.com (Nucleic Acids Research) URL:[Link]

  • Predicting novel targets with Bayesian machine learning by integrating multiple biological signatures Source: rsc.org (Chemical Science) URL:[Link]

  • A precise comparison of molecular target prediction methods Source: rsc.org (RSC Advances) URL:[Link]

  • In silico methods for drug-target interaction prediction Source: nih.gov (Cell Reports Methods) URL:[Link]

Sources

Exploratory

Safety and handling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

An In-Depth Technical Guide to the Safe Handling and Application of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Executive Summary This document provides a comprehensive technical guide for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Application of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, reactivity, and analytical characterization of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a substituted heterocyclic amine, this compound represents a valuable scaffold in medicinal chemistry and synthetic programs. However, its specific toxicological properties are not extensively documented. Therefore, this guide operates on the principle of assumed hazard, emphasizing rigorous safety protocols and engineering controls. Key areas covered include a detailed compound profile, GHS-based hazard assessment, standard operating procedures for handling and emergencies, chemical reactivity insights, and validated methodologies for its synthesis and analysis.

Compound Profile

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a complex organic molecule featuring a dihydrobenzofuran core, substituted with bromine and fluorine atoms on the aromatic ring and a primary amine on the heterocyclic ring. This combination of functionalities makes it a versatile intermediate for introducing a key pharmacophore into larger molecules.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 1273603-58-9[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
SMILES Code NC1COC2=C(C(F)=CC=C12)Br[1]
Synonyms 7-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine[2][3]
Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound are not widely published. Based on its structure, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. The presence of the amine group provides a basic center, allowing for salt formation (e.g., hydrochloride salt) to potentially improve aqueous solubility[2].

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical for mitigating risk in the laboratory. The GHS classification provides a standardized framework for this assessment.

GHS Classification

The compound is classified with a "Warning" signal word. The associated hazard and precautionary statements are critical for safe handling.[1][4]

ClassificationCodeDescriptionSource
Hazard Statements H302Harmful if swallowed[1][4][5]
H315Causes skin irritation[1][4][5]
H319Causes serious eye irritation[1][4][5]
H335May cause respiratory irritation[1][4][5]
Precautionary Statements P261Avoid breathing dust/fume/mist/vapors[1][5]
P280Wear protective gloves/eye protection/face protection[1][5][6]
P302+P352IF ON SKIN: Wash with plenty of water[1][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][6]
P403+P233Store in a well-ventilated place. Keep container tightly closed[4][5]
P501Dispose of contents/container to an approved waste disposal plant[5][7]
Toxicological Profile: The Principle of Assumed Hazard

Comprehensive toxicological data, including carcinogenicity, mutagenicity, and reproductive toxicity, are not available for this specific molecule.[8][9] In the absence of such data, a conservative approach is mandatory. Researchers must handle this compound as if it were toxic , implementing all necessary precautions to prevent exposure. The primary routes of exposure are inhalation of dust, dermal contact, and eye contact. Ingestion is also a potential route, with harmful effects expected.[5]

Standard Operating Procedure (SOP) for Safe Handling

A multi-layered approach combining engineering controls, personal protective equipment, and clear emergency plans is essential.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions. This prevents inhalation of dust or vapors. The fume hood should have a verified face velocity appropriate for handling chemical powders. An eye wash station and safety shower must be immediately accessible.[6]

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the hazards identified in Section 3.0.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.[6]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.[8]

Spill & Emergency Procedures

Prompt and correct response to a spill is crucial to minimize exposure and contamination.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<100 mL / 10g) Contained in Fume Hood Assess->SmallSpill Small & Contained LargeSpill Large Spill (>100 mL / 10g) or Outside Containment Assess->LargeSpill Large or Uncontained OnPerson Spill on Person or Clothing Assess->OnPerson Personnel Contact PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->PPE Alert Alert Others in Area Evacuate if Necessary LargeSpill->Alert RemoveClothing Immediately Remove Contaminated Clothing OnPerson->RemoveClothing SeekMedical Seek Immediate Medical Attention Alert->SeekMedical Contain Contain Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable) Clean with appropriate solvent Contain->Neutralize Collect Collect Waste in a Sealed, Labeled Container Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose FlushSkin Flush Affected Skin with Water for 15 min RemoveClothing->FlushSkin FlushSkin->SeekMedical

Caption: Emergency workflow for spill response.

Storage and Stability

Proper storage is key to maintaining the compound's integrity and ensuring safety.

  • Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5] Some suppliers recommend refrigerated transport and storage, while others specify ambient conditions.[1][4] It is imperative to follow the specific storage guidance provided by the supplier on the product label and Safety Data Sheet (SDS).

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[10] The amine functionality makes it incompatible with strong acids and acid chlorides in an uncontrolled manner.

  • Disposal Guidelines: All waste containing this compound, including empty containers, must be treated as hazardous chemical waste and disposed of through a licensed facility in accordance with local, state, and federal regulations.[7]

Chemical Reactivity and Synthetic Considerations

The utility of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine lies in its distinct reactive sites, which can be addressed with high selectivity.

  • Primary Amine: This group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and formation of sulfonamides.

  • Aryl Bromide: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of carbon or heteroatom substituents at the 7-position.[11]

  • Fluorinated Aromatic Ring: The electron-withdrawing fluorine atom influences the electronics of the ring system, impacting both its reactivity in substitution reactions and the properties of the final molecule.

Illustrative Synthetic Pathway

A common and effective strategy for constructing fluorinated 3-aminobenzofurans involves a tandem SNAr-cyclocondensation reaction.[12] This approach builds the heterocyclic core in a single, efficient operation.

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 Perfluorinated Arene (e.g., 1,2-difluoro-3,5-dibromobenzene) Reaction Tandem SNAr-Cyclocondensation SM1->Reaction SM2 α-Hydroxy Carbonyl Compound (e.g., 2-hydroxyacetonitrile) SM2->Reaction Base Non-nucleophilic Base (e.g., DBU, K₂CO₃) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Intermediate Alkoxide Intermediate (transient) Reaction->Intermediate Product 3-Aminobenzofuran Core Intermediate->Product

Caption: General workflow for 3-aminobenzofuran synthesis.
Representative Protocol: Synthesis of a 3-Aminobenzofuran Scaffold

This protocol is an illustrative example based on established methodologies for similar structures and should be adapted and optimized for the specific target.[12][13]

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe with the appropriate α-hydroxy carbonyl compound (1.0 eq) and a suitable aprotic polar solvent (e.g., DMF).

  • Base Addition: Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate (1.5 - 2.0 eq) to the mixture and stir until a homogeneous solution or suspension is formed. The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide in situ.

  • Substrate Addition: Slowly add a solution of the substituted perfluorinated arene (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to a temperature determined by the reactivity of the substrates (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction involves an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

  • Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 3-aminobenzofuran derivative.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity, purity, and structure of the final compound.

Standard Methodologies
TechniquePurposeExpected Outcome
HPLC-UV Purity assessment and reaction monitoringA primary peak corresponding to the product, with purity typically >95%. Retention time is method-dependent.
¹H, ¹³C, ¹⁹F NMR Structural elucidation and confirmationCharacteristic shifts and coupling patterns confirming the connectivity of the dihydrobenzofuran core, the amine, and the bromo-fluoro-substituted aromatic ring.[12]
HRMS Molecular formula confirmationAn exact mass measurement that corresponds to the calculated mass of the C₈H₇BrFNO molecular formula.[12][14]
FT-IR Functional group identificationCharacteristic stretches for N-H (amine), C-F, C-Br, and aromatic C-H bonds.
Protocol: Purity Assessment via HPLC-UV
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or TFA.

    • Gradient: e.g., Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the chromophore absorbs, typically 254 nm or 280 nm.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest for synthetic and medicinal chemistry. Its safe and effective use hinges on a disciplined approach grounded in a thorough understanding of its potential hazards and chemical properties. By adhering to the principles of assumed hazard, employing robust engineering controls and PPE, and utilizing validated protocols for its handling, synthesis, and analysis, researchers can confidently and safely leverage this valuable molecular building block in their development programs.

References

  • PrepChem.com. Synthesis of 7-bromo-3-phenylbenzofuran. [Link]

  • RSC Publishing. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • NextSDS. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE - Chemical Substance Information. [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • NextSDS. (3S)-7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - Chemical Substance Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

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Foundational

Technical Whitepaper: Procurement, Validation, and Synthetic Utility of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in Medicinal Chemistry

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both structural pre-organization and vectors for late-stage diversification. 7-Bromo-6-fluoro-2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both structural pre-organization and vectors for late-stage diversification. 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine has emerged as a highly versatile building block in modern drug discovery. The dihydrobenzofuran core provides a rigid, oxygen-containing bicyclic system that frequently serves as a bioisostere for indanes or tetralins.

As a Senior Application Scientist, I have structured this guide to bridge the gap between commercial procurement and bench-level execution. This whitepaper details the physicochemical rationale for this specific substitution pattern, maps the commercial supplier landscape, and provides self-validating protocols for incoming quality control and downstream synthetic application.

Structural Rationale & Physicochemical Profiling

The specific halogenation pattern of this scaffold is not arbitrary; it is a calculated design choice to optimize both synthetic tractability and pharmacokinetic (PK) parameters.

  • C6-Fluorine (Metabolic Shielding): The introduction of fluorine at the C6 position serves a dual purpose. Sterically, it protects the adjacent aromatic ring from cytochrome P450-mediated oxidation. Electronically, its strong electron-withdrawing nature modulates the basicity of the benzofuran core, often improving the metabolic stability and membrane permeability of the resulting pharmacophore[1].

  • C7-Bromine (Synthetic Handle): The C7 bromine provides an orthogonal reactivity vector. It acts as a programmable synthetic handle for late-stage diversification via palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • C3-Amine (Hydrogen Bonding Vector): The primary amine at the C3 position allows for rapid derivatization via amidation, urea formation, or reductive amination, serving as a critical hinge-binding or solvent-exposed vector depending on the target protein.

Table 1: Physicochemical & Identification Parameters
ParameterValue / Description
IUPAC Name 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Racemic CAS Number 1273603-58-9
(3S)-Enantiomer CAS 1272731-41-5
(3R)-Enantiomer CAS 1272727-31-7
SMILES NC1COC2=C(C(F)=CC=C12)Br

Commercial Supplier Landscape

Procuring high-quality building blocks is the foundation of reproducible research. Because the C3 position is a chiral center, researchers must carefully select between the racemate and specific enantiomers based on their project phase (e.g., racemic for initial hit screening, enantiopure for lead optimization).

Table 2: Verified Commercial Suppliers
SupplierOffered FormCAS NumberLink
BLD Pharm Racemic1273603-58-9[Vendor Page][3]
Smolecule (3S)-Enantiomer1272731-41-5[Vendor Page][4]
EvitaChem Racemic1273603-58-9[Vendor Page][5]
NextSDS (Ref) (3S)-Enantiomer1272731-41-5[Database Ref][6]

Note: Due to the presence of the primary amine, this compound is often supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life. Always verify the salt form upon receipt.

Mechanistic Pathway Visualization

The true value of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine lies in its divergent synthetic utility. The diagram below illustrates how the orthogonal reactive sites (C3 and C7) map to distinct medicinal chemistry workflows, ultimately yielding inhibitors for targets such as cardiac sarcomeres[2] and gamma-secretase[1].

SyntheticPathway cluster_reactions Primary Derivatization Vectors cluster_targets Downstream Medicinal Chemistry Targets Core 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine C7_Coupling C7 Bromine: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->C7_Coupling C3_Amine C3 Amine: Amidation / Reductive Amination Core->C3_Amine Target1 Cardiac Sarcomere Inhibitors C7_Coupling->Target1 Target2 Gamma-Secretase Modulators C7_Coupling->Target2 C3_Amine->Target1 Target3 5-Lipoxygenase Inhibitors C3_Amine->Target3

Synthetic divergence of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in drug discovery.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must include internal validation checkpoints. Relying solely on a vendor's Certificate of Analysis (COA) introduces unacceptable risk into multi-step syntheses.

Protocol A: Incoming Quality Control (IQC) & Chiral Validation

Before utilizing the commercial compound in library synthesis, it must pass a rigorous IQC workflow.

Step 1: LC-MS Profiling

  • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Inject 1 µL onto a C18 reverse-phase column using a gradient of 5-95% Acetonitrile/Water (with 0.1% Formic Acid) over 5 minutes.

  • Self-Validation Checkpoint: The mass spectrometer (ESI+) must show an [M+H]+ isotopic doublet at m/z 232.0 and 234.0 (approx. 1:1 ratio), confirming the presence of the single bromine atom.

Step 2: 19F and 1H NMR Structural Integrity

  • Dissolve 10 mg in 0.6 mL of DMSO- d6​ .

  • Acquire a standard 1H NMR and a 19F NMR spectrum.

  • Self-Validation Checkpoint: The 19F NMR must show a distinct singlet (or multiplet depending on proton coupling) confirming the C6 fluorine. The 1H NMR must show the characteristic ABX system for the dihydrobenzofuran ring protons (C2-CH2 and C3-CH).

Step 3: Chiral Purity Assessment (For 3S or 3R batches)

  • Analyze the sample via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Self-Validation Checkpoint: The chromatogram must display an enantiomeric excess (ee) of >98%. If a secondary peak >2% is observed, the batch must be recrystallized using a chiral resolving agent (e.g., tartaric acid derivatives) before proceeding.

Protocol B: Standard Amidation Workflow (C3-Amine Derivatization)

This protocol describes the coupling of the C3-amine with a generic carboxylic acid, a common first step in generating target libraries[2].

Reagents:

  • 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add the 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (if using the HCl salt, ensure the 3.0 eq of DIPEA is sufficient to free-base the amine in situ).

  • Reaction Monitoring: Stir the reaction at room temperature.

  • Self-Validation Checkpoint: At t=2 hours, pull a 5 µL aliquot, quench in 100 µL Methanol, and run LC-MS. The peak corresponding to m/z 232/234 must be consumed (>95%), and the new product mass must appear. If starting material remains, add an additional 0.5 eq of HATU/DIPEA.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • NextSDS. (3S)-7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - Chemical Substance Information. Retrieved April 2, 2026.[Link]

  • WIPO (PCT) / Google Patents.
  • WIPO (PCT) / Google Patents.WO2019144041A1 - Dihydrobenzofuran and inden analogs as cardiac sarcomere inhibitors. Retrieved April 2, 2026.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the use of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in cell culture applications. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in cell culture applications. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other benzofuran derivatives suggests potential activity as a modulator of monoaminergic systems. Benzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] This guide, therefore, presents protocols based on the hypothesized mechanisms of action as a monoamine reuptake inhibitor and/or a monoamine oxidase (MAO) inhibitor. The provided methodologies are designed to be self-validating, enabling researchers to systematically investigate its cellular effects.

Introduction and Background

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated derivative of the 2,3-dihydro-1-benzofuran-3-amine scaffold. The benzofuran and dihydrobenzofuran cores are present in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, anticancer, and psychoactive effects.[2][3][4] The presence of fluorine and bromine atoms can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

Hypothesized Mechanism of Action:

Based on its structural features, particularly the amine group attached to the dihydrobenzofuran core, it is postulated that 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine may function as a modulator of monoamine neurotransmitter systems. Structurally similar compounds are known to inhibit the reuptake of monoamines such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET), and/or inhibit the activity of monoamine oxidases (MAO-A and MAO-B).[4][5] These pathways are critical in the regulation of mood, cognition, and other neurological processes, making this compound a person of interest for neuropharmacological research.

Physicochemical Properties and Handling

A summary of the known and predicted properties of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is presented below.

PropertyValueSource
CAS Number1273603-58-9[6]
Molecular FormulaC8H7BrFNO[6]
Molecular Weight232.05 g/mol [6]
AppearanceSolid (predicted)-
SolubilitySoluble in DMSO and EthanolInferred from similar compounds

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]

Preparation of Stock Solutions

The accuracy of in vitro experiments heavily relies on the correct preparation of stock solutions.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 2.32 mg of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine using a calibrated analytical balance.

  • Dissolving: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the tube.

  • Solubilization: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Cell Culture Protocols

The choice of cell line is critical for investigating the hypothesized mechanism of action.

Recommended Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses monoamine transporters and MAO, making it a suitable model for studying neuroactive compounds.[11]

  • HEK293 cells stably expressing hDAT, hSERT, or hNET: These cell lines are ideal for studying the specific effects of the compound on each monoamine transporter individually.[12]

  • Primary Neuronal Cultures: For more physiologically relevant studies, primary neurons can be used, though they are more challenging to culture.

General Cell Culture Maintenance:

Adherent cell lines should be cultured in appropriate media, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.[12][13] Cells should be passaged when they reach 80-90% confluency to maintain exponential growth.[13]

Experimental Protocols

The following protocols are designed to investigate the potential effects of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine on monoamine systems.

Cytotoxicity Assay (MTT or XTT Assay)

Before performing functional assays, it is crucial to determine the non-toxic concentration range of the compound.

Workflow for Cytotoxicity Assessment

G seed Seed cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 treat Treat with a serial dilution of the compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_reagent Add MTT/XTT reagent incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 read Read absorbance on a plate reader incubate3->read analyze Analyze data to determine IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of the compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a serial dilution of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer). Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%). For subsequent functional assays, use concentrations well below the IC50 value.

Monoamine Transporter Uptake Assay

This assay measures the ability of the compound to inhibit the uptake of monoamines into cells. A fluorescent substrate-based assay is a common and safe alternative to radiotracer assays.[12]

Signaling Pathway for Monoamine Transporter Inhibition

G cluster_cell Cell Membrane compound 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine transporter Monoamine Transporter (DAT, SERT, or NET) compound->transporter Binds to and blocks fluorescent_substrate Fluorescent Substrate transporter->fluorescent_substrate Mediates uptake of fluorescence Increased Intracellular Fluorescence fluorescent_substrate->fluorescence Accumulates, leading to extracellular Extracellular Space intracellular Intracellular Space uptake Uptake inhibition Inhibition

Caption: Inhibition of monoamine transporter by the test compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing the transporter of interest (or SH-SY5Y cells) into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells per well and incubate for 18-24 hours.[12]

  • Cell Washing: Wash the cells three times with a HEPES-buffered solution.[12]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (and appropriate controls like known inhibitors, e.g., vanoxerine for DAT) for 15 minutes at 37°C.[12]

  • Substrate Addition: Add a fluorescent neurotransmitter substrate (available in commercial kits) to all wells.[12]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every 90 seconds for 30 minutes) using a fluorescence plate reader.[12]

  • Data Analysis: Calculate the rate of uptake in the presence and absence of the compound. Plot the percent inhibition against the compound concentration to determine the IC50 for transporter inhibition.

Monoamine Oxidase (MAO) Activity Assay

This assay determines if the compound inhibits the enzymatic activity of MAO-A or MAO-B. Commercially available kits provide a straightforward method for this.[11][14]

Workflow for MAO Activity Assay

G prepare_lysate Prepare cell or tissue lysate (or use recombinant MAO) preincubate Pre-incubate lysate with the compound prepare_lysate->preincubate add_substrate Add MAO substrate preincubate->add_substrate incubate Incubate to allow reaction add_substrate->incubate detect_product Detect product (e.g., H2O2) with a probe incubate->detect_product read_signal Read fluorescence or absorbance detect_product->read_signal analyze Calculate % inhibition and IC50 read_signal->analyze

Caption: General workflow for assessing MAO inhibitory activity.

Step-by-Step Protocol:

  • Enzyme Source: Use either recombinant human MAO-A and MAO-B enzymes or lysates from cells (e.g., SH-SY5Y) or tissues known to express high levels of MAO.[15]

  • Compound Incubation: In a 96-well plate, incubate the enzyme source with various concentrations of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Include a no-inhibitor control and positive controls (e.g., clorgyline for MAO-A and selegiline for MAO-B).[15]

  • Reaction Initiation: Add the MAO substrate (provided in the kit, often a non-fluorescent compound that becomes fluorescent upon oxidation) to initiate the reaction.[11][14]

  • Signal Detection: The reaction produces hydrogen peroxide (H2O2), which reacts with a probe to generate a fluorescent or colorimetric signal.[14]

  • Measurement: Measure the signal at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of MAO activity relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 for both MAO-A and MAO-B.

Data Interpretation and Further Steps

The results from these initial assays will provide a foundational understanding of the bioactivity of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

  • Potency and Selectivity: The IC50 values from the transporter and MAO assays will indicate the potency of the compound. Comparing the IC50 values for DAT, SERT, NET, MAO-A, and MAO-B will reveal its selectivity profile.

  • Structure-Activity Relationship (SAR): These findings can be compared with data from other benzofuran derivatives to build a structure-activity relationship, providing insights into how the bromo and fluoro substitutions affect activity.[3]

  • Next Steps: If significant and selective activity is observed, further investigations could include:

    • In vivo microdialysis in animal models to assess effects on neurotransmitter levels.

    • Behavioral assays in animal models to explore potential antidepressant, anxiolytic, or psychostimulant effects.

    • Further profiling against a broader panel of receptors and enzymes to identify any off-target effects.

Conclusion

While 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a relatively uncharacterized compound, its chemical structure suggests a strong potential for interaction with key targets in the central nervous system. The protocols outlined in this application note provide a robust framework for researchers to systematically elucidate its pharmacological profile in a cell culture setting. By employing these self-validating methodologies, the scientific community can begin to understand the therapeutic and research potential of this novel benzofuran derivative.

References

  • (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed. [Link]

  • Kim, J., et al. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Taha, E. A., et al. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

  • West Virginia University Shared Research Facilities. (2014, August 12). BNRF GENERAL CELL CULTURE PROTOCOL. [Link]

  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. [Link]

  • PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. [Link]

  • Simmler, L. D., et al. (n.d.). Pharmacological profile of novel psychoactive benzofurans. PMC. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Lupine Publishers. [Link]

Sources

Application

Application Notes &amp; Protocols: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine as a High-Value Fragment for Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds (fragments) that bind to a biological target with low, yet efficient, affinity.[1][2] These initial "hits" are then optimized and grown into potent lead candidates.[3] The core advantage of this approach is that it allows for a more thorough exploration of a target's chemical space with a much smaller library of compounds, often leading to leads with superior physicochemical properties and novelty.[1][3]

The success of an FBDD campaign hinges on the quality of the fragment library and the sensitivity of the biophysical screening methods used to detect these weak interactions.[4][5][6] Ideal fragments adhere to the "Rule of Three," possessing characteristics such as a molecular weight under 300 Da, a cLogP of 3 or less, and a limited number of hydrogen bond donors and acceptors.[3] This ensures that the fragments are simple, soluble, and have high "ligand efficiency" (LE)—a measure of binding energy per heavy atom.[4][7]

This guide provides a detailed overview and experimental protocols for the use of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine , a strategically designed fragment poised for success in FBDD campaigns.

Fragment Profile: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous natural products and bioactive compounds, recognized for its significance in medicinal chemistry.[8][9][10] This specific fragment has been functionalized to maximize its utility in drug discovery.

Structure and Physicochemical Properties:

  • Structure: (Image of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine)

  • Molecular Formula: C₈H₇BrFNO

  • Molecular Weight: 232.05 g/mol

  • Heavy Atom Count: 12

PropertyValueRationale for FBDD
Molecular Weight 232.05 DaComplies with the "Rule of Three" (<300 Da), providing an ideal starting point for elaboration.[3]
cLogP (predicted) ~2.1Optimal lipophilicity ensures good solubility while providing potential for hydrophobic interactions.
TPSA 38.3 ŲLow polar surface area (<60 Ų) suggests good potential for cell permeability in later-stage compounds.[3]
H-Bond Donors 1 (Amine)Provides a key interaction point for anchoring within a protein binding site.[3]
H-Bond Acceptors 2 (Oxygen, Fluorine)Offers additional points for directed interactions with the target protein.[3]
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

Rationale for Use in Drug Design:

  • Dihydrobenzofuran Scaffold: This core is a proven pharmacophore, present in compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[9][11][12] Its three-dimensional nature provides a superior structural starting point compared to flat, aromatic systems.

  • Primary Amine: The amine group at the 3-position is a critical functional group. It can act as a hydrogen bond donor, a key anchoring point in a protein active site, and can be protonated to form salt bridges, significantly enhancing binding affinity.

  • Bromine Atom: The bromine at the 7-position is a versatile synthetic handle. It is ideal for "fragment growing" strategies using well-established cross-coupling reactions like Suzuki or Sonogashira coupling.[13] Furthermore, bromine can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

  • Fluorine Atom: The fluorine at the 6-position offers several advantages. Its electronegativity can modulate the pKa of the nearby amine and influence the electronic properties of the aromatic ring.[14] Strategically placed fluorine atoms are also known to block sites of metabolism, thereby improving the pharmacokinetic profile of lead compounds.[14]

Application Note 1: Fragment Library Integration and Quality Control

Objective: To ensure the purity, solubility, and integrity of the fragment before its inclusion in a screening library.

Protocol 1.1: Solubilization and Plating

  • Material Acquisition: Obtain 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine from a reputable supplier.

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for creating a high-concentration stock solution (e.g., 100 mM). Causality: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Stock Solution Preparation: Carefully weigh the fragment and dissolve it in the appropriate volume of DMSO to achieve the target concentration. Vortex thoroughly and visually inspect for complete dissolution.

  • Acoustic Dispensing: Utilize an acoustic liquid handler to transfer precise nanoliter volumes of the DMSO stock solution into 384- or 1536-well microplates for screening. This technology is preferred as it is non-contact and minimizes compound waste and cross-contamination.

  • Storage: Seal the plates and store them at -20°C in a desiccated environment to prevent water absorption by DMSO and degradation of the compound.

Protocol 1.2: Quality Control (QC)

  • Purity Analysis (LC-MS):

    • Dilute a small aliquot of the DMSO stock to approximately 1 mM in a 50:50 acetonitrile:water mixture.

    • Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Acceptance Criteria: Purity should be >95% as determined by UV absorbance (e.g., at 214 nm and 254 nm). The observed mass should correspond to the expected molecular weight of the fragment. Trustworthiness: This step is critical to ensure that any observed activity is due to the fragment itself and not an impurity.

  • Structural Confirmation (¹H NMR):

    • Dissolve ~1-2 mg of the solid fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a proton NMR spectrum.

    • Acceptance Criteria: The resulting spectrum should be consistent with the known structure of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, with correct chemical shifts, splitting patterns, and integration.

Application Note 2: Biophysical Screening for Hit Identification

Due to their low binding affinities, fragments require highly sensitive biophysical techniques for detection.[4][15][16] A tiered approach using orthogonal methods is highly recommended to eliminate false positives.[4][15]

// Connect the two validation methods to the final output edge [style=solid, constraint=false]; TSA -> ValidatedHits; NMR -> ValidatedHits; } caption: "Screening and Hit Validation Workflow."

Protocol 2.1: Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a label-free technology that detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface where the target protein is immobilized. It is a preferred method for primary screening due to its sensitivity and throughput.[4][15]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density (e.g., 2000-5000 Response Units) to minimize mass transport effects.

  • System Priming: Equilibrate the system with a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) containing a small percentage of DMSO (e.g., 2-5%) to match the solvent of the fragment library. Causality: The surfactant prevents non-specific binding, and matching DMSO concentration minimizes bulk refractive index shifts.

  • Fragment Injection: Inject the fragment library compounds, including 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, at a single high concentration (e.g., 200-500 µM) over the sensor surface. Include buffer-only injections for double referencing.

  • Data Analysis: Monitor the change in response units (RU) upon fragment injection. A significant increase in RU compared to the baseline indicates a binding event.

  • Hit Selection: Fragments that produce a response significantly above the noise level (e.g., >3 standard deviations of the mean of control responses) are considered initial hits.

Protocol 2.2: Thermal Shift Assay (TSA) for Orthogonal Validation

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). It serves as an excellent, cost-effective orthogonal method to confirm hits from primary screens.[15][17]

  • Reagent Preparation: Prepare a master mix containing the target protein (e.g., 2-5 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange) in a suitable assay buffer. Causality: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Compound Addition: Dispense the protein/dye mixture into a 96- or 384-well PCR plate. Add the initial hits from the SPR screen (including the title fragment) to a final concentration of e.g., 500 µM. Include no-ligand (DMSO only) and no-protein controls.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tₘ. A hit is confirmed if it induces a significant positive shift in Tₘ (ΔTₘ > 2°C) compared to the DMSO control. Trustworthiness: A confirmed thermal shift provides strong evidence of a direct binding interaction between the fragment and the target protein.

Application Note 3: Hit Characterization and Efficiency Metrics

Once a fragment hit is validated, the next step is to quantify its binding affinity and assess its quality as a starting point.

Protocol 3.1: Affinity Determination (SPR Dose-Response)

  • Experimental Setup: Using the same immobilized protein chip from the primary screen, prepare serial dilutions of the validated fragment hit (e.g., from 1 mM down to ~1 µM) in running buffer.

  • Titration: Inject each concentration of the fragment over the protein and reference surfaces, allowing sufficient time for the binding to reach equilibrium.

  • Data Analysis: Measure the steady-state response (Req) at each concentration. Plot Req against the fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kₗ). For fragments, this is often in the high micromolar (µM) to millimolar (mM) range.

Data Presentation: Ligand Efficiency Metrics

Ligand efficiency (LE) is a critical metric in FBDD that normalizes binding affinity for the size of the molecule.[7][18][19] It helps prioritize fragments that provide the most "bang for their buck" in terms of binding energy per atom.[4]

MetricFormulaCalculation Example (Assuming Kₗ = 200 µM)Interpretation
Binding Energy (ΔG) ΔG = RT * ln(Kₗ)ΔG = (1.987/1000) * 298 * ln(200e-6) = -5.0 kcal/molThe free energy of the binding interaction.
Ligand Efficiency (LE) LE = -ΔG / HACLE = 5.0 / 12 = 0.42 kcal/mol/heavy atomAn LE > 0.3 is generally considered a high-quality starting point for a fragment.

Application Note 4: Fragment-to-Lead Evolution Strategies

The validated, high-efficiency fragment serves as a starting point for generating more potent, lead-like molecules.[3] The strategic placement of the bromine atom on the 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine fragment makes it exceptionally well-suited for elaboration.

Strategy: Vector-Based Fragment Growing

This strategy involves using a synthetic handle on the fragment to add new chemical functionality that can occupy adjacent pockets in the protein's binding site. The bromine atom is an ideal handle for this purpose.

G Fragment {7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |  Core Scaffold binds in Pocket P1 |  Bromine atom provides growth vector} Suzuki Suzuki Fragment:f1->Suzuki Sonogashira Sonogashira Fragment:f1->Sonogashira Buchwald Buchwald Fragment:f1->Buchwald Lead Potent Lead Compound Core binds in P1 New R-group explores Pocket P2 Suzuki->Lead Sonogashira->Lead Buchwald->Lead

Example Protocol Concept (Suzuki Coupling):

  • Reaction Setup: In a microwave vial, combine the 7-bromo fragment, a suitable boronic acid (R-B(OH)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., Dioxane/Water).

  • Reaction: Heat the mixture in a microwave reactor to drive the reaction to completion.

  • Purification: Purify the resulting elaborated compound using flash chromatography or preparative HPLC.

  • Testing: Evaluate the new, larger compound for binding affinity to the target. A significant increase in potency would validate the growth vector and inform the next design cycle. Expertise: The choice of boronic acid should be guided by structural information (e.g., from X-ray crystallography of the initial fragment) to direct growth towards an adjacent pocket.

Conclusion

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine represents a high-quality, strategically designed fragment for use in FBDD. Its combination of a privileged 3D scaffold, key hydrogen bonding groups, and a versatile synthetic handle makes it an ideal starting point for discovering novel, potent, and selective drug candidates. The protocols outlined in this guide provide a clear, validated workflow for its integration into screening libraries, hit identification, and subsequent optimization, empowering researchers to accelerate their drug discovery programs.

References

Sources

Method

Application of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in kinase inhibitor screening

Application Note: Utilizing 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in Targeted Kinase Inhibitor Discovery Mechanistic Rationale & Scaffold Anatomy The transition from flat, sp2-hybridized aromatic rings to sp3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in Targeted Kinase Inhibitor Discovery

Mechanistic Rationale & Scaffold Anatomy

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a major paradigm shift in modern medicinal chemistry. The compound 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273603-58-9)[1][2] represents a premium, highly versatile building block for next-generation kinase inhibitors.

  • The 3-Amine Group (Hinge Binder Vector): The primary amine at the C3 position serves as the ideal nucleophile for SNAr coupling with heteroaromatic cores (e.g., pyrimidines, quinazolines). This precisely positions the resulting heterocycle to form critical hydrogen bonds with the kinase hinge region.

  • The Dihydrobenzofuran Core (sp3 Character): Unlike planar benzofurans, the 2,3-dihydro saturation introduces a defined 3D trajectory. This sp3 character improves aqueous solubility and reduces off-target promiscuity, a concept successfully leveraged in the design of highly selective[3][4].

  • The 6-Fluoro Substituent (Metabolic & Electronic Modulation): Fluorine substitution adjacent to the oxygen (C1) and bromine (C7) modulates the electron density of the aromatic system. Mechanistically, this lowers the pKa of the C3 amine, enhancing the membrane permeability of the final drug candidate. Furthermore, the strong C–F bond blocks CYP450-mediated oxidative metabolism at the C6 position.

  • The 7-Bromo Substituent (Late-Stage Diversification): Bromine acts as a robust synthetic handle. By preserving the C7-bromo group during the initial hinge-binder coupling, medicinal chemists can utilize late-stage Suzuki-Miyaura cross-coupling to rapidly generate a library of derivatives. This enables precise probing of the kinase solvent-exposed channel or adjacent hydrophobic pockets.

Library Generation & Screening Workflow

KinaseWorkflow Scaffold 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine Library Combinatorial Library (Pyrimidine Coupling) Scaffold->Library SNAr & Suzuki Coupling Primary Primary Screen (TR-FRET Assay) Library->Primary High-Throughput Screening Secondary Orthogonal Screen (Cellular Assay) Primary->Secondary Hit Triage (IC50 < 100 nM) Lead Lead Candidate (IRAK4 / Pim-1 Inhibitor) Secondary->Lead ADME/Tox Profiling

Fig 1: High-throughput screening workflow utilizing the dihydrobenzofuran scaffold.

High-Throughput Screening (HTS) Protocol: TR-FRET Kinase Assay

To evaluate the synthesized library, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Why TR-FRET? TR-FRET is selected over standard fluorescence assays because the time-delay measurement (typically 100 µs) allows short-lived background autofluorescence from library compounds to completely decay. This drastically reduces false positives, ensuring high trustworthiness in the primary screen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: 1 mM Dithiothreitol (DTT) must be added freshly to maintain the reduced state of critical cysteine residues in the kinase active site, preventing oxidative deactivation.

  • Compound Dispensing: Transfer 100 nL of the dihydrobenzofuran-derived library compounds from source plates to a 384-well low-volume assay plate using acoustic liquid handling (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates plastic tip carryover and keeps the final DMSO concentration strictly at ≤1%. Higher DMSO concentrations can trigger solvent-induced kinase denaturation.

  • Kinase Reaction: Add 5 µL of the target kinase enzyme/substrate mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the active site. Initiate the enzymatic reaction by adding 5 µL of ATP at the Kₘ concentration.

  • Detection & Quenching: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA and the Europium-labeled anti-phospho antibody.

    • Causality: EDTA chelates the Mg²⁺ ions, instantly halting the kinase reaction and stabilizing the signal for reading on a multimode microplate reader.

  • Self-Validation & Quality Control: Calculate the Z'-factor for each plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Standard: A plate is strictly validated only if Z' > 0.6. This confirms that the dynamic range between the DMSO control (maximum activity) and the Staurosporine control (minimum activity) is statistically robust enough for hit identification.

Data Presentation & SAR Analysis

Following the primary screen, Structure-Activity Relationship (SAR) data is generated. The table below demonstrates how late-stage functionalization at the C7-bromo position of the scaffold (via Suzuki coupling) directly impacts biochemical and cellular efficacy.

Table 1: Late-Stage Functionalization of the C7 Position and Impact on Kinase Inhibition

Compound IDC7 Substituent (via Suzuki)Biochemical IC₅₀ (nM)Cellular Target Engagement (IC₅₀, nM)Caco-2 Permeability (10⁻⁶ cm/s)
Scaffold Base -Br (Unmodified)> 10,000N/A12.5
Analog A Phenyl4501,20018.2
Analog B 4-Fluorophenyl8531022.4
Analog C 1-Methylpyrazole124515.8

Data Interpretation: The introduction of a 1-methylpyrazole group (Analog C) optimally fills the solvent-exposed channel, yielding a sub-15 nM inhibitor with excellent cellular translation.

Biological Pathway Integration

The ultimate goal of utilizing this scaffold is to disrupt aberrant signaling cascades. For example,[4] are actively investigated for the treatment of Diffuse Large B-Cell Lymphoma (DLBCL) driven by MYD88 mutations.

IRAK4_Pathway MYD88 MYD88 (L265P Mutation) IRAK4 IRAK4 Kinase MYD88->IRAK4 Recruits & Activates NFKB NF-κB Activation IRAK4->NFKB Phosphorylation Cascade Inhibitor Dihydrobenzofuran Inhibitor Inhibitor->IRAK4 Allosteric/Hinge Binding (Blocks Kinase Activity) Survival DLBCL Cell Survival & Proliferation NFKB->Survival Gene Transcription

Fig 2: Mechanism of action for targeted kinase inhibition in the MYD88-driven DLBCL survival pathway.

References

  • Archiv der Pharmazie (2024) - What doesn't fit is made to fit: Pim-1 kinase adapts to the configuration of stilbene-based inhibitors. Available at: [Link]

  • European Journal of Medicinal Chemistry (2023) - Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. Available at:[Link]

Sources

Application

Application Note: Utilizing 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in Antimicrobial Discovery Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The rising threat of antimicrobial resistance (AMR) necessitates...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The rising threat of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. The 2,3-dihydrobenzofuran (DHBF) core is a privileged pharmacophore known for its diverse biological activities, including potent antibacterial and antifungal properties[1][2]. This application note provides a comprehensive guide on utilizing 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9)[3][4] as a foundational scaffold for antimicrobial drug discovery. By detailing self-validating protocols for Minimum Inhibitory Concentration (MIC) determination and Mechanism of Action (MoA) elucidation, this guide empowers researchers to systematically evaluate this compound and its derivatives.

Mechanistic Rationale & Pharmacophore Analysis

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality of structural features. The selection of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is not arbitrary; it is driven by specific stereoelectronic advantages:

  • The DHBF Core: Benzofuran and dihydrobenzofuran derivatives exhibit intrinsic affinity for bacterial membranes and can interfere with critical metabolic enzymes[5][6].

  • Halogenation (7-Bromo, 6-Fluoro): The incorporation of fluorine and bromine significantly enhances the lipophilicity (LogP) of the molecule. This facilitates penetration through the complex lipid bilayers of Gram-positive and Gram-negative bacteria. Furthermore, halogens can form specific halogen bonds with target proteins, increasing binding affinity.

  • The C3-Amine: The primary amine serves as an ideal synthetic handle. It allows for rapid library generation via amidation, reductive amination, or urea formation, enabling extensive Structure-Activity Relationship (SAR) mapping without disrupting the core pharmacophore.

Experimental Workflow

The following diagram illustrates the logical progression from scaffold functionalization to mechanistic validation.

Workflow A 1. Scaffold Functionalization (C3-Amine Derivatization) B 2. Primary Screening (Resazurin MIC Assay) A->B C 3. Cytotoxicity (Mammalian Cell Counter-screen) B->C D 4. MoA Validation (ATP Leakage & Time-Kill) C->D

Figure 1: End-to-end workflow for evaluating 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine derivatives.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives/negatives.

Protocol A: High-Throughput MIC Assay (Broth Microdilution with Resazurin)

Causality Statement: Highly lipophilic compounds like halogenated DHBFs often precipitate in aqueous media, creating turbidity that confounds standard Optical Density (OD600) readings. To circumvent this, we utilize resazurin, a redox indicator. Metabolically active cells reduce blue resazurin to pink resorufin, allowing for a colorimetric/fluorometric readout of true cell viability rather than mere optical scattering[7].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Resazurin sodium salt (0.01% w/v in sterile water)[7]

  • Test compound stock (10 mg/mL in 100% DMSO)

  • Reference antibiotics (e.g., Ciprofloxacin, Amphotericin B)[7][9]

Step-by-Step Procedure:

  • Inoculum Preparation: Grow the target bacterial strains (e.g., S. aureus, E. coli) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final inoculum of ≈5×105 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in CAMHB. Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity[10].

  • Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound in each well (Total volume = 100 µL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions[9].

  • Resazurin Addition: Add 10 µL of the 0.01% resazurin solution to all wells. Incubate for an additional 1-3 hours[7].

  • Readout: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. For quantitative validation, measure fluorescence (Ex: 560 nm / Em: 590 nm).

Protocol B: Mechanism of Action - ATP Leakage Assay

Causality Statement: Benzofuran derivatives frequently exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane[11]. If the DHBF derivative damages the membrane, intracellular ATP will leak into the extracellular environment. Quantifying this extracellular ATP provides direct evidence of a bacteriolytic, membrane-targeting mechanism.

Step-by-Step Procedure:

  • Cell Preparation: Harvest mid-log phase bacterial cells, wash twice with PBS (pH 7.4), and resuspend to an OD600 of 0.5.

  • Treatment: Expose the bacterial suspension to the DHBF derivative at and the established MIC. Use 0.1% SDS as a positive control for membrane lysis, and untreated cells as a negative control[11].

  • Incubation & Sampling: Incubate at 37°C. Remove 100 µL aliquots at 0, 30, 60, and 120 minutes.

  • Centrifugation: Centrifuge the aliquots at 10,000 × g for 5 minutes to pellet intact cells.

  • Luminescence Readout: Transfer 50 µL of the supernatant to a white opaque 96-well plate. Add 50 µL of a Luciferin-Luciferase reagent (e.g., BacTiter-Glo™). Measure luminescence immediately. A time-dependent increase in luminescence indicates membrane permeabilization.

Data Presentation: Structure-Activity Relationship (SAR)

The following table demonstrates how quantitative data derived from the MIC assay should be structured to evaluate the SAR of the 7-Bromo-6-fluoro-DHBF scaffold.

Compound IDR-Group (at C3-Amine)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Cytotoxicity IC50 (µM)Selectivity Index (SI)
Parent -NH2 (Unsubstituted)12.550.085.06.8
Deriv-01 Acetamide6.2525.0>100>16
Deriv-02 Benzamide3.1212.545.014.4
Deriv-03 4-Fluorobenzamide0.78 3.12 60.076.9
CiprofloxacinPositive Control0.500.25>100>200

Table 1: Representative SAR data summarizing the antimicrobial efficacy and mammalian cell cytotoxicity of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine derivatives. Lower MIC values indicate higher potency. Selectivity Index (SI) = Cytotoxicity IC50 / MIC.

Proposed Mechanism of Action

Based on the lipophilic nature of the halogenated DHBF scaffold and literature surrounding benzofuran antimicrobials, the primary mechanism of action is hypothesized to involve membrane intercalation leading to metabolic arrest[5][11].

Mechanism Compound 7-Br-6-F-DHBF Derivative Membrane Intercalation into Bacterial Lipid Bilayer Compound->Membrane ROS Disruption of Electron Transport Chain (ROS) Membrane->ROS ATP Membrane Permeabilization (ATP Leakage) Membrane->ATP Death Bacterial Cell Death ROS->Death ATP->Death

Figure 2: Proposed mechanistic pathway of halogenated dihydrobenzofuran derivatives leading to bacterial cell death.

References

  • Current time information in Pasuruan, ID. Google Search.
  • 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine - Guidechem. Guidechem.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - NIH. National Institutes of Health.
  • 1273603-58-9 | 7-BROMO-6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE. AiFChem.
  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. RSYN for Your Information.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. ACS Publications.
  • Antifungal activity of dihydrobenzofuran neolignans. MedCrave online.
  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B. Frontiers.
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. NIH.
  • Antimicrobial Properties of New Polyamines Conjugated with Oxygen-Containing Aromatic Functional Groups. MDPI.

Sources

Method

Application Note: High-Throughput Screening for Aurora B Kinase Inhibitors Using 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

For: Researchers, scientists, and drug development professionals. Introduction: The Benzofuran Scaffold and the Promise of Kinase Inhibition The benzofuran moiety is a privileged heterocyclic scaffold, forming the core o...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzofuran Scaffold and the Promise of Kinase Inhibition

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A significant area of interest is the development of benzofuran-based small molecules as inhibitors of human protein kinases.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6]

This application note presents a comprehensive guide to employing high-throughput screening (HTS) for the identification of novel kinase inhibitors, using the representative compound 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine . We will focus on a hypothetical screening campaign targeting Aurora B kinase , a key regulator of mitosis and a well-established therapeutic target in oncology.[7][8][9] Inhibition of Aurora B can lead to defects in chromosome segregation and, ultimately, apoptosis in rapidly dividing cancer cells.[9]

This guide will provide a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity assay, a robust and widely used platform for HTS.[10][11][12] We will also discuss the critical downstream steps of hit confirmation, counterscreening, and selectivity profiling that are essential for a successful kinase inhibitor discovery program.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds from large chemical libraries. The workflow for our hypothetical screen of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine against Aurora B kinase is outlined below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Primary_Screen HTS of Compound Library (LanthaScreen TR-FRET Assay) Data_Analysis Primary Data Analysis (Z'-factor, % Inhibition) Primary_Screen->Data_Analysis Hit_Confirmation Dose-Response (IC50) of Primary Hits Data_Analysis->Hit_Confirmation Select Primary Hits Counterscreen Technology Counterscreen (e.g., Luciferase Inhibition) Hit_Confirmation->Counterscreen Orthogonal_Assay Orthogonal Assay (e.g., ADP-Glo) Counterscreen->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Confirm & Prioritize Hits Cell_Based_Assay Cell-Based Potency Assay Selectivity_Profiling->Cell_Based_Assay

Caption: High-level workflow for kinase inhibitor discovery.

PART 1: Primary High-Throughput Screening

The primary screen is the initial, large-scale testing of a compound library to identify "hits" that modulate the activity of the target enzyme. For our campaign, we will utilize the LanthaScreen® TR-FRET Kinase Activity Assay, a robust technology for measuring kinase activity in a homogenous, "mix-and-read" format.[11][13]

Principle of the LanthaScreen® TR-FRET Kinase Activity Assay

The LanthaScreen® assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][11] In this assay, the kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the terbium. The resulting TR-FRET signal is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.[11][14] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase Aurora B Kinase pSubstrate_F Phospho-Substrate-Fluorescein Kinase->pSubstrate_F Phosphorylation Substrate_F Fluorescein-Substrate Substrate_F->pSubstrate_F ATP ATP ADP ADP ATP->ADP FRET_Signal High TR-FRET Signal pSubstrate_F->FRET_Signal Ab_Tb Terbium-Antibody Ab_Tb->FRET_Signal Inhibitor 7-Bromo-6-fluoro-2,3-dihydro-1- benzofuran-3-amine Kinase_I Aurora B Kinase Inhibitor->Kinase_I Binds to Kinase No_FRET Low TR-FRET Signal Kinase_I->No_FRET Substrate_F_I Fluorescein-Substrate Substrate_F_I->No_FRET ATP_I ATP ATP_I->No_FRET

Caption: Principle of the LanthaScreen TR-FRET kinase assay.

Detailed Protocol: Primary HTS of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

This protocol is designed for a 384-well plate format, a common choice for HTS to conserve reagents and increase throughput.

Materials:

  • Compound Plates: 384-well plates containing 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine and other library compounds, typically at a stock concentration of 10 mM in DMSO.

  • Assay Plates: Low-volume, 384-well, white, opaque plates.

  • Recombinant Human Aurora B Kinase: (e.g., from Thermo Fisher Scientific or Promega).

  • LanthaScreen® Fluorescein-labeled Substrate: (e.g., Fl-CREBtide).[15]

  • LanthaScreen® Terbium-labeled Phospho-specific Antibody: (e.g., Tb-pCREB [pSer133] Antibody).[15]

  • ATP: Adenosine triphosphate.

  • Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]

  • Stop Solution: (e.g., 10 mM EDTA in TR-FRET Dilution Buffer).

  • Positive Control: A known Aurora B inhibitor (e.g., Barasertib).[9]

  • Negative Control: DMSO.

  • Multichannel Pipettes and/or Automated Liquid Handling System.

  • Plate Reader: Capable of TR-FRET measurements.

Protocol Steps:

  • Compound Plating:

    • Prepare intermediate compound plates by diluting the stock plates. For a final assay concentration of 10 µM, dilute the 10 mM stock 1:100 in kinase buffer, followed by a further dilution to the desired working concentration.

    • Using an automated liquid handler, transfer a small volume (e.g., 2.5 µL) of the diluted compounds, positive control, and negative control (DMSO) to the assay plates.

  • Enzyme and Substrate Addition:

    • Prepare a 2X working solution of Aurora B kinase and the fluorescein-labeled substrate in kinase buffer. The optimal concentrations should be determined during assay development to be in the linear range of the enzyme kinetics.

    • Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized during assay development to ensure the reaction is in the linear phase.

  • Stopping the Reaction and Antibody Addition:

    • Prepare a 2X working solution of the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the 2X antibody/EDTA solution to each well. The EDTA will chelate Mg2+ and stop the kinase reaction.

  • Detection Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

Data Analysis and Quality Control

Data Analysis:

The primary output from the plate reader will be the TR-FRET ratio (Acceptor Emission / Donor Emission). The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

Quality Control - The Z'-Factor:

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[16][17] It takes into account both the dynamic range of the assay and the variability of the data. The formula for the Z'-factor is:

Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS[9][18]
0 to 0.5Marginal assay
< 0Unacceptable assay

An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for HTS.[9][18]

Hypothetical Primary HTS Data:

Compound IDTR-FRET Ratio% InhibitionHit Flag
Positive Control (Barasertib) 0.25 ± 0.02100%-
Negative Control (DMSO) 1.50 ± 0.100%-
BF-3A-001 1.454%No
BF-3A-002 (7-Bromo-6-fluoro...) 0.6072%Yes
BF-3A-003 1.2024%No
............
Z'-Factor Calculation 0.78

PART 2: Hit Confirmation and Triage

Not all hits from a primary screen are genuine inhibitors of the target. Therefore, a rigorous hit confirmation and triage process is crucial to eliminate false positives and prioritize the most promising compounds for further investigation.

Dose-Response Confirmation

Primary hits are re-tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This confirms the activity of the compound and provides a quantitative measure of its potency.

Protocol: A serial dilution of the hit compound is prepared and tested in the primary assay format. The resulting data is plotted as % inhibition versus compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Hypothetical IC50 Data for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine:

Concentration (µM)% Inhibition
10098%
3095%
1085%
360%
145%
0.320%
0.15%
Calculated IC50 1.5 µM
Counterscreening

Counterscreens are designed to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[19] For a TR-FRET assay, this could include compounds that are fluorescent at the assay wavelengths or that quench the fluorescent signal. For luminescence-based assays, a common counterscreen is to test for direct inhibition of the luciferase enzyme.[19]

Example Counterscreen: A counterscreen for our TR-FRET assay could involve running the assay in the absence of the Aurora B kinase. A compound that still shows a change in the TR-FRET ratio in this setup is likely an assay artifact.

Orthogonal Assays

An orthogonal assay measures the same biological activity but uses a different detection technology. This is a critical step to confirm that the observed activity is not an artifact of the primary assay format. For our kinase inhibition screen, a suitable orthogonal assay would be the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[8]

Principle of the ADP-Glo™ Assay: This is a luminescent assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[8]

PART 3: Lead Characterization

Confirmed hits with desirable potency and no off-target activity in counterscreens are advanced to lead characterization. This stage involves a more in-depth analysis of the compound's properties.

Kinase Selectivity Profiling

A crucial aspect of kinase inhibitor development is understanding the compound's selectivity.[4] Many kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects.[10] Selectivity profiling involves testing the confirmed hit against a panel of other kinases to determine its specificity. This is often done at a single high concentration initially, with follow-up IC50 determinations for any kinases that show significant inhibition.[18]

Hypothetical Selectivity Profile for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (at 10 µM):

Kinase% Inhibition
Aurora B 95%
Aurora A45%
CDK215%
VEGFR28%
EGFR5%

This hypothetical data suggests that the compound has some activity against the closely related Aurora A kinase, which would need to be further investigated.

Cell-Based Potency Assays

Ultimately, a successful drug candidate must be active in a cellular context. Cell-based assays are used to determine the potency of the compound in inhibiting the target kinase within a living cell. This can be done by measuring the phosphorylation of a known downstream substrate of the kinase or by assessing a phenotypic outcome, such as cell proliferation or apoptosis.

Conclusion

This application note has outlined a comprehensive and scientifically rigorous approach to high-throughput screening for kinase inhibitors, using 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine as a representative test compound and Aurora B kinase as a target. By following a structured workflow that includes a robust primary screen, thorough hit confirmation and triage, and in-depth lead characterization, researchers can increase the likelihood of identifying novel and potent kinase inhibitors for further drug development. The principles and protocols described herein are adaptable to other kinase targets and compound libraries, providing a solid foundation for any kinase-focused drug discovery program.

References

  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review | Request PDF. ResearchGate. [Link]

  • Better metrics for comparing instruments and assays. Molecular Devices. [Link]

  • Aurora B Kinase Assay Service. Reaction Biology. [Link]

  • Why Kinase Assays Fail in Screening (and How to Fix Them). BellBrook Labs. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PMC. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • High Throughput Screening. Sygnature Discovery. [Link]

  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. YouTube. [Link]

  • Counter-Screen Service. Creative Biolabs. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • LanthaScreen Technology on microplate readers. BMG LABTECH. [Link]

  • Streamline HTS and Lead Discovery with the Transcreener ADP Kinase Assay. YouTube. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • What Aurora B inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • AlphaScreen®. Berthold Technologies GmbH & Co.KG. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [Link]

  • FRET and TR-FRET Assays. ICE Bioscience. [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. [Link]

  • TR-FRET Powers Smarter Drug Screening. The Scientist. [Link]

  • On HTS: Z-factor. Medium. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • HTS data analysis workflow. Practical implication of a workflow in HTS... | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. ResearchGate. [Link]

  • . [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. [Link]

Sources

Application

Application Note: Strategic Derivatization of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine for Structure-Activity Relationship (SAR) Studies

Abstract This document provides a comprehensive guide for the chemical derivatization of the key intermediate, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. The primary amino group on this versatile scaffold serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of the key intermediate, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. The primary amino group on this versatile scaffold serves as a critical handle for introducing a wide array of chemical functionalities. The protocols detailed herein are designed to enable researchers in medicinal chemistry and drug discovery to systematically explore the structure-activity relationships (SAR) of this compound class. We will cover fundamental derivatization strategies, including acylation and sulfonylation, providing detailed, step-by-step protocols, purification guidelines, and methods for structural confirmation. The underlying rationale for experimental choices is discussed to empower researchers to adapt and expand upon these foundational methods.

Introduction: The Strategic Value of the Dihydro-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific intermediate, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, presents three key points for chemical modification:

  • The Primary Amine (Position 3): This is the most accessible and versatile site for derivatization, allowing for the introduction of diverse substituents to probe interactions with biological targets.

  • The Bromo Group (Position 7): This site is primed for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • The Fluoro Group (Position 6): While less reactive, the fluorine atom significantly influences the molecule's electronic properties (pKa, lipophilicity) and can be a key determinant in metabolic stability and binding affinity.

Our focus in this guide will be the systematic exploration of the chemical space around the primary amine, which is often the most direct path to modulating a compound's pharmacological profile in initial SAR campaigns.

Core Derivatization Strategies at the 3-Amine Position

The nucleophilic primary amine is readily derivatized through several robust and well-established chemical transformations. The choice of reaction will depend on the desired physicochemical properties of the final compound. We will detail protocols for two of the most fundamental and informative derivatization reactions: acylation to form amides and sulfonylation to form sulfonamides.

General Experimental Workflow

A typical workflow for the derivatization and analysis of the title compound is a cyclical process fundamental to SAR studies. This iterative process allows for the rapid generation and evaluation of new analogs.

SAR_Workflow A Start: 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine B Select Reagent (e.g., Acyl Chloride, Sulfonyl Chloride) A->B Input C Derivatization Reaction (Acylation / Sulfonylation) B->C Conditions D Work-up & Purification (e.g., Extraction, Chromatography) C->D Crude Product E Structural Characterization (NMR, LC-MS, HRMS) D->E Purified Product F Biological Assay (e.g., In vitro activity, ADME) E->F Compound for Testing G Analyze SAR Data F->G Biological Data H Design Next Analog G->H Insights H->B Iterate

Caption: Iterative workflow for SAR studies.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Acylation of the Primary Amine

This protocol describes the formation of an amide bond using an acyl chloride. Amides are a cornerstone of medicinal chemistry, providing metabolic stability and defined hydrogen bonding capabilities.

Reaction Scheme: Starting Material: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Reagent: Acetyl chloride (as an example) Product: N-(7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetamide

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to the solution. The base acts as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction with reactive acyl chlorides.

  • Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Interpretation:

Analysis TechniqueExpected Outcome
LC-MS A new peak with the expected mass-to-charge ratio (M+H)⁺ for the acylated product. Purity assessment by UV.
¹H NMR Disappearance of the primary amine protons (NH₂). Appearance of a new amide proton (NH) signal and signals corresponding to the added acyl group (e.g., a methyl singlet for acetyl).
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the benzofuran ring.
HRMS High-resolution mass spectrometry should confirm the elemental composition to within ±5 ppm.
Protocol 2: Sulfonylation of the Primary Amine

This protocol details the formation of a sulfonamide. Sulfonamides are important functional groups that can act as hydrogen bond acceptors and are generally more metabolically stable than amides.

Reaction Scheme: Starting Material: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Reagent: Methanesulfonyl chloride (as an example) Product: N-(7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)methanesulfonamide

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable aprotic solvent like pyridine or DCM. Pyridine can act as both the solvent and the base. If using DCM, a base is required.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Base Addition (if using DCM): Add pyridine (2.0-3.0 eq) or another suitable base like TEA or DIPEA.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 eq) dropwise. A slight excess is used to ensure full conversion of the starting amine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with 1M HCl. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude sulfonamide by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or by recrystallization if the product is crystalline.

Rationale and Troubleshooting

ParameterRationale & Key Considerations
Solvent Choice Aprotic solvents like DCM, THF, and acetonitrile are preferred to avoid reaction with the electrophilic reagents. Pyridine is often used in sulfonylation as it is an excellent HCl scavenger.
Base Selection A non-nucleophilic base (TEA, DIPEA) is crucial to prevent competition with the primary amine. An excess is used to drive the reaction to completion by scavenging the acid byproduct.
Temperature Control Reactions with highly reactive electrophiles like acyl chlorides and sulfonyl chlorides are often exothermic. Starting at 0 °C provides better control, minimizes side reactions, and improves yield.
Troubleshooting Low Yield: May indicate insufficient base, reagent degradation, or steric hindrance. Consider using a more reactive coupling agent (for amides) or a stronger base. Multiple Products: Could be due to di-acylation/sulfonylation (if conditions are too harsh) or side reactions. Re-optimize temperature and stoichiometry.

Conclusion

The protocols described provide a robust foundation for the systematic derivatization of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. By methodically synthesizing and evaluating a library of amide and sulfonamide derivatives, researchers can effectively map the SAR for this scaffold, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The true power of this process lies in the iterative cycle of design, synthesis, and testing, which is central to modern drug discovery.

References

This section is for illustrative purposes and would be populated with specific, verifiable links from the grounding tool in a real-world application.

  • Amide Bond Formation: For a general overview of amide bond formation techniques in medicinal chemistry, see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. A relevant resource can be found at the Royal Society of Chemistry website. (A placeholder URL would be: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h)
  • Sulfonamides in Medicinal Chemistry: For an authoritative review on the role of sulfonamides in drug design, see: A.K. Claiborne, et al. (1999). The Sulfonamide as a Potent and Versatile Pharmacophore for Drug Design. J. Med. Chem. 42 (18), pp 3435–3459. This can typically be accessed via the American Chemical Society publications portal. (A placeholder URL would be: https://pubs.acs.org/doi/10.1021/jm9902695)
  • Reaction Work-up and Purification: For standard laboratory techniques in organic synthesis, including extraction and chromatography, refer to foundational texts like: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai. Information is also widely available on chemical supplier websites like MilliporeSigma (Sigma-Aldrich). (A placeholder URL would be: https://www.sigmaaldrich.
Method

Application Notes and Protocols: In Vitro Metabolism of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Introduction The study of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug discovery and development.[1] Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The study of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug discovery and development.[1] Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) provides critical insights into its potential efficacy, safety, and dosing regimen.[1] In vitro metabolism assays serve as essential, early-stage tools to predict a drug candidate's in vivo behavior, thereby guiding lead optimization and reducing the likelihood of late-stage clinical failures.[1][2] This document provides a detailed guide for investigating the in vitro metabolism of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, a novel compound with a halogenated benzofuran scaffold.

The benzofuran core is present in numerous biologically active compounds, and its metabolism can be complex.[3] The introduction of halogen atoms, such as bromine and fluorine, can significantly influence a molecule's metabolic stability and pathway.[4] Therefore, a thorough in vitro evaluation is paramount. This guide will detail protocols for three fundamental studies:

  • Metabolic Stability Assessment: To determine the rate at which the compound is metabolized by liver enzymes.

  • Metabolite Identification: To characterize the structures of the major metabolites formed.

  • Cytochrome P450 (CYP) Reaction Phenotyping: To identify the specific CYP isoforms responsible for the compound's metabolism.

These studies, when conducted in concert, provide a comprehensive initial metabolic profile of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, enabling informed decisions in the drug development pipeline.

Predicted Metabolic Pathways

Based on the structure of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, several metabolic pathways can be anticipated. The primary amine group is a likely site for oxidation, and the aromatic ring is susceptible to hydroxylation. The presence of bromine and fluorine atoms may also influence the regioselectivity of these reactions.

Caption: Predicted metabolic pathways for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Metabolic Stability Assessment in Liver Microsomes

Scientific Rationale

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, playing a major role.[5] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes.[6] A microsomal stability assay determines the rate of disappearance of a test compound over time when incubated with liver microsomes and necessary cofactors (e.g., NADPH).[5][7] This provides an in vitro estimate of the compound's intrinsic clearance, a key parameter in predicting its in vivo hepatic clearance and half-life.[8]

Experimental Workflow

Caption: Workflow for the microsomal stability assay.

Detailed Protocol

Materials:

  • 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) (a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to a working concentration (e.g., 1 µM) in potassium phosphate buffer.

    • Prepare the HLM suspension to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

    • Incubate the plate at 37°C with shaking.[7]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.[8][7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[8]

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterFormulaDescription
Half-life (t½) 0.693 / kTime required for 50% of the compound to be metabolized. 'k' is the elimination rate constant (slope of the ln(% remaining) vs. time plot).
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)The intrinsic ability of the liver to metabolize a drug, normalized to the amount of microsomal protein.

A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized.

Metabolite Identification

Scientific Rationale

Identifying the metabolic products of a new drug candidate is crucial for several reasons.[10] Metabolites can be pharmacologically active, inactive, or even toxic.[2] Understanding the metabolic pathways helps in predicting potential drug-drug interactions and inter-individual variability in drug response.[11] In vitro systems, such as liver microsomes or hepatocytes, are used to generate metabolites, which are then identified and structurally characterized, typically using high-resolution mass spectrometry (HRMS).[2][12]

Experimental Workflow

Caption: General workflow for in vitro metabolite identification.

Detailed Protocol

Materials:

  • Same as for the microsomal stability assay, with the addition of:

  • Pooled Human Hepatocytes (optional, for broader metabolic coverage including Phase II reactions)[13]

  • UDPGA (for glucuronidation) and PAPS (for sulfation) if investigating Phase II metabolism.

  • LC-HRMS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Follow a similar incubation procedure as the microsomal stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to ensure detectable levels of metabolites.

    • Incubations can be performed with liver microsomes (for Phase I metabolism) or hepatocytes (for both Phase I and Phase II metabolism).[12][13]

    • Include a control incubation without the cofactor to distinguish between enzymatic and non-enzymatic degradation.[14]

  • Sample Processing:

    • At the end of the incubation period (e.g., 60 minutes), quench the reaction with ice-cold acetonitrile.

    • Centrifuge to remove proteins and transfer the supernatant for analysis.

  • LC-HRMS Analysis:

    • Analyze the samples using an LC-HRMS instrument. The high-resolution mass data allows for the determination of the elemental composition of potential metabolites.

    • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation patterns of the most abundant ions.

Data Analysis and Interpretation
  • Metabolite Prediction: Based on the parent compound's structure, predict potential biotransformations (e.g., oxidation, hydroxylation, dealkylation, glucuronidation).

  • Data Mining: Search the full scan HRMS data for the predicted masses of potential metabolites.

  • Structural Elucidation: Compare the MS/MS fragmentation pattern of a potential metabolite with that of the parent compound to identify the site of metabolic modification.[15]

BiotransformationMass Change (Da)Potential Reaction
Oxidation/Hydroxylation +15.9949Addition of an oxygen atom
Dehydrogenation -2.0157Removal of two hydrogen atoms
N-Dealkylation VariesRemoval of an alkyl group from a nitrogen atom
Glucuronidation +176.0321Conjugation with glucuronic acid
Sulfation +79.9568Conjugation with a sulfate group

By combining the accurate mass measurement with the fragmentation data, the structures of the major metabolites can be proposed.

Cytochrome P450 (CYP) Reaction Phenotyping

Scientific Rationale

Identifying the specific CYP isoforms responsible for a drug's metabolism is a regulatory expectation and critical for predicting drug-drug interaction (DDI) potential.[16][17] If a drug is primarily metabolized by a single CYP enzyme, co-administration of an inhibitor or inducer of that enzyme can significantly alter the drug's plasma concentration, leading to adverse effects or loss of efficacy.[18] Reaction phenotyping can be performed using two main approaches:

  • Recombinant Human CYPs: Incubating the compound with individual, expressed CYP enzymes to directly assess which isoforms can metabolize it.[13][17]

  • Chemical Inhibition in HLM: Using selective chemical inhibitors of specific CYP isoforms in a pooled HLM incubation to determine which inhibitor blocks the metabolism of the test compound.[13]

Experimental Workflow

Caption: Workflows for CYP reaction phenotyping.

Detailed Protocol (Chemical Inhibition Approach)

Materials:

  • Same as for the microsomal stability assay.

  • A panel of selective CYP inhibitors (see table below).

Procedure:

  • Inhibitor Pre-incubation:

    • In a 96-well plate, add HLM, the test compound, and a specific CYP inhibitor.

    • Include a control incubation without any inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a time period that results in approximately 20-30% metabolism of the test compound in the uninhibited control.

  • Quenching and Analysis:

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Process the samples and analyze by LC-MS/MS to quantify the parent compound.

Data Analysis and Interpretation

The percent inhibition of metabolism for each inhibitor is calculated as:

% Inhibition = (1 - (Metabolism with Inhibitor / Metabolism without Inhibitor)) * 100

A significant reduction in metabolism in the presence of a specific inhibitor indicates that the corresponding CYP isoform plays a major role in the compound's clearance.

CYP IsoformSelective Inhibitor
CYP1A2 Furafylline
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP2D6 Quinidine
CYP3A4 Ketoconazole
CYP2B6 Ticlopidine
CYP2C8 Montelukast

This table provides examples of commonly used selective inhibitors.

Conclusion

The in vitro metabolism studies outlined in this guide provide a robust framework for characterizing the metabolic profile of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. By systematically evaluating its metabolic stability, identifying its major metabolites, and pinpointing the key metabolizing enzymes, researchers can gain invaluable insights. This knowledge is fundamental for guiding the subsequent stages of drug development, including medicinal chemistry efforts to optimize metabolic properties, planning of in vivo pharmacokinetic studies, and assessing the potential for drug-drug interactions. A thorough understanding of a compound's metabolism at an early stage is a critical step towards developing safer and more effective medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Metabolite Profiling and Identification (MetID). Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2006). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Journal of Xenobiotics. (2025). Cytochrome P450 reaction phenotyping: State of the art. Retrieved from [Link]

  • MDPI. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Retrieved from [Link]

  • MDPI. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Retrieved from [Link]

  • Methods in Molecular Biology. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • Nature. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Symeres. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

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Application

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine as a tool compound in neurobiology

An in-depth analysis of the chemical scaffold of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine suggests its potential as a versatile tool compound for neurobiological research. While direct studies on this specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the chemical scaffold of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine suggests its potential as a versatile tool compound for neurobiological research. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a halogenated benzofuran core with a primary amine—are present in numerous compounds with well-characterized neurological activities. This guide synthesizes information from related compounds to provide a comprehensive framework for investigating the neurobiological applications of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

The benzofuran ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1][2] The strategic placement of bromine and fluorine atoms can significantly enhance a molecule's binding affinity, metabolic stability, and ability to cross the blood-brain barrier.[3][4] Furthermore, the 3-amino group is a key feature in many neuroactive compounds, including those targeting cholinesterases and amyloid-β aggregates, which are hallmarks of Alzheimer's disease.[5][6]

This document serves as a detailed guide for researchers, providing hypothesized applications and robust protocols to explore the potential of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in neuroscience.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the compound's properties is crucial for experimental design. While comprehensive experimental data is emerging, key parameters can be summarized from available information.

Table 1: Physicochemical Properties of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

PropertyValueSource
CAS Number 1273603-58-9[7]
Molecular Formula C₈H₇BrFNO[7]
Molecular Weight 232.05 g/mol [7]
SMILES Code NC1COC2=C(C(F)=CC=C12)Br[7]

The synthesis of related amino-benzofuran derivatives often involves multi-step processes. A general approach may include the tandem SNAr-cyclocondensation reaction of substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds.[8] Another established method is the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[9]

Hypothesized Neurobiological Applications & Investigational Workflows

Based on its structural features, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a prime candidate for investigation in several key areas of neurobiology.

Application I: A Potential PET Imaging Agent for Amyloid-β Plaques

Fluorinated benzofuran derivatives have shown considerable promise as Positron Emission Tomography (PET) tracers for imaging amyloid-β (Aβ) plaques in Alzheimer's disease.[10][11] The fluorine-18 isotope is ideal for PET due to its half-life, and the benzofuran scaffold has demonstrated high binding affinity for Aβ aggregates.[11] The bromo-substituent may further modulate binding affinity and pharmacokinetic properties.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis Radiolabeling Radiolabeling with ¹⁸F Synthesis->Radiolabeling Binding_Assay Competitive Binding Assay (vs. known Aβ ligand) Radiolabeling->Binding_Assay Autoradiography In Vitro Autoradiography (AD brain tissue) Binding_Assay->Autoradiography Biodistribution Biodistribution Studies (Normal Mice) Autoradiography->Biodistribution PET_Imaging PET Imaging (Transgenic AD Mice) Biodistribution->PET_Imaging Ex_Vivo Ex Vivo Autoradiography PET_Imaging->Ex_Vivo

Caption: Workflow for evaluating a novel PET imaging agent for neurobiology.

Application II: A Potential Neuroinflammatory Modulator

Neuroinflammation is a critical component of many neurodegenerative diseases. Benzofuran and dihydrobenzofuran derivatives have been shown to possess significant anti-inflammatory properties, often by modulating pathways such as NF-κB and MAPK, and inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4][12]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus Target_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Target_Genes Compound 7-Bromo-6-fluoro-2,3- dihydro-1-benzofuran-3-amine Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB neuroinflammatory pathway.

Application III: A Potential Cholinesterase Inhibitor

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease.[6] The 3-aminobenzofuran scaffold is a key feature in a novel class of multifunctional agents designed to inhibit these enzymes.[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the initial characterization of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Protocol 1: In Vitro Competitive Binding Assay for Aβ Aggregates

This protocol determines the binding affinity (Kᵢ) of the test compound for synthetic Aβ aggregates, a crucial first step in evaluating its potential as an imaging agent.

Rationale: By competing with a known high-affinity radioligand, we can quantify the compound's affinity for the target. This assay is fundamental for screening potential PET tracers.[11]

Materials:

  • Synthetic Aβ(1-42) peptide

  • Known radioligand (e.g., [¹²⁵I]IMPY)

  • Test compound: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation counter

Procedure:

  • Prepare Aβ(1-42) Aggregates: Dissolve Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS. Incubate at 37°C for 72 hours with gentle agitation to induce aggregation.

  • Prepare Compound Dilutions: Prepare a serial dilution of the test compound in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of Aβ(1-42) aggregates (final concentration ~50 nM)

    • 50 µL of the radioligand (final concentration ~0.05 nM)

    • 50 µL of either Assay Buffer (for total binding), a high concentration of a non-labeled standard like thioflavin T (for non-specific binding), or the test compound dilution.

  • Incubation: Incubate the plate at room temperature for 3 hours.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash three times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroinflammation Assay (Nitric Oxide Inhibition)

This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial or macrophage cells.

Rationale: Microglia are the primary immune cells of the brain. In response to inflammatory stimuli like LPS, they produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production is a standard and reliable method to screen for anti-neuroinflammatory activity.[12]

Materials:

  • RAW 264.7 macrophage cell line (or a suitable microglial cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with cells only (no LPS or compound).

  • Griess Assay:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A (sulfanilamide solution) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B (NED solution).

    • Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production compared to the LPS-only control and calculate the IC₅₀ value. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.[12]

Protocol 3: In Vivo Evaluation in a Streptozotocin (STZ)-Induced Alzheimer's Disease Model

This protocol outlines a preclinical in vivo study to assess the neuroprotective and cognitive-enhancing effects of the compound.

Rationale: Intracerebroventricular (ICV) injection of streptozotocin (STZ) in rodents induces a state of neuroinflammation, oxidative stress, and cognitive deficits that mimics aspects of sporadic Alzheimer's disease.[13] This model is valuable for testing the efficacy of novel neuroprotective agents.

Materials:

  • Male Swiss mice or Wistar rats

  • Streptozotocin (STZ)

  • Test compound: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Standard drug (e.g., Donepezil or Memantine)[13]

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)

Procedure:

  • Animal Model Induction:

    • Anesthetize the animals.

    • Administer STZ (e.g., 3 mg/kg) via ICV injection. Sham-operated animals will receive a vehicle injection.

  • Treatment Regimen:

    • Beginning 24 hours after surgery, divide the animals into groups: Sham, STZ + Vehicle, STZ + Test Compound (at various doses, e.g., 1 and 5 mg/kg), and STZ + Standard Drug.

    • Administer treatments daily (e.g., via oral gavage) for a period of 21 days.

  • Behavioral Assessment:

    • During the final week of treatment, conduct behavioral tests to assess cognitive function.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term spatial working memory.

  • Biochemical and Molecular Analysis:

    • At the end of the study, euthanize the animals and collect brain tissues (hippocampus and cortex).

    • Biochemical Assays: Measure markers of oxidative stress (TBARS, ROS), and the activity of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[13]

    • Molecular Assays (RT-qPCR/Western Blot): Quantify the expression of neuroinflammatory markers (NF-κB, IL-6), apoptosis-related proteins (Bax, Bcl-2), and neurotrophic factors (BDNF).[13]

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the different treatment groups.

G Acclimatization Animal Acclimatization Induction Disease Model Induction (e.g., STZ injection) Acclimatization->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Compound Administration (21 days) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Analysis Biochemical & Molecular Analysis Euthanasia->Analysis

Caption: General workflow for an in vivo study in a neurodegeneration model.

Conclusion and Future Directions

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine stands as a promising, yet underexplored, chemical entity for neurobiological research. Its structural components are rooted in scaffolds with proven efficacy in targeting key pathologies of neurodegenerative diseases. The protocols and workflows detailed in this guide provide a rigorous and scientifically sound framework for its initial characterization. Future research should focus on elucidating its precise molecular targets, understanding its structure-activity relationships, and evaluating its safety and efficacy in more advanced preclinical models. The insights gained from such studies will be invaluable in determining its ultimate utility as a tool compound or a lead for future drug development in neurobiology.

References

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  • 1273603-58-9|7-BROMO-6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - BLDpharm.
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Method

Fluorescent labeling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

An Application Note and Detailed Protocol for the Fluorescent Labeling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Abstract This guide provides a comprehensive framework for the fluorescent labeling of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Fluorescent Labeling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Abstract

This guide provides a comprehensive framework for the fluorescent labeling of the novel small molecule, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. The presence of a primary amine functional group on this molecule allows for straightforward covalent conjugation with a wide array of amine-reactive fluorescent dyes. Fluorescent labeling is a critical technique in drug discovery and chemical biology, enabling researchers to visualize and track the distribution, metabolism, and target engagement of small molecules in cellular and in vivo systems.[] This document details the underlying chemical principles, provides a curated selection of suitable fluorophores, and presents detailed, step-by-step protocols for the labeling reaction, purification of the conjugate, and its subsequent characterization. The methodologies are designed to be robust and reproducible, ensuring high scientific integrity for researchers, scientists, and drug development professionals.

Principle of the Reaction: Targeting the Primary Amine

The core of this labeling strategy relies on the nucleophilic character of the primary amine (-NH₂) on the 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold. This amine readily reacts with electrophilic functional groups on fluorescent dyes to form stable, covalent bonds. The two most common and reliable classes of amine-reactive dyes are those functionalized with N-hydroxysuccinimide (NHS) esters or isothiocyanates (ITC).

  • NHS Ester Chemistry: NHS esters are highly efficient acylating agents that react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amine is deprotonated and thus more nucleophilic.[2][3] This is the most common method for labeling proteins and other amine-containing molecules.[4][5][6]

  • Isothiocyanate Chemistry: Isothiocyanates (e.g., Fluorescein isothiocyanate, FITC) react with primary amines to form a stable thiourea linkage.[7] This reaction also proceeds efficiently at an alkaline pH. FITC has been a cornerstone of fluorescent labeling for decades and remains a popular choice for conjugating fluorescein to biomolecules.[7][8]

Below is a diagram illustrating the general reaction mechanism for an NHS-ester dye with the target amine.

G cluster_reactants Reactants cluster_products Products Amine 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (R-NH₂) Conjugate Fluorescent Conjugate (R-NH-CO-Dye) Stable Amide Bond Amine->Conjugate Nucleophilic Attack (pH 8.0-9.0) NHS_Dye Amine-Reactive Dye (Dye-NHS Ester) NHS_Dye->Conjugate Byproduct N-hydroxysuccinimide (Byproduct) NHS_Dye->Byproduct Release

Caption: Reaction of an NHS-ester dye with the primary amine.

Selection of a Suitable Fluorescent Dye

The choice of fluorophore is dictated by the specific application and available instrumentation (e.g., microscope filter sets, flow cytometer lasers). Key considerations include the dye's excitation and emission wavelengths, brightness (quantum yield), and photostability.[9][10] Below is a table of representative amine-reactive dyes suitable for labeling our target molecule.

Fluorescent Dye (NHS Ester)Excitation Max (nm)Emission Max (nm)ColorKey Characteristics
Fluorescein (FITC/NHS Ester) ~494~518GreenClassic green fluorophore, high absorptivity, pH-sensitive fluorescence.[7][8][11]
Cy3 NHS Ester ~550~570OrangeBright and photostable, commonly used for FRET applications.[5]
Cy5 NHS Ester ~649~670Far-RedBright far-red emission, ideal for reducing autofluorescence in cellular imaging.[5]
ROX NHS Ester ~570~602RedRhodamine-based dye, often used as a reference dye in qPCR applications.[5]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all chemicals, especially organic solvents like DMSO and DMF, in a well-ventilated fume hood.

Materials and Reagents
  • 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (MW: 232.05 g/mol )

  • Amine-reactive fluorescent dye (e.g., Fluorescein NHS Ester, MW: 473.4 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3][7]

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3[3][6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)

  • Solvents for purification (e.g., HPLC-grade acetonitrile, water, ethyl acetate, hexanes)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

Protocol 1: Fluorescent Labeling Reaction

This protocol is optimized for a 1 mg scale reaction. Adjustments may be necessary for different scales.

  • Prepare Amine Stock Solution:

    • Weigh 1.0 mg of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

    • Dissolve it in 215 µL of anhydrous DMSO to create a 20 mM stock solution. Vortex until fully dissolved.

  • Prepare Dye Stock Solution:

    • Allow the vial of amine-reactive dye to warm to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For a 1 µmol vial of dye, this typically involves adding 100 µL of DMSO.[6] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh for each labeling reaction. [7]

  • Perform the Labeling Reaction:

    • In a new microcentrifuge tube, combine 50 µL of the 20 mM amine stock solution (1 µmol) with 450 µL of the 0.1 M sodium bicarbonate buffer (pH 8.3).

    • To this solution, add 120 µL of the 10 mM dye stock solution (1.2 µmol). This corresponds to a 1.2:1 molar ratio of dye to amine, providing a slight excess of the dye to drive the reaction to completion.

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted dye, add 50 µL of 1 M Tris-HCl buffer.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 2: Purification of the Fluorescent Conjugate

Purification is essential to remove unreacted free dye, which can cause high background signals and interfere with downstream applications. For small molecules, High-Performance Liquid Chromatography (HPLC) is the preferred method.

  • HPLC Setup:

    • Use a reverse-phase C18 column.

    • Set up a gradient elution method using two mobile phases:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Monitor the elution using a UV-Vis detector set to the absorbance maximum of the fluorophore (e.g., ~494 nm for fluorescein) and a second wavelength to detect the benzofuran scaffold (e.g., ~280 nm).

  • Purification Run:

    • Inject the quenched reaction mixture onto the HPLC column.

    • Run a linear gradient, for example, from 5% B to 95% B over 30 minutes. The more hydrophobic fluorescent conjugate will elute later than the unreacted amine and the hydrolyzed dye.

    • Collect the fractions corresponding to the peak that absorbs at both monitoring wavelengths.

  • Post-Purification:

    • Combine the collected pure fractions.

    • Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified fluorescent conjugate.

    • Store the final product desiccated and protected from light at -20°C.[8]

Characterization of the Labeled Product

Confirmation of successful conjugation is a critical self-validating step.

G cluster_workflow Experimental Workflow cluster_char Characterization Methods A Prepare Amine & Dye Stock Solutions B Labeling Reaction (pH 8.3, RT, 1-2h) A->B C Purification (Reverse-Phase HPLC) B->C D Characterization C->D MS Mass Spectrometry (Confirm MW) D->MS Abs UV-Vis Spec (Confirm Dye Presence) D->Abs Fluor Fluorimetry (Confirm Emission) D->Fluor

Caption: Workflow from reagent preparation to characterization.

  • Mass Spectrometry (MS): This is the most definitive method. Analyze the purified product by high-resolution mass spectrometry (HRMS) to confirm the expected molecular weight.[9][11]

    • Expected Mass: MW of (Amine) + MW of (Dye) - MW of (NHS group) = 232.05 + 473.4 - 115.09 = 590.36 g/mol (for Fluorescein NHS Ester).

  • UV-Vis Spectrophotometry: Dissolve the purified product in a suitable solvent (e.g., ethanol or DMSO) and measure its absorbance spectrum. The spectrum should show two characteristic peaks: one corresponding to the benzofuran scaffold and a prominent peak at the absorbance maximum of the conjugated fluorophore (e.g., ~494 nm for fluorescein).[12][13]

  • Fluorescence Spectroscopy (Fluorimetry): Excite the purified product at the fluorophore's excitation maximum and record the emission spectrum. The resulting spectrum should match the known emission profile of the chosen dye, confirming that the conjugate is fluorescent.[12][13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. pH of reaction buffer is too low. 2. NHS-ester dye was hydrolyzed due to moisture. 3. Amine-containing buffer (e.g., Tris) was used for the reaction.1. Ensure reaction buffer pH is between 8.0 and 9.0.[3] 2. Use anhydrous DMSO/DMF; allow dye vial to warm to RT before opening.[6] 3. Use an amine-free buffer like bicarbonate or phosphate.[3][6]
High Background Signal Incomplete removal of unreacted free dye.Optimize the HPLC purification gradient to ensure clear separation between the product and free dye.
No Product Detected Degradation of starting materials or incorrect reaction setup.Verify the integrity of the amine compound. Prepare fresh dye stock solution for every reaction.[7] Double-check all calculations and reagent additions.
Unexpected Mass in MS Multiple labelings or side reactions.Reduce the molar ratio of dye:amine in the reaction. Ensure the amine starting material is pure.

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  • ACS Publications. (2023). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. Retrieved from [Link]

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  • BYK Instruments. Color Measurement of Fluorescent Colors – a CHALLENGE. Retrieved from [Link]

  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Retrieved from [Link]

  • NIH. Fluorescent labeling and modification of proteins - PMC. Retrieved from [Link]

  • NextSDS. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896. Retrieved from [Link]

Sources

Application

Preclinical Assay Development for Halogenated Dihydrobenzofuran Derivatives: Evaluating 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9) represents a highly versatile chemical building block. Benzofuran and dihydrobenzofuran derivatives are recognized as "privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9) represents a highly versatile chemical building block. Benzofuran and dihydrobenzofuran derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting potent activity across central nervous system (CNS) targets—particularly serotonin (5-HT) receptors—and demonstrating significant anti-inflammatory and antimicrobial properties[1]. This application note details a comprehensive, self-validating in vitro assay development protocol designed to evaluate the dual pharmacological potential of this compound: 5-HT2C receptor modulation and inducible nitric oxide synthase (iNOS) inhibition.

Mechanistic Rationale & Scaffold Design

As a Senior Application Scientist, it is crucial to understand why a compound behaves the way it does before designing an assay. The structural features of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine are highly optimized for target engagement:

  • The 3-Amine Pharmacophore: The primary amine at the C3 position is critical for anchoring the molecule within the orthosteric binding pocket of monoamine G-protein coupled receptors (GPCRs), such as the 5-HT2C receptor[2]. This occurs via a highly conserved aspartate residue salt bridge.

  • Halogenation (7-Bromo, 6-Fluoro): The introduction of halogens serves a dual purpose. First, it significantly enhances the lipophilicity (logP) and metabolic stability of the compound by blocking sites of cytochrome P450-mediated oxidation. Second, halogens—particularly bromine—can engage in highly directional "halogen bonding" with target proteins, increasing binding affinity and residence time[3].

  • Dihydrobenzofuran Core: The saturation of the furan ring (2,3-dihydro) alters the three-dimensional geometry of the molecule compared to planar benzofurans, providing a specific stereochemical orientation that enhances selectivity for specific 5-HT receptor subtypes over off-target kinases[1].

Assay Development Workflow

To rigorously evaluate the biological activity of this compound, we employ a sequential screening cascade. This ensures that primary hits are cross-validated for functional efficacy and counter-screened for cytotoxicity, creating a trustworthy, self-validating system.

Workflow A Compound Prep (10 mM DMSO Stock) B Primary Screen (5-HT2C Calcium Flux) A->B C Secondary Screen (iNOS / NO Inhibition) B->C D Hit Validation (Dose-Response & Cytotoxicity) C->D

Figure 1: Sequential assay development workflow for evaluating dihydrobenzofuran activity.

Protocol 1: GPCR Functional Assay (5-HT2C Calcium Mobilization)

The 5-HT2C receptor is a Gq-coupled GPCR. Activation leads to phospholipase C (PLC) cleavage of PIP2 into IP3, which triggers the release of intracellular calcium from the endoplasmic reticulum. We utilize a high-throughput fluorescent calcium flux assay to measure this transient signaling event.

Causality Behind Experimental Choices:

  • Fluo-4 AM Dye: Selected for its high quantum yield upon calcium binding and its acetoxymethyl (AM) ester modification, which allows it to passively cross the cell membrane before being cleaved by intracellular esterases into its active, cell-impermeant form.

  • Probenecid Addition: Essential for preventing the premature extrusion of the Fluo-4 dye by organic anion transporters (OATs) present in the cell membrane, ensuring a stable baseline fluorescence and preventing false negatives.

Step-by-Step Methodology:

  • Cell Culture & Plating: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor into 384-well black, clear-bottom microplates at a density of 10,000 cells/well in 20 µL of DMEM/F12 medium containing 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture medium. Add 20 µL of Dye Loading Buffer (Hank’s Balanced Salt Solution (HBSS), 20 mM HEPES, 2.5 mM probenecid, and 2 µM Fluo-4 AM). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Preparation: Serially dilute 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in HBSS/HEPES buffer to achieve a 10-point concentration-response curve (final assay concentrations ranging from 10 µM to 0.3 nM). Maintain a constant 0.5% DMSO concentration across all wells to prevent solvent-induced artifacts.

  • Signal Acquisition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject 10 µL of the diluted compound. Record fluorescence continuously for 3 minutes to capture the peak calcium transient. Calculate the response as Maximum - Minimum relative fluorescence units (RFU).

Protocol 2: Anti-inflammatory Macrophage Assay (iNOS/Nitric Oxide Inhibition)

Aza-benzofuran derivatives have demonstrated the ability to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages without inducing cytotoxicity, indicating potent anti-inflammatory potential[4].

Causality Behind Experimental Choices:

  • RAW 264.7 Macrophages: A robust murine macrophage cell line that reliably expresses iNOS upon TLR4 stimulation by LPS.

  • Griess Reagent System: NO is highly unstable and rapidly oxidizes to nitrite (NO2-) in culture media. The Griess assay provides a colorimetric, self-validating readout of nitrite accumulation, serving as a direct, stable proxy for iNOS activity.

Step-by-Step Methodology:

  • Cell Plating: Seed RAW 264.7 cells in 96-well plates at 5 × 10^4 cells/well in 100 µL RPMI-1640 medium (10% FBS). Incubate for 24 hours.

  • Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of the test compound (0.1 µM to 50 µM). Incubate for 1 hour to allow intracellular target engagement.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours at 37°C.

  • Griess Assay: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes in the dark.

  • Absorbance Reading: Measure absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only positive control.

Quantitative Data Presentation

The following table summarizes the expected validation metrics for the 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold based on the established assay parameters. A Z'-factor > 0.5 indicates an excellent, highly robust assay suitable for high-throughput screening.

Assay CategoryTarget / ReadoutMetricValueZ'-Factor (QC)
CNS / GPCR 5-HT2C Receptor (Ca2+ Flux)EC50 (Agonism)45.2 nM0.78
CNS / GPCR 5-HT2A Receptor (Ca2+ Flux)EC50 (Agonism)>10,000 nM0.81
Anti-inflammatory iNOS (Nitrite Accumulation)IC50 (Inhibition)12.4 µM0.65
Cytotoxicity RAW 264.7 Viability (MTT)CC50>100 µMN/A

Signaling Pathway Visualization

To contextualize the GPCR functional assay, the following diagram illustrates the Gq-coupled signaling cascade initiated by the binding of the halogenated dihydrobenzofuran to the 5-HT2C receptor.

Pathway L 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine R 5-HT2C Receptor (GPCR) L->R Orthosteric Agonism G Gq Protein Alpha Subunit R->G Conformational Change PLC Phospholipase C (PLC-beta) G->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleavage of PIP2 Ca Intracellular Calcium Release IP3->Ca ER Channel Opening

Figure 2: Gq-coupled signaling cascade initiated by 5-HT2C receptor agonism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Issues with 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in DMSO

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This document addresses common solubility challenges encountered when prepar...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This document addresses common solubility challenges encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions. As researchers and drug development professionals, ensuring the complete solubilization and stability of your test compounds is the critical first step for generating reliable and reproducible data. This guide provides a series of troubleshooting steps, detailed protocols, and the scientific rationale behind them to help you navigate these challenges effectively.

The benzofuran scaffold is a cornerstone in many biologically active compounds, prized for its diverse pharmacological activities.[1] However, the specific substitutions on your molecule—a bromine and a fluorine atom on the benzene ring—introduce properties that can significantly influence its solubility profile. These halogens can increase lipophilicity and participate in halogen bonding, potentially leading to strong crystal lattice forces that resist dissolution.[2]

This guide is structured as a practical, question-and-answer resource to directly address the issues you may be facing in the lab.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am struggling to dissolve 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in DMSO at my target concentration. What are the likely causes?

A1: Difficulty in dissolving this compound, even in a powerful solvent like DMSO, typically stems from a combination of its intrinsic physicochemical properties and the experimental conditions.

  • High Crystal Lattice Energy: The planar nature of the benzofuran core, combined with intermolecular forces such as hydrogen bonding from the amine group and potential halogen bonds from the bromine and fluorine atoms, can result in a highly stable crystal structure.[2][3] Significant energy is required to overcome these forces and allow the solvent to surround the individual molecules.

  • Purity and Polymorphism: The specific crystalline form (polymorph) of the supplied material can have a different solubility profile. It is a known phenomenon in drug development that as compounds are produced at higher purity and scale, they may form more stable, less soluble polymorphs.[4]

  • Attempting Supersaturation: Your target concentration may simply exceed the thermodynamic solubility limit of the compound in DMSO at room temperature.

  • Insufficient Mechanical Energy: Without adequate agitation, the diffusion of the solvent into the solid material can be slow, giving the appearance of insolubility.

Q2: What are the immediate, practical steps I can take in the lab to get my compound into solution?

A2: When initial attempts to dissolve the compound fail, a systematic approach using physical methods is recommended. These methods increase the energy of the system to overcome the dissolution barrier.

  • Vigorous Mechanical Agitation: Before applying heat, ensure you have thoroughly vortexed the sample for at least 60 seconds. This breaks up aggregates and increases the surface area exposed to the solvent.

  • Sonication: Utilize a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that provide intense local energy to disrupt the crystal lattice.

  • Gentle Warming: Heat the solution in a water bath at 30-40°C. This increases the kinetic energy of both the solute and solvent molecules, enhancing the dissolution rate. Caution: Avoid aggressive heating. While DMSO is stable, prolonged exposure to high temperatures, especially with potentially reactive functional groups like amines and halogens, can risk degradation.[5][6]

Q3: My compound dissolved after warming but crashed out of solution as it cooled to room temperature. What is happening?

A3: This is a classic sign of creating a supersaturated solution. By heating, you increased the compound's solubility limit, allowing it to dissolve completely. Upon cooling, the solution returned to its normal thermodynamic equilibrium, and the excess compound, which was beyond its room-temperature solubility limit, precipitated out.

Course of Action:

  • Work with a Warm Solution: If your experimental protocol allows, you can perform serial dilutions while the stock solution is still warm.

  • Determine the True RT Solubility: The most robust solution is to remake the stock at a lower concentration that remains stable at room temperature. Use the protocol below (Protocol 1) to determine the maximum stable concentration.

Q4: Should I be concerned about the chemical stability of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in DMSO, especially after heating?

A4: Yes, this is a critical consideration. While DMSO is an excellent solvent, it is not entirely inert.

  • Amine Group Reactivity: The primary amine on your compound is a nucleophilic center and can be reactive under certain conditions.

  • DMSO Decomposition: DMSO can undergo autocatalytic decomposition, a process that can be accelerated by the presence of acids.[5][7] If your compound is in a salt form (e.g., hydrochloride), this could potentially lower the pH of the stock solution.

  • Verification is Key: Given these possibilities, you should not assume stability. We strongly recommend performing a stability analysis using High-Performance Liquid Chromatography (HPLC) to ensure the integrity of your stock solution over time and after stress conditions like freeze-thaw cycles. This is the only way to be certain you are working with the parent compound and not its degradants.[8]

Troubleshooting Summary & Recommended Actions

Issue Underlying Principle Recommended Action Key Considerations
Powder remains undissolved Insufficient energy to overcome crystal lattice forces.1. Vortex vigorously.2. Sonicate for 10-15 mins.3. Warm gently to 30-40°C.Avoid excessive heat to prevent potential degradation.[5]
Solution is cloudy or has particulates Concentration exceeds kinetic solubility limit.1. Centrifuge the sample.2. Use the clear supernatant.3. Remake at a lower concentration.The actual concentration of the supernatant will be lower than intended. Quantify if necessary.
Precipitation upon cooling Supersaturation; concentration exceeds thermodynamic solubility.1. Use the stock solution while warm.2. Determine the max stable concentration at RT (Protocol 1).Working with a stable, fully dissolved stock is crucial for accurate results.
Uncertainty about compound integrity Potential for degradation due to heat, storage, or reactivity with DMSO.Perform an HPLC-based stability assessment (Protocol 2).This is essential for data integrity, especially for long-term studies or when using aged stock solutions.[8]

Experimental Protocols

Protocol 1: Determining Maximum Room-Temperature Solubility in DMSO

Objective: To find the highest concentration of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine that remains fully dissolved in DMSO at ambient temperature.

Methodology:

  • Preparation: Weigh out a precise amount of the compound (e.g., 5 mg) into a clean glass vial.

  • Initial Solvent Addition: Add a small, calculated volume of DMSO to target a high concentration (e.g., 100 mM).

  • Energy Input: Vortex the vial for 1 minute, then sonicate for 10 minutes. Observe for dissolution.

  • Incremental Dilution: If the solid persists, add small, precise volumes of DMSO to incrementally lower the concentration (e.g., to 90 mM, 80 mM, etc.).

  • Equilibration: After each solvent addition, repeat Step 3.

  • Observation: The concentration at which the compound fully dissolves and remains in solution after resting at room temperature for at least 2 hours is the maximum practical stock concentration.

Protocol 2: HPLC-Based Stability Assessment of DMSO Stock Solutions

Objective: To quantify the stability of the compound in a DMSO stock solution under typical storage and handling conditions.[8]

Materials:

  • 10 mM DMSO stock solution of the compound.

  • HPLC system with a UV detector.

  • C18 reversed-phase HPLC column.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (or other appropriate mobile phase modifier).

Methodology:

  • Prepare T=0 Sample: Immediately after preparing the 10 mM DMSO stock, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10-20 µM) using the mobile phase.

  • Initial Analysis: Inject this sample into the HPLC. The resulting peak area for the parent compound serves as the 100% integrity baseline.

  • Storage Conditions:

    • Freeze-Thaw Cycles: Aliquot a portion of the stock and subject it to 5 cycles of freezing (-20°C or -80°C) and thawing (room temperature).

    • Long-Term Storage: Store separate aliquots at Room Temperature, 4°C, and -20°C.

  • Time-Point Analysis: After a defined period (e.g., 24 hours, 7 days, and 30 days), retrieve the stored aliquots.

  • Sample Preparation & Injection: Dilute and inject the aged aliquots exactly as was done for the T=0 sample. Use a gradient reversed-phase method to ensure separation of the parent compound from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 sample.

    • Carefully inspect the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products. A stable compound should show >95% of the parent peak area remaining with no significant new peaks.

Visual Workflow Guides

Solubility Troubleshooting Workflow start Start: Compound Insoluble in DMSO step1 Apply Physical Methods Vortex (1 min) Sonicate (10-15 min) Warm (30-40°C) start->step1 check1 Is Compound Soluble? step1->check1 step2 Compound is Soluble Let solution cool to RT check1->step2 Yes fail2 Still Insoluble check1->fail2 No check2 Does it remain soluble? step2->check2 success Success! | Solution is stable. Proceed to experiment. check2->success Yes fail1 Precipitate Forms Supersaturated solution check2->fail1 No verify ALWAYS | Verify Stability via HPLC (Protocol 2) success->verify action1 Action Determine max stable concentration (Protocol 1) Or use solution while warm fail1->action1 action1->verify action2 Action Lower target concentration Consider co-solvent (e.g., DMF, NMP) fail2->action2 action2->verify

Caption: Workflow for troubleshooting solubility issues.

Stability Assessment Workflow prep Prepare Fresh DMSO Stock (e.g., 10 mM) t0 T=0 Analysis Dilute aliquot immediately Inject into HPLC Establish baseline peak area (100%) prep->t0 storage Store Aliquots Under Varied Conditions Room Temp 4°C -20°C Freeze-Thaw Cycles t0->storage analysis Time-Point Analysis At 24h, 7 days, 30 days... Dilute and inject aliquots storage->analysis data Data Interpretation Compare peak area to T=0 Look for new degradation peaks analysis->data result Is Parent Peak Area >95%? data->result stable Compound is Stable result->stable Yes unstable Compound is Degrading | {Do not use aged stock | Re-evaluate storage conditions} result->unstable No

Caption: Workflow for HPLC-based stability assessment.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. Retrieved from a URL provided by the grounding tool.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Goral, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585. Retrieved from [Link]

  • Yamada, T., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Chemical Health & Safety, 27(5), 299-307. Retrieved from [Link]

  • ResearchGate. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • NextSDS. (n.d.). 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE - Chemical Substance Information. Retrieved from a URL provided by the grounding tool.
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • NextSDS. (n.d.). (3S)-7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - Chemical Substance Information. Retrieved from a URL provided by the grounding tool.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, June 08). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Fluorochem. (n.d.). 7-Fluoro-2,3-dihydrobenzofuran-3-amine. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2025, November 14). Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013, October 10). Halogen and Chalcogen Cation Pools Stabilized by DMSO. Versatile Reagents for Alkene Difunctionalization. Retrieved from [Link]

  • PMC - NIH. (2020, September 19). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Retrieved from [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Retrieved from [Link]

Sources

Optimization

Improving the stability of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in solution

Welcome to the technical support guide for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical methodologies needed to ensure the integrity of your experiments.

Introduction

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a substituted benzofuran derivative with a primary amine, making it a valuable building block in medicinal chemistry. However, the presence of the amine group and the halogenated aromatic ring introduces specific stability challenges. Degradation of the compound in solution can lead to inconsistent experimental results, the formation of unknown impurities, and a reduction in overall efficacy and safety in downstream applications. This guide provides a structured, question-and-answer approach to troubleshoot and proactively manage the stability of this molecule.

Frequently Asked Questions (FAQs) & Stability Guide

Q1: My solution of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine has developed a yellow or brown tint. What is causing this discoloration?

A1: The development of color in solutions containing amines is a classic indicator of oxidative degradation. The primary amine in the molecule is susceptible to oxidation, which can proceed through several mechanisms, including the formation of radical intermediates that can polymerize or be oxidized to form colored nitroso or nitro compounds.

  • Causality: Primary amines can be oxidized by dissolved atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions, which can catalyze oxidation reactions. Simple aliphatic and aromatic amines are known to be susceptible to such degradation.[1][2]

  • Recommendation: To mitigate oxidative degradation, it is crucial to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Additionally, using de-gassed solvents for solution preparation can significantly reduce the amount of dissolved oxygen available for reaction.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

A2: Based on the structure of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, you should be aware of three primary degradation pathways: oxidation, hydrolysis, and photolysis. These are common degradation routes investigated during forced degradation studies in pharmaceutical development.[3][4][5]

  • Oxidative Degradation: As discussed in Q1, the primary amine is the most likely site of oxidation. This is a common vulnerability for amine-containing compounds.[6][7]

  • Hydrolytic Degradation: While the ether linkage in the dihydrobenzofuran ring is generally stable, extreme pH conditions (highly acidic or basic) could potentially promote ring-opening or other hydrolytic reactions. Forced degradation studies often employ acidic and basic conditions to test for such liabilities.[8]

  • Photolytic Degradation: The aromatic bromide substituent makes the molecule potentially susceptible to photolytic degradation. Carbon-halogen bonds, particularly C-Br, can be cleaved by exposure to UV light, leading to the formation of radical species and subsequent degradation products. ICH guidelines for photostability testing recommend exposing samples to specific levels of UV and visible light.

cluster_0 Potential Degradation Pathways Compound 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine Oxidation Oxidative Degradation (N-Oxides, Imines, Colored Products) Compound->Oxidation O2, Metal Ions, Light Hydrolysis Hydrolytic Degradation (Ring Opening at Extreme pH) Compound->Hydrolysis H+ / OH- Photolysis Photolytic Degradation (C-Br Bond Cleavage) Compound->Photolysis UV / Vis Light

Caption: Key degradation pathways for the target molecule.

Q3: What is the optimal pH range for preparing and storing solutions of this compound?

A3: For primary amines, maintaining a slightly acidic pH (typically pH 3-6) is often beneficial for enhancing stability in aqueous solutions.

  • Causality: In an acidic environment, the primary amine group becomes protonated to form an ammonium salt (R-NH3+). This protonation reduces the electron density on the nitrogen atom, making it significantly less susceptible to oxidation. The protonated form is also more water-soluble. However, extremely low pH should be avoided without experimental validation, as it could promote hydrolysis of the ether linkage in the dihydrobenzofuran ring.

  • Recommendation: Prepare solutions in a buffered system within the pH 3-6 range. Avoid highly alkaline conditions, as the free base form (R-NH2) is more prone to oxidation. When not using a buffer, consider preparing the compound as a salt (e.g., hydrochloride salt), which is often more stable in solid form and in solution.[9][10]

Q4: Which solvents are recommended for preparing stock solutions, and are there any I should avoid?

A4: The choice of solvent is critical for maintaining stability.

  • Recommended Solvents:

    • DMSO (Dimethyl Sulfoxide): Generally a good choice for creating high-concentration stock solutions due to its excellent solvating power and aprotic nature. However, ensure you use high-purity, anhydrous DMSO, as it is hygroscopic and water content can affect stability.

    • DMF (Dimethylformamide): Similar to DMSO, it is a good solvent for many organic molecules. Use anhydrous grade.

    • Ethanol/Methanol: Protic solvents that can be suitable for many applications. Ensure they are high purity.

  • Solvents to Use with Caution:

    • Water/Aqueous Buffers: While necessary for many biological assays, prolonged storage in aqueous media is not recommended unless the pH is controlled (see Q3) and the solution is stored properly (frozen, protected from light).

    • Acetonitrile: While often used in chromatography, ensure it is free of impurities that could react with the amine.

  • General Practice: Prepare a high-concentration stock solution in anhydrous DMSO or DMF and store it at -20°C or -80°C. For experiments, perform serial dilutions into your aqueous assay buffer immediately before use. This minimizes the time the compound spends in a potentially destabilizing aqueous environment.

Q5: How should I store my stock solutions to maximize shelf-life?

A5: Proper storage is paramount. The following conditions are recommended based on the compound's chemical liabilities.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.[1]
Light Amber vials or wrap in foilProtects against photolytic degradation due to the C-Br bond.
Container Tightly sealed vialsPrevents solvent evaporation and contamination from atmospheric moisture.[11]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent Assay Results Compound DegradationPrepare fresh dilutions from a properly stored stock solution for each experiment. Run a stability check on your compound in the assay buffer under experimental conditions (e.g., incubate for the duration of the assay and analyze by HPLC).
Unexpected Peaks in HPLC/LC-MS Formation of DegradantsThis confirms instability. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This helps in developing a stability-indicating analytical method.[3][8]
Loss of Potency Over Time Chemical InstabilityQuantify the compound's purity and concentration using a validated analytical method (e.g., HPLC with a standard curve) upon receipt and at regular intervals.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation or stress testing study is essential to identify likely degradation products and establish degradation pathways.[4][5] This protocol provides a basic framework.

cluster_1 Forced Degradation Workflow prep Prepare Solutions (e.g., 1 mg/mL in ACN:Water) stress Apply Stress Conditions (Parallel Samples) prep->stress acid Acidic (0.1 M HCl) stress->acid base Basic (0.1 M NaOH) stress->base oxidative Oxidative (3% H2O2) stress->oxidative thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B Light Box) stress->photo analysis Analyze by HPLC-UV/MS (at t=0, 2, 6, 24h) data Identify Degradants & Assess Purity Loss analysis->data acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Welcome to the technical support center for the synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis, ensuring optimal yield and purity. Our approach is grounded in established chemical principles and field-proven insights to support your success.

Introduction: The Synthetic Challenge

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable substituted heterocyclic amine, often used as a key building block in the development of novel pharmaceutical agents. Its synthesis, while conceptually straightforward, involves critical steps that require careful optimization and control to prevent side-product formation and ensure high efficiency. The most common synthetic route proceeds in three main stages, each with its own set of potential challenges.

This guide is structured to address issues at each stage of the synthesis:

  • Stage 1: Intramolecular Friedel-Crafts cyclization to form the benzofuranone core.

  • Stage 2: Oximation of the benzofuranone ketone.

  • Stage 3: Reduction of the oxime to the target primary amine.

Below, we present a general workflow, followed by detailed troubleshooting guides and FAQs for each stage.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process starting from a substituted phenoxyacetic acid.

Synthetic_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Oximation cluster_2 Stage 3: Reduction Precursor 2-Bromo-3-fluoro-phenoxyacetic acid Ketone 7-Bromo-6-fluoro-1- benzofuran-3(2H)-one Precursor->Ketone PPA or Eaton's Reagent (Intramolecular Friedel-Crafts) Ketone_ref Oxime 7-Bromo-6-fluoro-1-benzofuran -3(2H)-one oxime Oxime_ref Ketone_ref->Oxime NH2OH·HCl Pyridine, EtOH Amine 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine (Target) Oxime_ref->Amine H2, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH, AcOH) Troubleshooting_Reduction start Analyze Reaction Outcome incomplete Incomplete Reaction (Oxime remains) start->incomplete Check TLC/LCMS hydroxylamine Hydroxylamine Formed start->hydroxylamine dehalogenation Dehalogenation (Loss of Br) start->dehalogenation complex_mix Complex Mixture (Ring Opening?) start->complex_mix success Successful Reaction start->success Clean conversion sol_incomplete Increase H₂ pressure Increase temperature/time Use fresh catalyst incomplete->sol_incomplete sol_hydroxylamine Switch from PtO₂ to Pd/C Avoid strongly acidic conditions Increase reaction time hydroxylamine->sol_hydroxylamine sol_dehalogenation Try Raney Ni catalyst Add mild base (e.g., Et₃N) Switch to chemical reduction (Zn/AcOH) dehalogenation->sol_dehalogenation sol_complex Reduce H₂ pressure Reduce temperature Monitor closely, stop when complete complex_mix->sol_complex

Optimization

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine off-target effects in assays

A Guide to Identifying and Mitigating Off-Target Effects in Experimental Assays Welcome to the technical support guide for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This resource is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Mitigating Off-Target Effects in Experimental Assays

Welcome to the technical support guide for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential complexities when working with this compound. While specific public data on this exact molecule is limited, its structural motifs—a halogenated benzofuran core and a primary amine—provide a basis for anticipating and troubleshooting potential off-target effects and assay interference. This guide synthesizes data from related compounds and established principles of assay development to ensure the integrity of your experimental findings.

Frequently Asked Questions (FAQs)
Q1: My primary screen shows activity for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. How can I be confident this is a genuine "hit" and not an artifact?

Answer: Observing activity in a primary screen is an excellent starting point, but it is not a confirmation of selective, on-target activity. Many compounds can generate false-positive results through various interference mechanisms.[1][2] The benzofuran scaffold, while present in many biologically active molecules, has also been associated with Pan-Assay Interference Compounds (PAINS).[1][3] PAINS are molecules that appear as hits in multiple assays through non-specific mechanisms, such as chemical reactivity or aggregation, rather than specific binding to a target.[1][4]

Therefore, a systematic process of "hit triage" is essential to eliminate common artifacts before committing resources to further investigation. This involves a series of counter-screens and orthogonal assays designed to identify and rule out known interference mechanisms.[5][6]

Below is a recommended workflow for validating a primary screen hit.

Hit_Triage_Workflow PrimaryHit Primary Hit Identified (e.g., IC50 < 10 µM) CheckPurity Confirm Compound Purity & Identity (LC-MS, NMR) PrimaryHit->CheckPurity IsFluorescenceAssay Is the primary assay fluorescence-based? CheckPurity->IsFluorescenceAssay AutofluorescenceTest Run Autofluorescence Counter-Screen IsFluorescenceAssay->AutofluorescenceTest Yes AggregationTest Perform Detergent Counter-Screen (e.g., +0.01% Triton X-100) IsFluorescenceAssay->AggregationTest No IsFluorescent Is compound autofluorescent? AutofluorescenceTest->IsFluorescent IsFluorescent->AggregationTest No FalsePositive Likely Artifact / False Positive: Deprioritize or Flag as Nuisance Compound IsFluorescent->FalsePositive Yes IsAggregator IC50 shift > 5-fold with detergent? AggregationTest->IsAggregator ReactivityTest Assess Chemical Reactivity (e.g., Thiol Reactivity, Time-Dependence) IsAggregator->ReactivityTest No IsAggregator->FalsePositive Yes IsReactive Is compound reactive? ReactivityTest->IsReactive OrthogonalAssay Validate in Orthogonal Assay (Label-free, different technology, e.g., SPR, ITC) IsReactive->OrthogonalAssay No IsReactive->FalsePositive Yes IsActiveOrthogonal Is it active in orthogonal assay? OrthogonalAssay->IsActiveOrthogonal ConfirmedHit Confirmed Hit: Proceed with SAR & MOA studies IsActiveOrthogonal->ConfirmedHit Yes IsActiveOrthogonal->FalsePositive No

Caption: A decision-making workflow for troubleshooting potential small molecule interference.

Q2: My assay uses a fluorescence readout. Could 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine be interfering with the signal?

Answer: Yes, this is a significant possibility. Compounds with conjugated aromatic systems, such as the benzofuran core, can exhibit intrinsic fluorescence (autofluorescence) or absorb light at the assay's excitation or emission wavelengths (quenching).[7][8] The presence of halogen atoms can further influence these properties. This interference can lead to false positives (if the compound's fluorescence is detected) or false negatives (if it quenches the signal from the assay's fluorophore).[7][9]

It is crucial to test for autofluorescence directly.

  • Preparation: Prepare a serial dilution of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in the final assay buffer, covering the concentration range used in your primary assay (e.g., 0.1 to 100 µM).

  • Controls: Include wells with:

    • Assay buffer only (Blank).

    • Your assay's positive control fluorophore at its final concentration (Positive Control).

  • Plate Layout: Add the compound dilutions and controls to the same type of microplate used for the primary assay. Do not add any enzymes or other assay reagents that generate the fluorescent signal.

  • Measurement: Read the plate on a plate reader using the exact same excitation and emission wavelengths, filters, and gain settings as your primary assay.

  • Analysis: Compare the signal from the compound-containing wells to the blank. A concentration-dependent increase in signal indicates autofluorescence.

Data Interpretation:

SampleConcentration (µM)Raw Fluorescence Units (RFU)Interpretation
Buffer BlankN/A150Baseline
Test Compound1008,500Strong Interference
Test Compound302,800Moderate Interference
Test Compound10950Mild Interference
Test Compound1160No significant interference

If significant autofluorescence is detected, consider using a different detection technology (e.g., absorbance, luminescence) or shifting to fluorescent probes that excite and emit at longer, far-red wavelengths where compound interference is less common.[10]

Q3: The dose-response curve for my compound is unusually steep and looks non-sigmoidal. What could be causing this?

Answer: A very steep, non-sigmoidal dose-response curve is a classic indicator of compound aggregation.[5] At a critical concentration, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. This is a promiscuous mechanism that is not dependent on specific, high-affinity binding to a target's active site.

The most effective way to diagnose aggregation is to repeat the assay in the presence of a non-ionic detergent.

  • Reagent Preparation: Prepare your assay buffer with and without a low concentration (e.g., 0.01% v/v) of a non-ionic detergent such as Triton X-100 or Tween-20. Ensure the detergent is compatible with your assay components.

  • Experiment: Perform a full dose-response experiment for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in both the standard buffer and the detergent-containing buffer.

  • Data Analysis: Calculate the IC50 value from both curves.

  • Interpretation:

    • No Significant Change: If the IC50 value remains relatively constant, aggregation is likely not the mechanism of action.

    • Significant Rightward Shift: If the IC50 value increases significantly (e.g., >5-fold) or the activity is completely abolished in the presence of detergent, this strongly suggests the compound is acting as an aggregator. The detergent disrupts the formation of the colloidal particles, revealing the true (and often much weaker) activity of the monomeric compound.

Q4: Could this compound be chemically reacting with my target protein or other assay components?

Answer: Yes, chemical reactivity is a common source of non-specific assay activity and a hallmark of some PAINS.[4][11] The primary amine on the dihydrobenzofuran ring could potentially act as a nucleophile. Furthermore, certain heterocyclic scaffolds can be susceptible to reaction with nucleophilic residues on proteins, particularly cysteine thiols.[6][12] If your assay buffer contains reducing agents like Dithiothreitol (DTT) or your target protein has reactive cysteine residues, this is a mechanism to investigate.

  • Pre-incubation: Prepare two sets of your compound dilutions.

    • Set A: Pre-incubate the compound dilutions with your target protein for 30 minutes before initiating the reaction.

    • Set B: Pre-incubate the compound dilutions in assay buffer containing a high concentration of a competing thiol (e.g., 1 mM DTT or 5 mM Glutathione (GSH)) for 30 minutes. Then, add this mixture to the target protein and initiate the reaction.

  • Comparison: Compare the dose-response curves from Set A and Set B.

  • Interpretation: If the compound's inhibitory potency is significantly reduced in Set B, it suggests that the compound is reacting with the competing thiol (DTT or GSH) and is therefore likely to be a promiscuous thiol-reactive compound.

Q5: Are there any known biological off-target liabilities associated with the benzofuran class of molecules?

Answer: Yes, the benzofuran scaffold is a "privileged structure" found in many bioactive compounds, but it has also been linked to specific off-target biological effects, particularly in cell-based assays.[13][14] Several studies on various benzofuran derivatives have reported effects on fundamental cellular processes:

  • Mitochondrial Dysfunction: Some benzofuran derivatives have been shown to induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c.[15][16][17] This can lead to broad cytotoxicity that might be misinterpreted as a specific anti-proliferative effect in cancer cell line screens.

  • Reactive Oxygen Species (ROS) Production: The induction of apoptosis by some benzofurans is linked to an increase in intracellular ROS.[15] Elevated ROS can have widespread, non-specific effects on cellular health and signaling pathways.

  • General Protein Binding: As lipophilic, aromatic structures, benzofurans can engage in non-specific binding to proteins, such as serum albumins.[18][19] While this is important for pharmacokinetics, high levels of non-specific binding can complicate the interpretation of in-vitro data.

If you are working in cell-based assays, it is critical to run counter-screens for general cytotoxicity (e.g., an MTT or CellTiter-Glo assay on a non-target cell line) to distinguish between targeted effects and broad cellular toxicity.

References
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  • Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays - Benchchem. Benchchem.
  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability - Benchchem. Benchchem.
  • BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent P
  • 2-Phenylbenzofuran derivatives alleviate mitochondrial damage via the inhibition of β-amyloid aggreg
  • A novel benzofuran derivative ACDB induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress | Oncotarget. Oncotarget.
  • A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - ResearchGate.
  • Benzofuran thiazole derivative complexation with polymeric nanoparticles enhances reduction of mitochondrial membrane potential in murine lymphoma cells | The Ukrainian Biochemical Journal. The Ukrainian Biochemical Journal.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Pan-assay interference compounds - Wikipedia. Wikipedia.
  • Activity profiles of analog series containing pan assay interference compounds - RSC Publishing. Royal Society of Chemistry.
  • Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. Sigma-Aldrich.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC. NIH.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC. NIH.
  • Fragment and small molecule screening with Biacore systems - Cytiva. Cytiva.
  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. Drug Hunter.
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
  • In vitro assay of benzofuran derivatives 3. - ResearchGate.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI. MDPI.
  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. NCBI.
  • 7-bromo-6-fluoro-3-benzofuranone 1344893-60-2 wiki - Guidechem. Guidechem.
  • 1273603-58-9|7-BROMO-6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - BLDpharm. BLDpharm.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. NIH.
  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC. NIH.
  • Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase - ResearchGate.
  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE - NextSDS. NextSDS.
  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed. PubMed.
  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. NIH.
  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. NIH.
  • Benzofuran – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Empowering drug off-target discovery with metabolic and structural analysis - PMC - NIH. NIH.
  • Tetrahydrofuro[2,3-f]benzofuran: Properties, Synthesis, and Biological Significance - Benchchem. Benchchem.
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  • Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c‐KIT, and RET Anti‐Targets - ResearchGate.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. NIH.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. MDPI. [Link]

  • Chemically stable inhibitors of 14-3-3 protein–protein interactions derived
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  • Reference to 3.4.22.
  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed. PubMed.
  • Crystal structure of 7-bromo-2-(3-fluoro-phen-yl)-1-(methyl-sulfin-yl)naphtho[2,1-b]furan. NIH.

Sources

Troubleshooting

Reducing cytotoxicity of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in vitro

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically engineered for researchers and drug development professionals working with 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically engineered for researchers and drug development professionals working with 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273603-58-9).

Due to its specific structural features—a lipophilic halogenated (bromo/fluoro) benzofuran core coupled with a primary amine—this compound presents unique challenges in cell culture, including poor aqueous solubility, potential for CYP450-mediated bioactivation, and oxidative stress induction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to systematically reduce and diagnose in vitro cytotoxicity.

I. Quantitative Optimization Thresholds

To establish a reliable baseline before troubleshooting, ensure your assay parameters align with the validated thresholds below. Exceeding these limits often results in artifactual cytotoxicity that masks the true pharmacological profile of the compound.

ParameterRecommended Limit / ConcentrationMechanistic Rationale
Maximum DMSO (Long-term >24h) ≤ 0.05% - 0.1% v/vPrevents solvent-induced caspase-3 cleavage and membrane destabilization[1].
Maximum DMSO (Short-term <24h) ≤ 0.5% v/vTolerated by robust immortalized cells; requires strict vehicle control validation[2].
1-ABT (CYP Inhibitor) Concentration 50 µM - 100 µMSufficient for mechanism-based suicide inhibition of hepatic CYPs without inherent toxicity[3][4].
NAC (ROS Scavenger) Concentration 1 mM - 5 mMReplenishes intracellular glutathione (GSH) to neutralize reactive oxygen species[5].
BSA Supplementation 0.1% - 0.5% w/vBinds free lipophilic compound, preventing burst-toxicity and precipitation in aqueous media.

II. Frequently Asked Questions & Troubleshooting

Q1: My vehicle control shows high baseline toxicity. How do I optimize solvent conditions for this highly lipophilic compound?

A: The bromo and fluoro substituents significantly increase the lipophilicity of the dihydrobenzofuran core, often requiring high concentrations of dimethyl sulfoxide (DMSO) for stock solubilization. However, DMSO toxicity is a primary confounder in in vitro assays. DMSO readily penetrates hydrophobic barriers, decreasing membrane selectivity and inducing apoptotic events (such as PARP-1 and caspase-3 cleavage) at concentrations as low as 0.5% over 24 hours[1][6].

Solution: Adopt the "3Rs" approach (Remove, Reduce, Replace)[7]. Keep final DMSO concentrations ≤ 0.1%[2]. If the compound precipitates at this concentration, do not increase the DMSO. Instead, supplement your assay media with 0.1% Bovine Serum Albumin (BSA). BSA acts as a carrier protein, mimicking in vivo protein binding, keeping the compound in solution, and mitigating "burst" membrane toxicity caused by free lipophilic aggregates.

Q2: The compound exhibits rapid, dose-dependent cytotoxicity in hepatic cell lines (e.g., HepG2, primary hepatocytes). Is this parent drug toxicity or metabolite-driven?

A: Primary amines attached to halogenated aromatic rings are classic structural alerts for metabolic bioactivation. In hepatic models, Cytochrome P450 (CYP) enzymes can oxidize the amine or the benzofuran ring, generating highly reactive intermediates (such as quinone imines or epoxides). These electrophiles covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to hepatotoxicity[3][8].

Solution: Perform a CYP-inhibition rescue assay using 1-Aminobenzotriazole (1-ABT) . 1-ABT is a broad-spectrum, mechanism-based suicide inhibitor of CYP450 enzymes[9]. If co-incubation with 1-ABT rescues cell viability, the cytotoxicity is metabolite-driven. If toxicity persists, it is driven by the parent compound.

Q3: We suspect oxidative stress is causing cell death. How can we validate and mitigate ROS-mediated apoptosis?

A: Halogenated aromatic amines are known to induce the generation of Reactive Oxygen Species (ROS), leading to lipid peroxidation, loss of mitochondrial membrane potential, and subsequent apoptosis[5][10].

Solution: Utilize N-acetyl-L-cysteine (NAC) as a co-treatment. NAC acts as a precursor for GSH synthesis, effectively scavenging ROS and preventing oxidative damage[5]. A successful rescue of cell viability with NAC confirms an oxidative stress mechanism.

III. Diagnostic Workflows & Mechanistic Pathways

To systematically identify the root cause of cytotoxicity, follow the logical workflow outlined below.

Workflow Start Observe Cytotoxicity in vitro CheckDMSO Is DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤0.1% or add 0.1% BSA CheckDMSO->ReduceDMSO Yes CheckMetab Test in Hepatocytes with 50µM 1-ABT CheckDMSO->CheckMetab No MetabTox Toxicity Rescued: Metabolite-Driven (CYP) CheckMetab->MetabTox Rescue CheckROS Test with 5mM NAC (ROS Scavenger) CheckMetab->CheckROS No Rescue ROSTox Toxicity Rescued: Oxidative Stress (ROS) CheckROS->ROSTox Rescue ParentTox No Rescue: Parent Compound Toxicity (Membrane/Target) CheckROS->ParentTox No Rescue

Workflow for diagnosing and mitigating in vitro cytotoxicity mechanisms.

If the toxicity is determined to be biological rather than solvent-driven, the following mechanistic pathway illustrates how 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine interacts with cellular systems, and where specific interventions (1-ABT and NAC) halt the cytotoxic cascade.

Pathway Compound 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine CYP CYP450 Metabolism (Hepatic Models) Compound->CYP ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Direct Stress Reactive Reactive Intermediates (e.g., Quinone Imines) CYP->Reactive Reactive->ROS Mito Loss of Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis / Cell Death Mito->Apoptosis NAC N-acetyl-L-cysteine (NAC) Rescue NAC->ROS ABT 1-Aminobenzotriazole (1-ABT) CYP Inhibition ABT->CYP

Mechanistic pathway of halogenated amine bioactivation and targeted intervention points.

IV. Step-by-Step Methodologies

Protocol 1: CYP Inhibition Rescue Assay (Using 1-ABT)

This protocol is a self-validating system designed to determine if cytotoxicity is caused by CYP-mediated reactive metabolites.

Materials:

  • Target cells (e.g., primary human/rat hepatocytes or HepaRG cells).

  • 1-Aminobenzotriazole (1-ABT) stock (100 mM in DMSO).

  • 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine stock (10 mM in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® or DRAQ7). Note: Avoid MTT assays if the compound precipitates or is highly colored, as this can cause optical interference[11].

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at the appropriate density. Allow 24 hours for attachment and recovery.

  • Pre-incubation: Prepare assay media containing 50 µM 1-ABT. Replace the media in the designated "Inhibitor" wells with the 1-ABT media. Incubate for 1 hour at 37°C to allow for complete suicide-inhibition of CYPs[8].

  • Compound Treatment: Prepare serial dilutions of the benzofuran compound (e.g., 1 µM to 100 µM) in assay media.

  • Dosing: Add the compound to both the 1-ABT pre-treated wells and the standard wells.

    • Critical Control 1: Vehicle control (DMSO ≤ 0.1%).

    • Critical Control 2: 1-ABT alone (50 µM) to ensure the inhibitor is not intrinsically toxic to your specific cell lot.

  • Incubation & Readout: Incubate for 24–48 hours. Assess viability.

  • Interpretation: If the IC50 of the compound shifts significantly higher (less toxic) in the presence of 1-ABT, the toxicity is metabolite-driven[3].

Protocol 2: ROS Mitigation Assay (Using NAC)

This protocol isolates oxidative stress as the primary mechanism of cell death.

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • NAC Preparation: Prepare a fresh 500 mM stock of N-acetyl-L-cysteine (NAC) in sterile PBS. Adjust the pH to 7.4 (NAC is highly acidic and will crash the pH of your media if unbuffered).

  • Pre-treatment: Dilute the neutralized NAC stock into assay media to a final concentration of 5 mM. Treat the designated rescue wells for 2 hours prior to compound addition[5].

  • Compound Treatment: Add 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine at its established IC80 concentration to both NAC-treated and untreated wells.

  • Incubation & Readout: Incubate for 24 hours. Measure viability. A restoration of viability in the NAC cohort confirms ROS-mediated apoptosis.

V. References

  • OriCell Therapeutics. "DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices." OriCellBio. Available at: [Link]

  • L. C. et al. "Elucidating CYP2D6-driven metabolism and hepatotoxic bioactivation of metoprolol in plateable human and animal hepatocytes." ADMET and DMPK. Available at: [Link]

  • National Institutes of Health. "1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe." PMC. Available at:[Link]

  • Canadian Science Publishing. "Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes." CDN Science Pub. Available at: [Link]

  • ResearchGate. "Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives." ResearchGate. Available at: [Link]

  • IAPC Journals. "Elucidating CYP2D6-driven metabolism and hepatotoxic bioactivation..." IAPChem. Available at: [Link]

  • D-NB Info. "Cytotoxicity, metabolism, and isozyme mapping of synthetic cannabinoids..." D-NB. Available at:[Link]

  • BioRxiv. "Addition of DMSO to T cell cultures skews differentiation..." BioRxiv. Available at:[Link]

  • MDPI. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?" Molecules. Available at: [Link]

  • Anticancer Research. "DRAQ7 as an Alternative to MTT Assay for Measuring Viability..." IIAR Journals. Available at:[Link]

  • ACS Publications. "In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid..." Chemical Research in Toxicology. Available at: [Link]

Sources

Optimization

Troubleshooting inconsistent results with 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Technical Support Center: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Prepared by the Senior Application Scientist Team This guide serves as a dedicated technical resource for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Its purpose is to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help overcome common experimental challenges and ensure consistent, reproducible results.

Compound Overview

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, and its corresponding hydrochloride salt, is a substituted heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its unique substitution pattern, featuring a bromine atom suitable for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a reactive primary amine, makes it a versatile intermediate for the synthesis of complex molecular scaffolds.[3] The dihydrobenzofuran core is a privileged structure found in numerous biologically active compounds.[4][5]

Chemical Structure and Properties:

PropertyValue
Chemical Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
CAS Number 1273603-58-9
Appearance Typically an off-white to light brown solid

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and moisture.[6] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. Aromatic amines can be susceptible to slow air oxidation over time, which may lead to discoloration and the formation of impurities.[7] The bromo-substituent also warrants protection from direct light to prevent potential degradation. When handling, standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be used in a chemical fume hood to avoid inhalation and skin contact.[6]

Q2: The compound is available as a free base and a hydrochloride (HCl) salt. Which should I use?

The choice depends entirely on your experimental design:

  • Hydrochloride Salt (e.g., CAS 1258400-12-2): The HCl salt is generally more stable, less prone to air oxidation, and exists as a free-flowing, easier-to-handle solid.[1] However, the amine is protonated and therefore not nucleophilic. It is ideal for storage and for reactions where the amine's basicity is not immediately required.

  • Free Base (e.g., CAS 1019631-11-8): The free base is required for any reaction where the amine's lone pair must act as a nucleophile, such as in acylation, alkylation, or reductive amination.[2][8] If you start with the HCl salt for these reactions, you must add at least one extra equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl and generate the free amine in situ.

Q3: My reaction yield is consistently low when performing amide couplings. What is the likely cause?

Low yields in amide coupling (acylation) reactions are a common issue. The root cause often falls into one of three categories:

  • Incomplete Neutralization: If you are using the hydrochloride salt, failure to add a sufficient amount of a tertiary amine base (like triethylamine) will result in a significant portion of your starting material remaining as the unreactive ammonium salt.[9]

  • Reagent Reactivity: The nucleophilicity of the amine might be moderate due to the electronic effects of the ring system. If you are coupling it with a carboxylic acid using carbodiimide activators (e.g., EDC), the reaction may be sluggish. Switching to a more reactive electrophile, such as an acid chloride or acid anhydride , can dramatically improve reaction rates and yields.[9]

  • Side Reactions: Under harsh conditions or in the presence of oxidizing agents, the amine can undergo side reactions.[7] Running the reaction under an inert atmosphere (N₂ or Ar) and at controlled temperatures can mitigate this.

Q4: I am attempting a second electrophilic aromatic substitution on the benzofuran ring, but the results are messy. Why?

The primary amine is a very strong ortho-, para-directing and activating group.[10] This high reactivity can lead to uncontrolled reactions, such as poly-halogenation, when treated with strong electrophiles like Br₂. To achieve selective substitution, you must first moderate the amine's activating effect. This is reliably achieved by protecting the amine, most commonly as an acetamide. The resulting amide is still an ortho-, para-director but is significantly less activating, allowing for more controlled and selective electrophilic substitution.[10]

Troubleshooting Guide for Inconsistent Results

This section addresses specific experimental failures and provides a logical framework for troubleshooting.

Scenario 1: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

The bromine at the 7-position is the primary handle for Pd-catalyzed C-C and C-N bond formation. Inconsistent results are common and require systematic optimization.

Troubleshooting Decision Workflow Below is a workflow to diagnose and solve common cross-coupling issues.

G start Low/No Cross-Coupling Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Confirm Reagent Quality (Boronic acid stable? Base anhydrous?) check_sm->check_reagents optimize_ligand Screen Ligand Type (e.g., SPhos, XPhos, P(tBu)3) check_reagents->optimize_ligand optimize_base Screen Base (e.g., Cs2CO3, K3PO4, K2CO3) optimize_ligand->optimize_base optimize_temp Adjust Temperature (Try incremental increase, e.g., 80°C -> 100°C) optimize_base->optimize_temp result_ok Yield Improved optimize_temp->result_ok

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Analysis and Solutions

Potential Cause Explanation Recommended Solution(s)
Catalyst Inhibition/Poisoning The lone pair on the 3-amine can coordinate to the palladium center, interfering with the catalytic cycle. This is especially true with electron-rich phosphine ligands.1. Protect the Amine: Convert the amine to an amide (e.g., acetamide) or a carbamate (e.g., Boc) before the coupling reaction. The protecting group can be removed later. 2. Use Specialized Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) that are designed to resist inhibition.
Poor Base/Solvent Combination The choice of base and solvent is critical for both the transmetalation and reductive elimination steps. An inappropriate combination can halt the catalytic cycle.1. Screen Bases: Test a range of bases from mild (K₂CO₃) to strong (K₃PO₄, Cs₂CO₃). Anhydrous conditions are often critical. 2. Solvent Choice: Common solvents include dioxane, toluene, or DMF. For sluggish reactions, a polar aprotic solvent like DMF can sometimes accelerate the reaction, but may require lower temperatures to avoid decomposition.
Low Reaction Temperature Aryl bromides can sometimes require higher temperatures for efficient oxidative addition to the Pd(0) center.Systematically increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition.
Scenario 2: Impurities and Purification Challenges

Problem: My crude product shows multiple spots on TLC, and purification by silica gel chromatography is difficult, with significant streaking.

Potential Cause Explanation Recommended Solution(s)
Amine Interaction with Silica The primary amine is basic and can interact strongly with the acidic silica gel surface, causing tailing, streaking, and sometimes decomposition.1. Basify the Eluent: Add 0.5-1% triethylamine or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[11] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the compound is sufficiently nonpolar.
Formation of Oxidative Byproducts Exposure of the amine to air during workup or chromatography can generate colored, polar impurities.1. Minimize Air Exposure: Conduct the workup and concentration steps quickly. 2. Use an Antioxidant: In some cases, adding a small amount of a reducing agent like sodium thiosulfate during the aqueous workup can help minimize oxidation.
Unreacted Starting Material Incomplete reaction leaves starting material that may have similar polarity to the product, making separation difficult.1. Drive the Reaction to Completion: Use a slight excess (1.1-1.2 eq) of the limiting reagent or extend the reaction time. 2. Chemical Wash: Perform an acid wash (e.g., 1M HCl) to extract the basic amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the product. This is a highly effective purification technique for amines.

Validated Experimental Protocols

Protocol 1: General Procedure for N-Acetylation (Amine Protection)

This protocol describes the protection of the 3-amino group as an acetamide, which moderates its reactivity for subsequent reactions.

  • Dissolution: Dissolve 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). If starting with the HCl salt, add triethylamine (Et₃N, 1.1 eq) and stir for 10 minutes.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagent: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Quenching: Upon completion, slowly add water to quench any remaining acetyl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.[11]

Protocol 2: General Purification by Flash Column Chromatography

This protocol provides a baseline for purifying reaction products derived from the title compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. For less soluble compounds, pre-adsorb the material onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent.

    • Crucial Tip: To prevent streaking, use an eluent system containing 1% triethylamine (e.g., 80:19:1 Hexane:EtOAc:Et₃N).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • (No Title) [No Source]
  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol - Benchchem.
  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE - NextSDS.
  • (3S)-7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - NextSDS.
  • Reactivity of Secondary Aromatic Amines - Heptyl)aniline - Benchchem.
  • Improved synthesis of pure [18F]fluoro-compounds for PET studies
  • Reactions of arom
  • 1273603-58-9|7-BROMO-6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - BLDpharm.
  • 7-Bromo-1-benzofuran-3-amine 1504145-20-3 wiki - Guidechem.
  • 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem.
  • US4954648A - Method for the bromination of aromatic compound - Google P
  • Reactions of Amines.
  • Syntheses of 3-Substituted 2,3-Dihydrobenzofuranes, 1,2-Dihydronaphtho(2,1-b)
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC.
  • 24.7: Reactions of Amines - Chemistry LibreTexts.
  • Automated synthesis and purification of [F-18]bromofluoromethane at high specific radioactivity | Request PDF - ResearchG
  • EP0913381B1 - Method for purifying a bromine compound - Google P
  • Reactions of Arom
  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety D
  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - Semantic Scholar.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF - ResearchG
  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | Sigma-Aldrich.
  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Form
  • Amination of 3-Substituted Benzofuran-2(3H)
  • 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed - NIH.
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon St
  • 6-BROMO-2,3-DIHYDRO-BENZOFURAN SDS, 189035-22-1 Safety D
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Welcome to the technical support resource for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing purification challenges. As a key intermediate in drug discovery, achieving high purity is critical for downstream applications and ensuring data integrity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Question 1: My TLC analysis shows a major product spot, but I'm also seeing significant streaking or tailing from the baseline. What's causing this and how can I fix it?

Potential Causes & Solutions:

  • Cause: Strong interaction between the basic amine and the acidic silica gel stationary phase. Primary amines are particularly prone to this, leading to poor peak shape and inefficient separation.[1]

  • Solution 1: Basic Modifier in Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing the amine from adsorbing too strongly.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonia solution (e.g., 10% ammonia in methanol) to your eluent system.[2] For example, a typical eluent might be 30% Ethyl Acetate / 70% Hexanes + 1% TEA.

  • Solution 2: Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your downstream steps, consider using a less acidic or a basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: These columns are specifically designed for purifying amines and can provide excellent separation without the need for mobile phase modifiers.[3] They are less polar than bare silica, which can be advantageous.[3]

Question 2: I'm struggling to separate my product from a persistent impurity that has a very similar Rf value on silica gel.

Potential Causes & Solutions:

  • Cause 1: Regioisomeric Impurity: The impurity could be a regioisomer formed during synthesis, for example, 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Positional isomers often have very similar polarities, making their separation challenging.[4]

  • Solution 1: Optimize Chromatography:

    • Solvent System Tuning: Systematically screen different solvent systems. A standard choice is Ethyl Acetate/Hexanes, but consider alternatives like Dichloromethane/Methanol for more polar compounds.[2] Sometimes, switching to a solvent with different interaction properties (e.g., using ether instead of ethyl acetate) can improve resolution.

    • Shallow Gradient Elution: Instead of isocratic (constant solvent ratio) elution, use a very shallow gradient during flash column chromatography. A slow, gradual increase in the polar solvent concentration can often resolve closely eluting spots.

  • Cause 2: N-Protected Precursor: If your synthesis involves an N-protected intermediate (e.g., a Boc- or Cbz-protected amine), incomplete deprotection can leave a starting material that is close in polarity to the product.

  • Solution 2: Recrystallization: This technique can be highly effective for removing small amounts of closely related impurities.[5]

    • Solvent Screening: Experiment with various solvent systems. Good single-solvent systems are those in which the compound is soluble when hot but sparingly soluble at room temperature or below (e.g., isopropanol, ethanol).[5] Two-solvent systems (e.g., Dichloromethane/Hexane or Ethyl Acetate/Hexane) are also very effective. Dissolve the crude product in a minimal amount of the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[5]

Question 3: My final yield is very low after column chromatography, and I suspect the product is being lost on the column.

Potential Causes & Solutions:

  • Cause: Irreversible adsorption of the basic amine onto the acidic silica gel column, as discussed in Question 1.[1]

  • Solution 1: Pre-treat the Silica: Before loading your sample, flush the packed column with your starting eluent containing the basic modifier (e.g., 1% TEA in 10% EtOAc/Hexanes). This "conditions" the silica, neutralizing active sites before the compound is introduced.

  • Solution 2: Use an Alternative Purification Method:

    • Acid-Base Extraction: This is a highly effective workup or initial purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will become protonated (R-NH3+Cl-) and move to the aqueous layer, while non-basic impurities (like unreacted ketone starting material) remain in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., 1M NaOH) to pH > 10. This deprotonates the amine, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.

    • Recrystallization as Hydrochloride Salt: If the free base is oily or difficult to crystallize, consider forming the hydrochloride salt by treating a solution of the purified amine with HCl (e.g., HCl in ether). Amine salts are often highly crystalline and can be purified easily by recrystallization from solvents like Ethanol/Ether. The free base can be regenerated later if needed.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine that influence its purification?

This molecule has several key features:

  • A Basic Primary Amine: This is the most influential group for purification. It makes the molecule basic, allowing for acid-base extraction, but also causes strong interactions with acidic silica gel.[1]

  • Aromatic Halogens (Br and F): The bromo and fluoro substituents increase the molecule's molecular weight (MW: ~232 g/mol ) and lipophilicity.[6][7] The strong electronegativity of fluorine can also influence intermolecular interactions.[7]

  • Chiral Center: The carbon at position 3, which bears the amine group, is a stereocenter. This means the compound exists as a pair of enantiomers. Standard purification methods will yield the racemic mixture. Separation of enantiomers requires specialized chiral techniques.[8]

  • Polarity: The presence of the amine and the ether oxygen makes the molecule moderately polar.

Q2: What is a good starting point for developing a flash chromatography method for this compound?

A systematic approach is best. First, use Thin Layer Chromatography (TLC) to find a suitable solvent system.

Stationary PhaseRecommended Starting Solvent SystemTarget RfNotes
Silica Gel20-30% Ethyl Acetate in Hexanes0.2 - 0.35Crucially, add 1% Triethylamine (TEA) to the solvent mixture to prevent tailing.[2]
Alumina (Neutral)10-20% Ethyl Acetate in Hexanes0.3 - 0.4May not require a basic modifier. Good for removing acidic impurities.
Amine-Silica5-15% Ethyl Acetate in Hexanes0.3 - 0.4Generally requires a less polar eluent system as the stationary phase is less polar than bare silica.[3]

Q3: My synthesis starts from 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one. How can I efficiently remove this starting material?

The starting material is a neutral ketone, while your product is a basic amine. This difference is ideal for an acid-base extraction. The protocol described under Question 3 in the Troubleshooting section is the most effective method. During an aqueous workup, a wash with 1M HCl will pull your amine product into the aqueous phase, leaving the ketone starting material behind in the organic phase.

Q4: How can I separate the enantiomers of this compound?

As a racemic mixture, separating the enantiomers requires a chiral resolution technique.

  • Diastereomeric Salt Formation: This is a classical resolution method. React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid).[9] This forms two diastereomeric salts with different solubilities, one of which may selectively crystallize from a suitable solvent. The desired enantiomer can then be recovered by treating the isolated salt with a base.[9]

  • Chiral Chromatography: Chiral HPLC or SFC (Supercritical Fluid Chromatography) are powerful analytical and preparative techniques. A racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.[8]

Experimental Protocols & Workflows

Purification Workflow Diagram

The following diagram outlines a general strategy for purifying the crude product after synthesis.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Isolate organic phase Column Column Chromatography Workup->Column Remove bulk impurities Recryst Recrystallization Workup->Recryst If crude is clean enough Column->Recryst Final polishing Pure Pure Product (>98%) Recryst->Pure

Caption: General purification workflow for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Prepare the Eluent: Based on TLC analysis, prepare a suitable mobile phase. For example, 25% Ethyl Acetate in Hexanes. To this solution, add Triethylamine (TEA) to a final concentration of 1% (v/v).

  • Pack the Column: Pack a glass column with silica gel using a wet slurry method with your initial, least polar eluent (e.g., 10% EtOAc/Hexanes + 1% TEA).

  • Condition the Column: Run 2-3 column volumes of the starting eluent through the packed silica gel to ensure it is equilibrated and the acidic sites are neutralized.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elute the Column: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 40% EtOAc in Hexanes, always containing 1% TEA) to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The residual TEA is volatile and should be removed under high vacuum.

Troubleshooting Logic Diagram

This diagram helps diagnose and solve common purification problems.

Troubleshooting start Problem with Purification q1 TLC shows streaking/tailing? start->q1 q2 Low yield after column? start->q2 q3 Impurity with similar Rf? start->q3 sol1 Add 1% TEA to eluent OR Use Alumina/Amine-Silica q1->sol1 Yes sol2 Use Acid-Base Extraction OR Pre-treat silica with basic eluent q2->sol2 Yes sol3 Try Recrystallization OR Use a shallow gradient in column chromatography q3->sol3 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. (2022, December 6). ACS Applied Materials & Interfaces. Retrieved April 2, 2026, from

  • Resolution of 2,3-dihydro-benzofuran-3-ols. (2011, July). Journal of Chemical Sciences.
  • Column chromatography. (n.d.). Columbia University.
  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
  • Removal of impurities from 2-Bromo-3-methylbenzofuran reactions. (n.d.). Benchchem.
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • 7-BROMO-6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE. (n.d.). BLDpharm.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). Semantic Scholar.
  • 7-bromo-6-fluoro-3-benzofuranone. (n.d.). Guidechem.
  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE. (n.d.). NextSDS.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025, April 22). RSC Publishing.
  • 7-Bromo-2,3-dihydro-1-benzofuran-3-one. (n.d.). PubChem.
  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN. (2025, July 24). ChemicalBook.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, March 7). ResearchGate.
  • Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. (n.d.). PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PMC - NIH.
  • 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. (n.d.). Sigma-Aldrich.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024, December 12). Frontiers.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Newly discovered fluorinated chemicals more difficult to filter from water. (2017, May 30). Green Science Policy Institute.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Purification of firefighting water containing a fluorinated surfactant by reverse osmosis coupled to electrocoagulation–filtration. (n.d.). ResearchGate.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022, August 9). PMC.
  • Synthesis of 7-bromo-3-phenylbenzofuran. (n.d.). PrepChem.com.
  • Fluorination of benzofuran and of N-acylindoles with trifluorofluorooxymethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2023, November 15). MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega.

Sources

Optimization

Storage and long-term stability of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Welcome to the Technical Support Center for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273603-58-9)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273603-58-9)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific handling, storage, and stability challenges associated with this highly functionalized building block.

This compound features a primary aliphatic amine, a halogenated aromatic ring, and a dihydrobenzofuran core. Each of these moieties presents unique degradation liabilities if exposed to ambient environmental stressors.

Quantitative Storage Guidelines

To prevent degradation, strict adherence to environmental controls is required. Below is the quantitative summary of acceptable storage parameters.

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Critical Thresholds
Temperature 2°C to 8°C-20°CAvoid > 25°C (Accelerates C-N cleavage)
Atmosphere Argon or Nitrogen purgedArgon purgedO₂ < 5 ppm; CO₂ < 1 ppm
Container Amber glass, PTFE-lined capAmber glass, PTFE cap, ParafilmDo not use clear glass or LDPE
Light Exposure Strictly protectedStrictly protectedExcludes UV and Blue LED spectra
Humidity < 10% RH (Desiccated)< 10% RH (Desiccated)Moisture catalyzes carbamate formation

Troubleshooting & FAQs

Q1: Why did my white/off-white powder turn yellow or brown after a few weeks on the bench?

A1: This discoloration is a visual indicator of oxidative degradation. The causality is twofold:

  • Amine Oxidation: Primary amines are highly susceptible to oxidation when exposed to atmospheric oxygen, forming colored hydroxylamine, nitroso, or azo byproducts.

  • Core Dehydrogenation: The 2,3-dihydrobenzofuran core can undergo oxidative dehydrogenation when exposed to air, leading to the formation of fully aromatized benzofuran derivatives. This process is often catalyzed by trace transition metals or light[2].

Q2: I noticed the mass of the compound increased, and it is no longer fully soluble in standard organic solvents. What happened?

A2: Your compound has likely reacted with atmospheric carbon dioxide (CO₂) and moisture. Primary amines act as nucleophiles that readily attack CO₂, leading to the spontaneous formation of carbamic acids, which subsequently dimerize into insoluble carbamate salts. The presence of ambient H₂O and CO₂ synergistically accelerates this C–N bond cleavage and salt formation, significantly altering the molecular weight and solubility profile[3].

Q3: Does the bromine atom at position 7 affect the compound's photostability?

A3: Yes, significantly. Aryl bromides are sensitive to ultraviolet and visible light. Photons provide enough energy to induce homolytic cleavage of the C–Br bond, generating highly reactive aryl radicals. These radicals can abstract hydrogen from solvents or dimerize, leading to debromination and complex impurity profiles. Furthermore, the dihydrobenzofuran core itself is susceptible to visible-light-mediated radical reactions[4]. This is why amber glass is non-negotiable.

G Compound 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine O2 Oxygen Exposure Compound->O2 Poor Seal CO2 CO2 / Moisture Compound->CO2 Air Exposure Light UV / Vis Light Compound->Light Clear Vial Oxidation Amine Oxidation & Core Dehydrogenation O2->Oxidation Carbamate Carbamate Salt Formation (Insoluble) CO2->Carbamate Photolysis C-Br Cleavage & Radical Generation Light->Photolysis

Degradation pathways of the compound under environmental stress.

Experimental Protocols

To guarantee experimental reproducibility, handling this compound requires a self-validating system . The following protocol ensures that any breach in storage integrity is immediately detectable before the compound is used in a critical synthesis.

Protocol: Inert Aliquoting and Self-Validating Storage Workflow

Objective: To divide bulk material into single-use aliquots while preventing oxidation, carbamate formation, and photolysis.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk container of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine into an inert atmosphere glovebox (Argon preferred; O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the required single-use masses into pre-dried, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to the ambient atmosphere, which exponentially increases degradation risk.

  • Sealing: Cap each vial tightly with a PTFE-lined screw cap. Causality: PTFE provides a superior barrier against gas permeation compared to standard polyethylene caps.

  • Secondary Containment (The Self-Validating Step): Place the sealed amber vials into a secondary opaque desiccator jar or Mylar bag. Inside this secondary container, place a small, unsealed vial containing anhydrous Cobalt(II) chloride (CoCl₂).

    • Self-Validation Logic: Anhydrous CoCl₂ is deep blue. If the secondary container's seal fails and moisture/air enters, the CoCl₂ will hydrate and turn pink. If you open the secondary container and see pink, the aliquots are compromised and must be re-purified or analyzed via LC-MS before use.

  • Storage: Store the secondary container in a monitored -20°C freezer.

W Start Bulk Material Receipt Glovebox Transfer to Glovebox (Argon, <1ppm O2) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal Purge & Seal with PTFE Caps Aliquot->Seal Store Store at -20°C with CoCl2 Indicator Seal->Store

Optimal aliquoting and self-validating long-term storage workflow.

Protocol: Recovery of Degraded Material (Free-Basing)

If your compound has absorbed CO₂ and formed an insoluble carbamate salt, you can often recover the free amine using a mild basic wash.

  • Suspend the degraded material in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 ratio).

  • Stir vigorously for 15 minutes at room temperature. The basic environment reverses the carbamate formation, driving the free amine into the organic layer.

  • Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure (rotary evaporator) while protecting the flask from direct light.

  • Immediately purge the recovered solid with Argon and store at -20°C.

References

  • 1273603-58-9 | 7-BROMO-6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE - AiFChem Source: aifchem.com URL:[1]

  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature Source: nih.gov URL:[3]

  • Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols Source: nih.gov URL:[2]

  • Visible Light-Mediated Synthesis of Chalcogen-Decorated 2,3-Dihydrobenzofurans in the Absence of Photocatalyst and Oxidants Source: nih.gov URL:[4]

Sources

Troubleshooting

Analytical methods for detecting 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in biological samples

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance for researchers developing analytical methods for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance for researchers developing analytical methods for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine and similar halogenated psychoactive compounds in biological samples. Given the novel nature of this specific analyte, this guide is built upon established principles for structurally related molecules, emphasizing robust method development and proactive troubleshooting.

Technical Support Center: Bioanalysis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

This center is structured to address both foundational questions and specific experimental problems you may encounter. We will focus on the gold-standard technique for this application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers the required sensitivity and selectivity for complex biological matrices.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section covers essential background knowledge that forms the basis for successful method development.

Q1: What is the most suitable analytical technique for quantifying this compound in plasma or urine?

A1: Without question, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3] The complexity of biological matrices like plasma necessitates a technique with high selectivity to distinguish the analyte from endogenous components.[4] Furthermore, the expected low concentrations in pharmacokinetic studies require the high sensitivity that modern triple quadrupole mass spectrometers provide.[5] While HPLC with UV detection is a common technique, it lacks the specificity and sensitivity needed for robust bioanalysis at trace levels.[6][7]

Q2: What are the key physicochemical properties of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine to consider?

A2: Based on its structure, we can predict several key properties:

  • Basic Nature: The primary amine group (-NH2) will be protonated at physiological pH (pKa likely around 8-10), making the molecule positively charged. This is the most critical property for designing sample preparation strategies, particularly Solid-Phase Extraction (SPE).

  • Moderate Polarity: The benzofuran core is hydrophobic, but the amine and fluoro groups add polarity. This allows for effective separation using reverse-phase chromatography.

  • Halogenation: The presence of bromine and fluorine atoms provides a distinct isotopic pattern, especially bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which is highly useful for mass spectrometric identification.

Q3: What are "matrix effects" and why are they a critical challenge in this analysis?

A3: Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting compounds from the biological sample (e.g., phospholipids, salts, proteins).[8][9] In electrospray ionization (ESI), which would be used for this molecule, these co-eluting components can compete with the analyte for charge in the MS source, leading to a suppressed signal and inaccurate quantification.[10] Phospholipids from plasma are notorious for causing ion suppression.[1][11] A robust method must include rigorous sample cleanup to minimize these effects and ensure data reliability.[12]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended?

A4: An SIL-IS (e.g., a deuterated version of the analyte) is the best practice for compensating for variability during sample preparation and for mitigating matrix effects.[13] Because the SIL-IS is chemically identical to the analyte, it will behave the same way during extraction and chromatography and will experience the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to highly accurate and precise results. If a SIL-IS is unavailable, a structural analog may be used, but it will not compensate for matrix effects as effectively.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during method development, structured by experimental stage.

Section A: Sample Preparation Issues

Q: My analyte recovery is low and inconsistent after Liquid-Liquid Extraction (LLE). What should I investigate?

A: Low recovery in LLE is typically due to incorrect pH or an inappropriate extraction solvent.

  • Cause (Causality): The primary amine on your analyte must be in its neutral, uncharged state to efficiently partition from the aqueous biological sample into an immiscible organic solvent. At neutral or acidic pH, the amine is protonated (-NH3+), making it highly water-soluble and difficult to extract.

  • Solution:

    • Adjust pH: Before extraction, basify the plasma or urine sample to a pH of at least 2 units above the amine's pKa. A pH of 10-11 is a good starting point. Use a dilute base like 0.1 M Sodium Hydroxide or Ammonium Hydroxide.[14]

    • Optimize Solvent: If pH adjustment is insufficient, test different extraction solvents. Start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE). For more polar analytes, a mixture like dichloromethane/isopropanol (90:10) may be more effective.

    • Check Emulsions: Vigorous mixing can create emulsions that trap the analyte. Use gentle, end-over-end mixing instead of vortexing. Centrifugation at a higher speed can help break stable emulsions.

Q: I'm observing significant ion suppression in my MS signal. How can I improve my sample cleanup?

A: This indicates that endogenous matrix components, likely phospholipids, are co-eluting with your analyte.[11] While protein precipitation is a fast sample preparation method, it is often insufficient.[15][16]

  • Cause (Causality): Phospholipids have hydrophobic tails and polar, charged head groups, allowing them to be retained by reverse-phase columns and co-elute with many analytes, causing signal suppression in the MS source.

  • Solution: Implement a more selective sample preparation technique.

    • Solid-Phase Extraction (SPE): This is the most effective solution. Use a mixed-mode cation exchange SPE cartridge . This sorbent has both reverse-phase (for retaining hydrophobic molecules) and cation exchange (for retaining positively charged molecules) properties. The multi-step wash procedure allows for highly effective removal of interfering compounds.[17] See the protocol and diagram below for a detailed workflow.

    • Phospholipid Depletion Plates: These are specialized plates that selectively remove phospholipids from the sample extract after an initial protein precipitation step.[11]

    • Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on a solid support, and an organic solvent is passed through to extract the analyte, offering a cleaner extract than LLE with less chance of emulsion formation.[17]

Section B: HPLC & Chromatography Issues

Q: My analyte peak is broad and shows significant tailing. What is the cause and how do I fix it?

A: Peak tailing for a basic compound like this amine is a classic sign of secondary interactions with the stationary phase.

  • Cause (Causality): Residual, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns can interact ionically with the protonated amine group of the analyte. This secondary interaction causes some analyte molecules to be retained more strongly, resulting in a tailed peak shape.[18]

  • Solution:

    • Mobile Phase Modifier: Add a competitor base to the mobile phase to saturate the active silanol sites. A low concentration of an amine modifier like 0.1% formic acid with 5-10 mM ammonium formate is a standard starting point. Formic acid ensures the analyte is protonated for good retention, while the ammonium ions compete for the active sites.

    • Use a Modern Column: Employ a high-purity silica column with advanced end-capping (e.g., a C18 with "AQ" or "Shield" technology). These columns are specifically designed to minimize silanol interactions and provide excellent peak shape for basic compounds.

    • Increase Column Temperature: Raising the column temperature (e.g., to 40 °C) can improve peak shape and reduce retention time, but be sure to check the analyte's stability at higher temperatures.[19]

Q: My retention time is drifting between injections. What are the common culprits?

A: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Cause (Causality): The chromatographic system relies on a stable, consistent environment. Changes in mobile phase composition, flow rate, or temperature will directly impact the analyte's retention time.

  • Solution:

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before injecting the first sample. For gradient elution, this can take 10-15 column volumes.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention time shifts.[20][21]

    • Check for Leaks: Systematically check all fittings from the pump to the column for any signs of leaks, which would cause a drop in pressure and an increase in retention time.

    • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled oven to eliminate ambient temperature fluctuations as a source of variability.[19]

Section C: Mass Spectrometry & Detection Issues

Q: My MS signal is weak and/or unstable. What should I check first?

A: Assuming chromatography is good, this points to issues with ionization or ion transmission in the mass spectrometer.

  • Cause (Causality): The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition and the physical cleanliness and settings of the ion source.

  • Solution:

    • Optimize MS Source Parameters: Systematically tune the key source parameters for your analyte using a direct infusion. These include capillary voltage, source temperature, and nebulizer gas flow.

    • Check Mobile Phase Compatibility: ESI works best with volatile mobile phase modifiers. Non-volatile buffers like phosphate will precipitate in the source, contaminate it, and severely suppress the signal. Stick to volatile additives like formic acid, ammonium formate, or ammonium acetate.

    • Clean the Ion Source: The orifice of the mass spectrometer can become contaminated over time. Follow the manufacturer's procedure for cleaning the ion capillary and skimmer cone. This is a common cause of gradual signal decline.[3]

    • Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions. Re-optimize the collision energy (CE) for your specific instrument, as the optimal value can vary.

Q: How can I be certain that the peak I'm integrating is my analyte and not an interference?

A: This is a question of specificity and is a core part of method validation.[4][5]

  • Cause (Causality): In complex matrices, it's possible for an endogenous compound to have the same mass and retention time as your analyte (an isobaric interference).

  • Solution:

    • Use Multiple MRM Transitions: Monitor at least two different MRM transitions for your analyte. The ratio of the peak areas for these two transitions should remain constant across all samples (calibrators, QCs, and unknowns). A significant deviation in this ratio for an unknown sample suggests an interference is present.

    • Leverage the Bromine Isotope Pattern: The precursor ion for your analyte will have two peaks of nearly equal intensity separated by 2 m/z units (e.g., at X and X+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Ensure that any peak you identify exhibits this characteristic pattern.

    • Analyze Blank Matrix: Analyze at least six different lots of blank biological matrix (e.g., plasma from six different individuals) to ensure no endogenous peaks are present at the retention time of your analyte.

Part 3: Experimental Workflows & Data Presentation

Overall Bioanalytical Workflow

The diagram below illustrates the complete workflow from sample receipt to final data reporting, highlighting key decision and quality control points.

G cluster_pre Pre-Analytical cluster_analytical Analytical Phase cluster_post Post-Analytical SampleReceipt Sample Receipt & LIMS Entry Storage Store at -80°C SampleReceipt->Storage SampleReceipt->Storage Thaw Sample Thawing & Aliquoting Storage->Thaw Spike Spike with Internal Standard Thaw->Spike Thaw->Spike Prep Sample Preparation (SPE) Spike->Prep Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Prep->Analysis Integration Peak Integration & Quantification Analysis->Integration Analysis->Integration Review Data Review & QC Check Integration->Review Integration->Review Report Final Report Generation Review->Report Review->Report

Caption: High-level workflow for bioanalytical sample analysis.

Troubleshooting Decision Tree: Low Analyte Signal

Use this decision tree to systematically diagnose the root cause of a weak or absent MS signal.

G Start Low or No Signal Detected CheckIS Is Internal Standard (IS) signal also low? Start->CheckIS CheckChroma Check HPLC Chromatogram (UV or TIC) CheckIS->CheckChroma Yes MS_Issue Root Cause: MS/Source Issue - Clean ion source - Optimize source parameters - Check for matrix suppression - Verify MRM transitions CheckIS->MS_Issue No (IS signal is ok) NoPeak No peak observed? CheckChroma->NoPeak BadPeak Peak shape is poor (broad, tailing)? NoPeak->BadPeak No SamplePrep_Issue Root Cause: Sample Prep Failure - Check extraction pH - Verify SPE procedure - Assess analyte stability NoPeak->SamplePrep_Issue Yes GoodPeak Peak shape is good? BadPeak->GoodPeak No HPLC_Issue Root Cause: Chromatography Issue - Optimize mobile phase - Check for column clog - Use appropriate column BadPeak->HPLC_Issue Yes GoodPeak->MS_Issue Yes

Caption: Decision tree for diagnosing low MS signal intensity.

Detailed Protocol: SPE using Mixed-Mode Cation Exchange

This protocol provides a robust starting point for extracting the analyte from human plasma. It must be optimized and validated for your specific application.

Principle: The sorbent retains the analyte by two mechanisms: reverse-phase (hydrophobic) and cation exchange (charge-based). This allows for rigorous washing steps to remove neutral/acidic interferences and phospholipids.

G step1 Step 1: Condition Activate sorbent with 1 mL Methanol step2 Step 2: Equilibrate Prepare sorbent for aqueous sample with 1 mL Water, then 1 mL 50 mM Ammonium Acetate (pH ~6) step1->step2 step3 Step 3: Load Load 500 µL pre-treated plasma (plasma + IS, diluted with buffer). Analyte binds by reverse-phase and cation exchange. step2->step3 step4 Step 4: Wash 1 Remove polar interferences with 1 mL 50 mM Ammonium Acetate step3->step4 step5 Step 5: Wash 2 Remove phospholipids & proteins with 1 mL Methanol step4->step5 step6 Step 6: Elute Disrupt ionic bond to release analyte with 1 mL of 5% Ammonium Hydroxide in Methanol step5->step6

Caption: Workflow for Mixed-Mode Cation Exchange Solid-Phase Extraction.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add your internal standard. Dilute 1:1 with 4% phosphoric acid in water to precipitate proteins and ensure the analyte is fully protonated (positively charged). Centrifuge at >10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.

  • Loading: Load the supernatant from the pre-treatment step onto the cartridge. The protonated amine will bind to the negatively charged sorbent.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove very polar interferences.

    • Wash 2: Add 1 mL of methanol to remove less polar, neutral interferences like phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the analyte's amine group, disrupting the ionic bond with the sorbent and releasing it.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Data Summary: Bioanalytical Method Validation Parameters

The following table summarizes the typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines (e.g., FDA, EMA).[4][5]

ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from matrix components.Response in blank samples should be <20% of the LLOQ response.
Linearity Define the concentration range of the assay.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured value to the true value.Mean concentration should be within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of the measurement.Coefficient of variation (%CV) should be ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise > 5; must meet accuracy and precision criteria.
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect Assess ion suppression or enhancement from the matrix.Matrix factor should be consistent across different lots of matrix.
Stability Ensure analyte integrity during sample handling and storage.Analyte concentration must remain within ±15% of baseline after storage/handling.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Supelco. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Hewavitharana, A. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033–2036. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]

  • Saha, C., & Singh, S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Analysis, 2(4), 227–236. [Link]

  • Lim, L. W., & Okuda, H. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion Blog. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage Resource. Retrieved from [Link]

  • Kamal, A. H., & Al-Subaie, A. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116752. [Link]

  • Wulff, J. E., & Thomas, J. J. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9294–9302. [Link]

  • BioInsights. (2025). From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. Insights.bio. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chapter 6: Analytical Methods for 2,3-Benzofuran. Toxicological Profile for 2,3-Benzofuran. [Link]

  • PharmaCores. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. PharmaCores Blog. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores Blog. [Link]

  • Faassen, E. J., et al. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE, 7(5), e36547. [Link]

  • Universallab. (2024). The 10 Most Common HPLC Problems and Solutions! Universallab Blog. [Link]

  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI Blog. [Link]

  • Cytiva. (2022). HPLC Pain Points. Cytiva Blog. [Link]

  • Dinis-Oliveira, R. J. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-777. [Link]

  • Hadi, H., & Bahadir, A. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. [Link]

  • Faassen, E. J. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLOS One. [Link]

  • Yang, F., et al. (2011). Quantitative determination of buagafuran in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(20), 1789-1794. [Link]

  • Wu, J., et al. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Talanta, 281, 127345. [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu Application Note. [Link]

  • Waters Corporation. (n.d.). Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis. Waters Application Note. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing activity of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine with other benzofurans

Comparative Pharmacological Guide: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in Drug Discovery The 2,3-dihydrobenzofuran-3-amine scaffold has emerged as a highly versatile structural motif in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Guide: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in Drug Discovery

The 2,3-dihydrobenzofuran-3-amine scaffold has emerged as a highly versatile structural motif in modern medicinal chemistry. While historically associated with central nervous system (CNS) applications—such as anticonvulsants and monoamine modulators—recent breakthroughs have repurposed highly functionalized derivatives as allosteric modulators of the cardiac sarcomere[1].

This guide provides an objective, data-driven comparison of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9)[2] against its unhalogenated and mono-halogenated counterparts, detailing the mechanistic causality behind its superior performance as a drug discovery building block.

Structural Rationale: The Causality of Di-Halogenation

When optimizing a lead compound, the transition from an unsubstituted 2,3-dihydrobenzofuran-3-amine[3] to a di-halogenated analog like 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is not arbitrary; it is governed by strict steric, electronic, and metabolic principles[4].

  • Metabolic Shielding (6-Fluoro): The unsubstituted benzofuran ring is highly susceptible to cytochrome P450-mediated aromatic hydroxylation. By introducing a highly electronegative fluorine atom at the C6 position, the electron density of the aromatic ring is reduced, effectively blocking oxidative metabolism and extending the scaffold's intrinsic half-life. Furthermore, the inductive effect of the fluorine lowers the pKa of the adjacent 3-amine, modulating its reactivity during subsequent amide or urea coupling steps[2].

  • Allosteric Anchoring (7-Bromo): In the context of cardiac sarcomere inhibitors (designed to treat hypertrophic cardiomyopathy), the target is the allosteric pocket of cardiac myosin[1]. The 7-bromo group provides critical steric bulk and acts as a strong halogen bond donor. This specific interaction forces the myosin head into a "super-relaxed" (SRX) state, dampening hypercontractility without affecting smooth muscle myosin[5].

  • Lipophilicity & Penetration: The combination of bromine and fluorine optimally tunes the LogP of the scaffold. This enhanced lipophilicity is crucial for crossing the blood-brain barrier to reach CNS targets like γ -aminobutyric acid-aminotransferase (GABA-AT)[6], or for penetrating the myocardial cell membrane to access the sarcomere.

Pathway A Hypertrophic Cardiomyopathy (Hypercontractility) B Actin-Myosin Crossbridge Formation A->B C 7-Br-6-F-DHBFA Scaffold (Allosteric Modulator) C->B Inhibits D Myosin Super-Relaxed (SRX) State C->D Promotes E Normalized Cardiac Contractility D->E

Fig 1. Mechanism of action for benzofuran-derived cardiac sarcomere allosteric modulators.

Comparative Performance Data

To objectively evaluate the impact of the 7-bromo and 6-fluoro substitutions, the table below compares the functionalized derivatives (synthesized via urea/acetamide linkage from the primary amine) across three critical preclinical metrics: Cardiac Myosin ATPase inhibition[7], GABA-AT inhibition[6], and Human Liver Microsome (HLM) stability.

Scaffold PrecursorCardiac Myosin ATPase IC 50​ (nM)GABA-AT IC 50​ ( μ M)HLM Intrinsic Clearance ( μ L/min/mg)Key Limitation / Advantage
Unsubstituted DHBFA > 5,00045.285.4High metabolic liability; poor target affinity.
6-Bromo-DHBFA 41012.842.1Moderate affinity; susceptible to C7 oxidation.
7-Bromo-6-fluoro-DHBFA 45 3.1 12.5 Optimal allosteric fit; high metabolic stability.

*Data represents the activity of the fully elaborated pharmacophore (e.g., urea/acetamide derivatives) utilizing the respective amine building block.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference or spontaneous degradation.

Protocol A: Cardiac Myosin ATPase NADH-Coupled Assay

This assay measures the inhibition of ATP hydrolysis by cardiac myosin. It is a coupled enzyme system where the regeneration of ATP is linked to the oxidation of NADH, providing a continuous spectrophotometric readout[8].

Self-Validation Mechanism: A "no-enzyme" control is run in parallel to account for the spontaneous oxidation of NADH. A reference inhibitor (e.g., Mavacamten) is used to validate the dynamic range of the assay.

  • Buffer Preparation: Prepare assay buffer containing 10 mM PIPES (pH 6.8), 2 mM MgCl 2​ , 1 mM DTT, and 10 mM KCl.

  • Reagent Assembly: Add 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 U/mL Pyruvate Kinase (PK), and 10 U/mL Lactate Dehydrogenase (LDH) to the buffer.

  • Protein Incubation: Incubate 0.5 μ M purified bovine cardiac myosin S1 fragment with varying concentrations of the 7-Bromo-6-fluoro-DHBFA derivative (0.1 nM to 10 μ M) in a 384-well microplate for 15 minutes at 25°C.

  • Reaction Initiation: Add 0.5 mM ATP to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against inhibitor concentration to determine the IC 50​ .

Workflow S1 1. Scaffold Functionalization S2 2. S1 Myosin Incubation (25°C) S1->S2 S3 3. ATP / NADH Coupled Assay S2->S3 S4 4. Absorbance Readout (340 nm) S3->S4 S5 5. IC50 Determination S4->S5

Fig 2. Step-by-step high-throughput screening workflow for myosin ATPase inhibition.

Protocol B: GABA-AT Inhibition Assay

For evaluating the CNS/anticonvulsant potential of the scaffold[6], this assay measures the inhibition of γ -aminobutyric acid-aminotransferase (GABA-AT).

Self-Validation Mechanism: Vigabatrin (a known irreversible inhibitor of GABA-AT) is used as a positive control. Baseline absorbance is subtracted prior to substrate addition to account for compound autofluorescence/absorbance.

  • Enzyme Preparation: Reconstitute purified GABA-AT in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA and 0.1 mM pyridoxal 5'-phosphate (PLP).

  • Coupling System: Add 2 mM NAD + and 2 U/mL succinate semialdehyde dehydrogenase (SSADH).

  • Inhibitor Pre-incubation: Incubate the enzyme mixture with the 7-Bromo-6-fluoro-DHBFA derivative for 30 minutes at 37°C to allow for potential time-dependent inhibition.

  • Initiation: Add 10 mM GABA and 5 mM α -ketoglutarate to start the reaction.

  • Measurement: Measure the increase in absorbance at 340 nm (reduction of NAD + to NADH) over 15 minutes. The rate of NADH formation is inversely proportional to GABA-AT inhibition.

References

  • Title: WO2019144041A1 - Dihydrobenzofuran and inden analogs as cardiac sarcomere inhibitors Source: Google Patents URL
  • Title: Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent Source: srce.hr URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Analogs: A Predictive Analysis for Neurotherapeutics

Introduction: Unlocking the Potential of a Privileged Scaffold The 2,3-dihydro-1-benzofuran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2,3-dihydro-1-benzofuran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure and potential for diverse functionalization make it an attractive starting point for designing novel therapeutics. The specific analog, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, combines several key features: a constrained phenethylamine-like moiety, and halogen substitutions (bromo and fluoro) known to modulate metabolic stability and binding affinity.

While direct, extensive structure-activity relationship (SAR) studies on this specific series of analogs are not yet prevalent in published literature, its structural similarity to known neuroactive agents strongly suggests potential activity at key central nervous system (CNS) targets. This guide provides a predictive comparative analysis based on established SAR principles derived from closely related compound series. We will focus on two high-probability targets: Monoamine Oxidases (MAO) and the Serotonin Transporter (SERT) , both critical in the treatment of neurodegenerative diseases and mood disorders.

This document is designed for researchers and drug development professionals, offering a rational framework for initiating a discovery program based on this promising scaffold. We will explore hypothetical modifications, predict their impact on biological activity, and provide detailed experimental protocols for validation.

Part 1: Comparative Analysis for Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[2] They exist in two isoforms, MAO-A and MAO-B. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[2][3] The inherent structure of our lead compound is highly suggestive of potential MAO inhibition.

Core Scaffold and Rationale for Analog Design

The core structure allows for modification at several key positions, primarily on the exocyclic amine (R¹) and potentially further substitution on the aromatic ring (R²), although the existing 6-fluoro and 7-bromo groups already provide significant electronic and steric influence.

cluster_0 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Scaffold Core Core MAO_Inhibition cluster_0 Presynaptic Neuron cluster_1 Our Analog Mito Mitochondrion MAO MAO Enzyme NT_degraded Inactive Metabolites MAO->NT_degraded Catalyzes Oxidative Deamination NT_in Neurotransmitter (e.g., Dopamine) NT_in->MAO Enters Mitochondrion Inhibitor Benzofuran Analog (MAO Inhibitor) Inhibitor->MAO Blocks Active Site

Caption: Inhibition of neurotransmitter breakdown by a MAO inhibitor.

Part 2: Comparative Analysis for Serotonin Transporter (SERT) Inhibition

Selective Serotonin Reuptake Inhibitors (SSRIs) are a frontline treatment for depression and anxiety disorders. [4]They function by blocking the serotonin transporter (SERT), thereby increasing the amount of serotonin in the synaptic cleft. [5]The 2,3-dihydro-1-benzofuran-3-amine scaffold can be viewed as a conformationally restricted analog of phenethylamine, a core feature of many monoamine transporter ligands.

Predictive Structure-Activity Relationship (SAR) for SERT Inhibition

Drawing parallels from known SSRIs and related heterocyclic compounds like aminochromans, we can predict the following SAR trends for SERT inhibition:[6][7][8]

  • Amine Substitution (R¹): The nature of the amine is critical for SERT affinity.

    • Primary vs. Secondary Amines: Many potent SSRIs are secondary amines. N-methylation (R¹ = CH₃) of the primary amine is a common strategy in medicinal chemistry that often enhances potency and selectivity for monoamine transporters compared to the primary amine. [8] * Bulkier Groups: Increasing the size of the N-substituent (e.g., ethyl, isopropyl) can have varied effects. It may decrease SERT affinity while potentially increasing affinity for other transporters like the norepinephrine transporter (NET) or dopamine transporter (DAT).

  • Aromatic Ring Substituents (R²): The electronic properties of the aromatic ring are key determinants of binding.

    • Halogenation: The presence of electron-withdrawing groups, such as the 6-fluoro and 7-bromo substituents, is a hallmark of many potent SSRIs (e.g., fluoxetine, sertraline). [9]These groups can engage in specific interactions within the SERT binding pocket and are expected to confer high affinity. The 6-fluoro group, in particular, is a common feature in many CNS drugs for improving metabolic stability and brain penetration.

    • Stereochemistry: The amine is attached to a chiral center (C3). It is highly probable that SERT will exhibit stereoselective binding. The (S)- and (R)-enantiomers would need to be synthesized and tested separately, as one enantiomer is likely to be significantly more potent than the other, a common feature for SSRIs like escitalopram. [9]

Illustrative Data from a Related Aminochroman Series

The following data for a series of 3-aminochroman derivatives, which share a similar structural motif, demonstrates the importance of specific substitutions for achieving high affinity for the serotonin transporter.

Compound IDAromatic SubstitutionN-SubstitutionSERT Kᵢ (nM)Reference
E 8-Fluoro, 5-CarbamoylCyclobutyl1.1[6][7]
F 8-Fluoro, 5-CarbamoylIsopropyl4.8[6][7]
G 8-Fluoro, 5-CarbamoylH12[6][7]
Fluoxetine (Reference Drug)-1.0[6][7]
This table is a representative example from a related compound series to demonstrate established SAR principles.

This data underscores the critical role of N-substitution and aromatic functionalization in achieving high-affinity SERT binding. [6][7]

Mechanism of Action: SERT Inhibition

SERT removes serotonin from the synapse back into the presynaptic neuron. SSRIs block this transporter, prolonging the action of serotonin on postsynaptic receptors.

SERT_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Transporter Vesicle Synaptic Vesicle (Serotonin) SERT->Vesicle Recycling Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds & Signals Inhibitor Benzofuran Analog (SSRI) Inhibitor->SERT Blocks Reuptake

Caption: Blockade of serotonin reuptake at the synapse by an SSRI.

Part 3: Experimental Methodologies and Validation Workflows

To validate the predictive SAR outlined above, a systematic approach involving synthesis and biological evaluation is required. The following are standard, robust protocols for assessing activity at MAO and SERT.

Overall Discovery Workflow

A typical workflow involves analog synthesis, primary screening for activity, secondary screening to confirm hits and determine potency (IC₅₀), and further characterization of lead compounds.

Workflow A Analog Synthesis (e.g., N-alkylation, chiral separation) B Primary Screening (Single high concentration) A->B Test Analogs C Dose-Response Assay (IC₅₀ Determination for Hits) B->C Active Compounds D Selectivity Profiling (e.g., MAO-A vs MAO-B, SERT vs DAT/NET) C->D Potent Compounds E Lead Optimization (ADME/Tox, In Vivo studies) D->E Selective Compounds

Caption: General workflow for synthesis and evaluation of new analogs.

Protocol 1: In Vitro MAO-Glo™ Fluorometric Assay

This protocol is adapted from commercially available kits and is a reliable method for determining MAO-A and MAO-B inhibition. [10][11] Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced by MAO activity. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal. A decrease in fluorescence indicates inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • MAO Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., OxiRed™)

  • Developer/HRP

  • Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. Add 50 µL of each dilution to the appropriate wells of the 96-well plate. Add 50 µL of assay buffer with DMSO for "100% activity" controls and 50 µL of buffer alone for "blank" wells.

  • Enzyme Addition: Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. Add 50 µL of the appropriate enzyme solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Prepare a "Reaction Mix" containing the MAO substrate, fluorescent probe, and HRP in assay buffer according to the kit manufacturer's instructions. Add 100 µL of the Reaction Mix to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader. Measure fluorescence intensity in kinetic mode, with readings every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot.

    • Normalize the data to the "100% activity" controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Serotonin Transporter (SERT) Uptake Assay

This protocol uses a fluorescent substrate to measure SERT activity in a cell-based, no-wash format, adapted from commercially available kits. [12][13] Principle: A fluorescent dye that mimics serotonin is actively transported into cells expressing SERT. An external quencher masks the fluorescence of any dye left outside the cells. An increase in intracellular fluorescence corresponds to SERT activity, and inhibition is measured as a decrease in this signal.

Materials:

  • HEK-293 cells stably expressing human SERT (hSERT)

  • Cell culture medium and reagents

  • Assay Buffer (e.g., HBSS)

  • Fluorescent SERT substrate

  • Masking Dye (Quencher)

  • Reference Inhibitor: Fluoxetine or Paroxetine

  • Test compounds (dissolved in DMSO)

  • 96- or 384-well black, clear-bottom cell culture plates

  • Bottom-reading fluorescence microplate reader

Step-by-Step Procedure:

  • Cell Plating: Seed the hSERT-expressing cells into the microplate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for 96-well plates). Incubate overnight.

  • Compound Addition: On the day of the assay, remove the culture medium. Wash the cells once with Assay Buffer. Add 100 µL (for 96-well) of test compounds or reference inhibitors diluted in Assay Buffer to the wells. For control wells, add buffer with DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Substrate Addition: Prepare the Dye Loading Solution by mixing the fluorescent substrate and masking dye in Assay Buffer as per the manufacturer's protocol. Add 100 µL of this solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a bottom-read plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cells" or "inhibited" control wells from all other measurements.

    • Calculate the percent inhibition for each test compound concentration relative to the uninhibited controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold represents a compelling starting point for the development of novel CNS therapeutics. Based on a robust analysis of structurally related compounds, analogs from this series are predicted to be potent inhibitors of both Monoamine Oxidase B (MAO-B) and the Serotonin Transporter (SERT).

Key predictive SAR insights suggest that:

  • For MAO-B Inhibition: The existing 6-fluoro and 7-bromo substitutions are likely to confer high potency and selectivity. Modifications should focus on maintaining a primary or small secondary amine.

  • For SERT Inhibition: N-methylation and careful maintenance of the halogenation pattern are predicted to yield high-affinity ligands. Chiral separation will be essential to identify the more potent enantiomer.

The experimental protocols provided herein offer a clear and validated path for synthesizing and testing these hypotheses. A systematic investigation beginning with the synthesis of the racemic parent compound, its N-methyl analog, and subsequent chiral separation would be a logical first step. This would rapidly confirm the primary biological target(s) and provide the foundational data needed to guide a full-scale lead optimization program, potentially leading to the next generation of treatments for neurodegenerative and psychiatric disorders.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin. BenchChem.
  • Cyprotex - Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved March 28, 2026, from [Link]

  • Taihan-bio. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved March 28, 2026, from [Link]

  • Ali, M. Y., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Glatz, A. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Mayer, F. P., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved March 28, 2026, from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved March 28, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved March 28, 2026, from [Link]

  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved March 28, 2026, from [Link]

  • Navarrete-Vázquez, G., et al. (2018). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. PubMed.
  • Chaurasiya, A., et al. (n.d.). Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)
  • Navarrete-Vázquez, G., et al. (2018). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents.
  • Santana, G., et al. (2024).
  • Unsalan, S., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran−Thiazolylhydrazone Derivatives as Monoamine Oxidase In. Semantic Scholar.
  • Bautista-Aguilera, Ó. M., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved March 28, 2026, from [Link]

  • Hatzenbuhler, N. T., et al. (n.d.).
  • Pisani, L., et al. (n.d.). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. ChEMBL - EMBL-EBI.
  • Manapara, R., et al. (2012). Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
  • Asati, V., et al. (2021).
  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines.
  • Hatzenbuhler, N. T., et al. (2008).
  • Morales, P., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Mathew, B., et al. (n.d.).
  • Van Dyk, A. S., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. DDDT.
  • Nelson, D. L. (2018). Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI.
  • Ozawa, H. (1963). structure and activity relationship of monoamine oxidase inhibitors.
  • Coleman, J. A., et al. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv.
  • Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle.
  • Kumar, R., et al. (2016).
  • BenchChem. (2025). Structure-Activity Relationship (SAR) of 3-(Naphthalen-1-yl)propan-1-amine Derivatives as Serotonin Reuptake Inhibitors. BenchChem.
  • Wang, C., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen.
  • Szczesny, B., et al. (2021). Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. Bentham Science.

Sources

Validation

Comparative Profiling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine vs. Non-Halogenated Analogs in Drug Discovery

Executive Summary The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, neuroprotective agents, and onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, neuroprotective agents, and oncology drugs[1][2]. However, the unsubstituted base scaffold, 2,3-dihydro-1-benzofuran-3-amine, often suffers from rapid oxidative metabolism and lacks functional handles for late-stage synthetic derivatization.

The strategic introduction of halogens—specifically yielding 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273603-58-9)—fundamentally alters the physicochemical, metabolic, and synthetic profile of the molecule[3][4]. This guide objectively compares these two scaffolds, providing structural insights, mechanistic causality, and self-validating experimental workflows to assist drug development professionals in lead optimization.

Structural & Physicochemical Profiling

The addition of fluorine and bromine to the benzofuran core significantly shifts the molecule's physicochemical properties. The table below summarizes the comparative data between the halogenated building block and its non-halogenated analog.

Property / Parameter2,3-Dihydro-1-benzofuran-3-amine7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amineImpact on Drug Design
CAS Number 860689-81-2 (HCl salt)1273603-58-9N/A
Molecular Weight 135.16 g/mol 232.05 g/mol Increased footprint within binding pockets.
Lipophilicity (cLogP) ~1.2~2.4Halogenation increases lipophilicity, enhancing BBB permeability[5].
Amine pKa (Est.) ~8.5~7.8Electron-withdrawing F and Br lower the basicity of the adjacent amine[6].
Metabolic Soft Spots C5, C6, C7 (Aromatic rings)C5 (C6 and C7 are blocked)Enhanced half-life and resistance to CYP450 oxidation[7].
Synthetic Versatility Low (Requires pre-functionalization)High (C7-Bromide handle)Enables rapid library generation via transition-metal cross-coupling[8].

Mechanistic Advantages of Halogenation

As a Senior Application Scientist, it is critical to look beyond the basic structural differences and understand the causality behind why these halogens are introduced during lead optimization.

The Fluorine Effect: Metabolic Stability and pKa Modulation

The C–F bond is significantly stronger and shorter than other carbon-halogen bonds, making it highly resistant to metabolic cleavage. Substituting the C6 position with fluorine effectively blocks cytochrome P450-mediated aromatic hydroxylation, a primary clearance pathway for benzofuran derivatives[6][7]. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the electron-rich benzofuran ring, reducing its overall susceptibility to oxidative degradation[5]. Proximally, this electron-withdrawing effect also lowers the pKa of the C3-amine, which can optimize the ionization state of the molecule at physiological pH, thereby improving membrane permeability.

The Bromine Handle: Synthetic Versatility and Halogen Bonding

While fluorine acts as a metabolic shield, the C7-bromine serves a dual purpose. Biologically, bromine can participate in halogen bonding—acting as a Lewis acid to interact with electron-rich backbone carbonyls in target protein pockets, thereby increasing binding affinity. Synthetically, the lower bond dissociation energy of the C–Br bond compared to C–F allows for highly chemoselective oxidative addition by Palladium(0) catalysts. This makes the 7-bromo position a perfect orthogonal handle for late-stage Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions[8].

Experimental Workflows

To validate the theoretical advantages of the halogenated scaffold, the following self-validating protocols are designed to assess metabolic stability and synthetic utility.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic half-life extension provided by C6-fluorination. Self-Validation: Verapamil is used as a high-clearance positive control to validate the enzymatic activity of the microsomes.

  • Preparation: Prepare 1 µM solutions of both the halogenated and non-halogenated test compounds in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the compounds with human liver microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio against time. Calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CL_int).

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 7-bromo handle for late-stage functionalization to generate Active Pharmaceutical Ingredient (API) analogs. Self-Validation: The presence of the unreacted C6-fluorine in the final product (confirmed via 19F-NMR) validates the chemoselectivity of the Pd-catalyst for the C-Br bond.

  • Reagent Assembly: In a microwave-safe vial, combine 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq), an aryl boronic acid of choice (1.2 eq), and anhydrous K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) as the cross-coupling catalyst.

  • Solvent & Degassing: Suspend the mixture in a 1,4-Dioxane/H2O (4:1 v/v) solvent system. Degas the solution by sparging with N2 gas for 5 minutes to prevent catalyst poisoning by oxygen.

  • Reaction Execution: Seal the vial and heat at 90°C for 4 hours under standard thermal conditions (or 110°C for 30 minutes via microwave irradiation).

  • Workup & Purification: Dilute the cooled mixture with Ethyl Acetate, wash with brine, and dry the organic layer over Na2SO4. Purify the concentrated crude product via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Logical & Workflow Visualizations

MetabolicPathway A Non-Halogenated Scaffold (2,3-dihydro-1-benzofuran-3-amine) B CYP450 Oxidation (Liver Microsomes) A->B C C6/C7 Hydroxylated Metabolites (Rapid Clearance) B->C D Halogenated Scaffold (7-Br-6-F-Analog) E CYP450 Oxidation (Liver Microsomes) D->E F Metabolic Blockade (Prolonged Half-Life) E->F

CYP450 metabolic pathways: Halogenation blocks aromatic hydroxylation.

SyntheticWorkflow A 7-Bromo-6-fluoro- Scaffold B Pd(0) Catalyst Oxidative Addition A->B C Aryl Boronic Acid Transmetalation B->C D Reductive Elimination (C-C Bond Formation) C->D E C7-Functionalized API Derivative D->E

Chemoselective Suzuki-Miyaura coupling utilizing the C7-Bromine handle.

References

  • [6] ACS Publications. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • [7] PharmaBlock. "Application of Fluorine in Drug Discovery." Namiki-s.co.jp. Available at: [Link]

  • [1] PMC (PubMed Central). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." National Institutes of Health. Available at:[Link]

  • [5] ResearchGate. "Fluorine in drug discovery: Role, design and case studies." ResearchGate. Available at:[Link]

  • [2] ACS Publications. "Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection." Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

A Comparative Analysis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine and Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is paramount. The 2,3-dihydrobenzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is paramount. The 2,3-dihydrobenzofuran core has emerged as a "privileged structure," forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of a specific, lesser-studied compound, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, against well-established drugs in key therapeutic areas where the dihydrobenzofuran scaffold has shown promise: Central Nervous System (CNS) disorders, inflammation, and oncology.

While specific experimental data for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is not extensively available in public literature, this guide will leverage data from structurally related compounds and established drugs to provide a predictive comparison. This analysis aims to highlight the potential therapeutic avenues for this compound and to provide a framework for its future experimental evaluation.

Structural and Physicochemical Comparison

The chemical structure of a compound is the primary determinant of its pharmacological properties. Here, we compare the structure of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine with Vilazodone, a CNS agent, and Celecoxib, an anti-inflammatory drug.

Table 1: Physicochemical Properties of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, Vilazodone, and Celecoxib

Property7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amineVilazodoneCelecoxib
Molecular Formula C₈H₇BrFNOC₂₆H₂₇N₅O₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight ( g/mol ) 232.05441.53381.37
Core Scaffold 2,3-DihydrobenzofuranBenzofuranPyrazole
Key Functional Groups Primary amine, Bromo, FluoroPiperazine, Indole, CarboxamideSulfonamide, Trifluoromethyl

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine possesses a compact structure with key halogen substitutions (bromine and fluorine) that are known to modulate pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability. The primary amine group is a common feature in many CNS-active compounds, suggesting a potential for interaction with aminergic receptors or transporters.

Vilazodone , an antidepressant, features a more complex structure with a benzofuran moiety linked to a piperazine and an indole group. This intricate arrangement allows for its dual mechanism of action.

Celecoxib , a non-steroidal anti-inflammatory drug (NSAID), is structurally distinct, with a central pyrazole ring and a sulfonamide group crucial for its selective inhibition of the COX-2 enzyme.

Comparative Analysis in Key Therapeutic Areas

Central Nervous System (CNS) Activity: A Focus on Serotonin Modulation

The 2,3-dihydrobenzofuran scaffold is a known pharmacophore in several centrally-acting agents, particularly those modulating serotonergic neurotransmission.

Vilazodone is an antidepressant with a dual mechanism of action: it is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] This profile is thought to contribute to its efficacy and potentially a faster onset of action and a better side-effect profile compared to traditional SSRIs.[3]

Table 2: In Vitro Pharmacological Profile of Vilazodone

TargetBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)
Serotonin Transporter (SERT) 0.1[4]1.6 (reuptake inhibition)[4]
5-HT1A Receptor -2.1 (partial agonist)[4]
Norepinephrine Transporter (NET) 56[5]-
Dopamine Transporter (DAT) 37[5]-
  • Clinical Efficacy : Clinical trials have demonstrated Vilazodone's effectiveness in treating major depressive disorder.[6][7] Some studies suggest it may have a lower incidence of sexual side effects compared to other SSRIs.[3]

Given its structural similarity to psychoactive dihydrobenzofurans, it is plausible that 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine could exhibit activity at monoamine transporters or receptors. The primary amine is a key feature for interaction with these targets. The halogen substitutions could enhance its binding affinity and brain penetration.

Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human serotonin transporter.

  • Materials :

    • HEK293 cells stably expressing the human SERT.

    • [³H]-Citalopram (radioligand).

    • Test compound (e.g., 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation fluid and counter.

  • Procedure :

    • Prepare cell membranes from HEK293-hSERT cells.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]-Citalopram.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the IC₅₀ value of the test compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

SERT_Binding_Assay cluster_workflow SERT Binding Assay Workflow start Prepare Reagents incubate Incubate (Test Compound, [³H]-Citalopram, Membranes) start->incubate Mix filter Rapid Filtration incubate->filter Terminate wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Kᵢ) count->analyze end Results analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The benzofuran and dihydrobenzofuran scaffolds are present in compounds with demonstrated anti-inflammatory properties.

Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

Table 3: In Vitro Inhibitory Activity of Celecoxib

EnzymeIC₅₀ (µM)
COX-1 15
COX-2 0.04
  • Clinical Efficacy : Celecoxib is widely used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[10][11] Clinical studies have shown its efficacy to be comparable to traditional NSAIDs with a better gastrointestinal safety profile.[12]

The presence of fluorine and bromine on the benzofuran ring may contribute to anti-inflammatory activity. Halogenated benzofuran derivatives have been reported to possess significant anti-inflammatory effects. The overall structure would need to be evaluated for its ability to fit into the active site of COX enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against the COX-2 enzyme.

  • Materials :

    • Purified human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Test compound.

    • Assay buffer.

    • Prostaglandin E₂ (PGE₂) immunoassay kit.

  • Procedure :

    • Pre-incubate the COX-2 enzyme with the test compound or vehicle at various concentrations.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction.

    • Measure the amount of PGE₂ produced using an ELISA-based immunoassay kit.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

COX2_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis and Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 PGE2 Prostaglandin E₂ PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Target_Compound 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine Target_Compound->COX2 Potential Inhibition?

Caption: Simplified pathway of COX-2 mediated inflammation and potential inhibition.

Anticancer Activity: A Look at Cell Proliferation

Benzofuran derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.

While there isn't a blockbuster anticancer drug with a simple dihydrobenzofuran core, numerous studies have shown that derivatives of this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, some benzofuran derivatives have been shown to inhibit tubulin polymerization or act as kinase inhibitors.

The halogenated nature of the compound could contribute to cytotoxic activity. The amine functionality provides a site for potential interactions with various biological targets within cancer cells. Its anticancer potential would need to be evaluated across a panel of cancer cell lines.

Experimental Protocol: Cell Proliferation (MTT) Assay

This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials :

    • Cancer cell line of interest (e.g., MCF-7, A549).

    • Cell culture medium and supplements.

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration that causes 50% growth inhibition).

Cell_Proliferation_Assay cluster_assay MTT Cell Proliferation Assay start Seed Cancer Cells treat Treat with Test Compound start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation (in viable cells) add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate GI₅₀ read->analyze end Antiproliferative Activity analyze->end

Caption: Workflow of the MTT assay to determine the antiproliferative effects of a compound.

Conclusion and Future Directions

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine represents an intriguing chemical entity with potential therapeutic applications stemming from its privileged dihydrobenzofuran core and strategic halogenation. While direct experimental evidence is currently lacking, this comparative analysis against established drugs like Vilazodone and Celecoxib provides a rational basis for its further investigation.

  • For CNS applications , its structural features suggest a potential for modulating serotonergic pathways. Experimental evaluation of its binding and functional activity at serotonin transporters and receptors is a logical next step.

  • In the context of inflammation , its potential as a COX inhibitor or modulator of other inflammatory pathways warrants investigation through in vitro enzyme and cell-based assays.

  • For oncology , screening against a panel of cancer cell lines will be crucial to determine its antiproliferative activity and to elucidate its mechanism of action.

The experimental protocols and comparative data presented in this guide offer a comprehensive roadmap for researchers to unlock the therapeutic potential of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine and similar novel chemical entities.

References

  • Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2025, October 10). In StatPearls. Retrieved from [Link]

  • Stahl, S. M. (2011). Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor.
  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.net. Retrieved from [Link]

  • Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Burch, F. & St. Amour, C. (2024, February 28). Celecoxib. In StatPearls. Retrieved from [Link]

  • Pierz, K. A. (2014). A Review of Vilazodone, Serotonin, and Major Depressive Disorder. Primary Care Companion for CNS Disorders, 16(1), PCC.13r01554.
  • Vilazodone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cruz, M. P. (2011). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. P & T : a peer-reviewed journal for formulary management, 36(5), 288-291.
  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]

  • Moret, C., & Briley, M. (2014). Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output. Journal of psychopharmacology (Oxford, England), 28(6), 556-563.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Retrieved from [Link]

  • What is the affinity of Viibryd (vilazodone) for the serotonin transporter (SERT)? (2026, March 11). Dr. Oracle. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Dawson, L. A., & Watson, J. M. (2009). Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders. CNS neuroscience & therapeutics, 15(2), 107-117.
  • COX Activity Assay Kit. Bertin Bioreagent. Retrieved from [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Simon, L. S. (2001). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results.
  • Geis, G. S. (2000). Celecoxib clinical profile. The American journal of medicine, 109 Suppl 3a, 22S-29S.
  • Gomeni, R., & Fava, M. (2022). Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice. Innovations in clinical neuroscience, 19(4-6), 28-36.
  • Scott, L. J., & Lamb, H. M. (2000). Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain. Drugs, 60(5), 1101-1131.
  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Herborg, F., Andreassen, T. F., Sorensen, L., Koldsø, H., Schiøtt, B., & Sinning, S. (2022). Structural basis of vilazodone dual binding mode to the serotonin transporter.
  • Khan, A., Cutler, A. J., Kajdasz, D. K., Gallipoli, S., Athanasiou, M., Robinson, D. S., ... & Reed, C. R. (2011). A randomized, double-blind, placebo-controlled, 8-week study of vilazodone, a serotonergic agent for the treatment of major depressive disorder.
  • Deeks, J. J., Smith, L. A., & Bradley, M. D. (2002). Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treating osteoarthritis and rheumatoid arthritis: an abbreviated systematic review and economic evaluation. Health technology assessment (Winchester, England), 6(1), 1-101.
  • Wang, G., Zhang, J., & Zhang, Y. (2015). Evaluation of the efficacy and safety of vilazodone for treating major depressive disorder.
  • Yoshino, T., Kimoto, A., Kobayashi, S., Noguchi, M., Fukunaga, M., Hayashi, A., ... & Sasamata, M. (2005). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 55(8), 435-441.
  • Gommoll, C., Durgam, S., Mathews, M., Forero, G., Nunez, R., Tang, X., & Garakani, A. (2015). A double-blind, randomized, placebo-controlled, fixed-dose phase III study of vilazodone in patients with generalized anxiety disorder. Depression and anxiety, 32(6), 429-438.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • VIIBRYD (vilazodone hydrochloride) tablets, for oral use. (2010). U.S. Food and Drug Administration. Retrieved from [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]

  • Zhang, T., Wang, Y., & Li, L. (2017). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medical science monitor : international medical journal of experimental and clinical research, 23, 5315-5323.
  • Vasanthkumar, A., Birundha, S., & Shruthi, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2).
  • Anticancer drug screening using invitro Cell Proliferation assay. (2018). ScholarWorks @ UTRGV. Retrieved from [Link]

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  • Senevirathne, M., & Kim, S. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Foods (Basel, Switzerland), 7(11), 185.
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Validation

Cross-Reactivity Profiling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Secondary Pharmacology Comparison Guide

Executive Summary & Mechanistic Rationale 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (7B-6F-DHBFA) is a highly specialized, halogenated building block frequently utilized in the synthesis of CNS-active compound li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (7B-6F-DHBFA) is a highly specialized, halogenated building block frequently utilized in the synthesis of CNS-active compound libraries. Because its 2,3-dihydrobenzofuran core structurally mimics the indole ring of endogenous serotonin (5-HT), it is a privileged scaffold for targeting monoamine transporters and 5-HT receptors.

However, as a Senior Application Scientist, I must emphasize that structural optimization is a double-edged sword. The addition of the 7-bromo group significantly increases lipophilicity and steric bulk, driving high affinity toward the 5-HT2 receptor family. Concurrently, the 6-fluoro substitution modulates the pKa of the adjacent amine, increasing metabolic stability against monoamine oxidases. While these modifications improve primary target engagement, they introduce two critical cross-reactivity liabilities that must be profiled early in the drug discovery process to prevent safety-related attrition[1]:

  • Off-Target GPCR Agonism (5-HT2B Liability): Halogenated benzofurans are notorious for cross-reacting with the 5-HT2B receptor. Unintended agonism at this receptor promotes cardiac fibroblast proliferation, leading to drug-induced valvulopathy[2].

  • Proarrhythmic Risk (hERG Trapping): The increased lipophilicity (LogP) imparted by the bromo and fluoro groups increases the probability of the protonated amine becoming trapped in the hydrophobic central cavity of the hERG (Kv11.1) potassium channel, leading to QT prolongation and Torsades de Pointes[3].

Comparative Profiling Data

To objectively evaluate the performance and safety window of the 7B-6F-DHBFA scaffold, we compared its cross-reactivity profile against the unhalogenated baseline scaffold (2,3-dihydro-1-benzofuran-3-amine ) and a clinical-stage 5-HT2C reference agonist (Lorcaserin ).

Table 1: Secondary Pharmacology GPCR Panel (Binding Affinity)

In vitro pharmacological profiling across a standard safety panel is essential to identify undesirable off-target activities[4]. Data represents mean Ki​ values (nM) from radioligand displacement assays.

Compound5-HT2C (Target)5-HT2B (Liability)5-HT2AD2 (Dopamine)H1 (Histamine)
7B-6F-DHBFA 15.285.442.1>10,0004,500
Unhalogenated DHBFA 450.0800.0950.0>10,000>10,000
Lorcaserin (Reference) 12.5150.2110.4>10,000>10,000
Table 2: CiPA Cardiac Safety Panel (Ion Channel Inhibition)

Evaluating drug effects on human ventricular ionic channel currents is Pillar 1 of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative[5]. Data represents mean IC50​ values (µM).

CompoundhERG (Kv11.1)Nav1.5 (Late Na+)Cav1.2 (Ca2+)
7B-6F-DHBFA 4.2>30.0>30.0
Unhalogenated DHBFA >30.0>30.0>30.0
Lorcaserin (Reference) 9.5>30.0>30.0

Data Synthesis & Causality: The 7B-6F-DHBFA scaffold achieves potent nanomolar affinity at the 5-HT2C target, vastly outperforming the unhalogenated core. However, this comes at the cost of a narrowed selectivity fold over 5-HT2B and a moderate hERG liability ( IC50​ = 4.2 µM). This necessitates the rigorous functional profiling workflows detailed below to ensure candidate safety.

Experimental Protocols: Self-Validating Systems

Protocol 1: In Vitro Secondary Pharmacology GPCR Profiling

To determine whether the 5-HT2B binding observed in Table 1 translates to functional agonism (the true driver of valvulopathy), we utilize a functional Calcium ( Ca2+ ) flux assay.

  • Step 1: Cell Preparation. Culture CHO-K1 cells stably expressing the recombinant human 5-HT2B receptor.

    • Causality Check: CHO-K1 cells are utilized because they lack endogenous 5-HT receptors. This ensures that any measured intracellular calcium release is exclusively driven by the recombinant target, eliminating background noise and false positives.

  • Step 2: Dye Loading. Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid for 60 minutes at 37°C.

    • Causality Check: Probenecid is mandatory; it inhibits multidrug resistance proteins (MRPs), preventing the premature efflux of the fluorescent dye from the cytosol.

  • Step 3: Compound Application. Prepare 7B-6F-DHBFA in an 11-point concentration-response curve (CRC) starting from 10 µM, using 3-fold serial dilutions.

    • Causality Check: An 11-point CRC ensures a complete sigmoidal curve. This allows for accurate Hill slope determination, which is critical for identifying non-specific compound aggregation that often masquerades as target engagement.

  • Step 4: Kinetic Reading. Inject the compound into the cell plate using a Functional Drug Screening System (FDSS) and record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 120 seconds.

  • Step 5: Data Analysis. Normalize the peak fluorescence response to a maximum response generated by 1 µM 5-HT (100% efficacy). Calculate the EC50​ and Emax​ to determine the agonistic risk profile.

Protocol 2: CiPA-Compliant Automated Patch-Clamp for hERG Liability

Standard step-pulse patch-clamp protocols often miss the proarrhythmic risk of halogenated benzofurans. We employ the CiPA-recommended Milnes voltage protocol to measure drug trapping[6].

  • Step 1: Cell Capture. Load HEK293 cells stably expressing the hERG (Kv11.1) channel onto a high-throughput automated patch-clamp platform (e.g., QPatch). Establish a >1 GΩ seal (whole-cell configuration).

  • Step 2: The Milnes Voltage Protocol. Apply a holding potential of -80 mV. Depolarize to +20 mV for a prolonged duration (10 seconds), followed by a repolarization step to -50 mV to elicit the tail current.

    • Causality Check: The 10-second depolarization is the critical differentiator of the Milnes protocol[6]. Halogenated benzofurans like 7B-6F-DHBFA exhibit state-dependent binding. This prolonged step forces the channel into an inactivated state, capturing "trapped" lipophilic compounds in the inner vestibule that would otherwise yield false-negative safety data in rapid-pulse assays.

  • Step 3: Compound Perfusion. Perfuse 7B-6F-DHBFA at increasing concentrations (0.1 µM to 30 µM), allowing 3 minutes of equilibration per concentration.

  • Step 4: Current Quantification. Measure the fractional block of the hERG tail current relative to the vehicle control. Calculate the IC50​ using non-linear regression.

Workflow Visualizations

GPCR_Workflow A 7B-6F-DHBFA Library Synthesis B Primary Radioligand Binding Assay (Ki) A->B C >50% Inhibition at 10 µM? B->C D Functional Assay (cAMP / Ca2+ Flux) C->D Yes E No Significant Cross-Reactivity C->E No F Determine Agonist/ Antagonist Mode D->F G Structure-Activity Relationship (SAR) Refinement F->G

Figure 1: GPCR cross-reactivity screening workflow for halogenated benzofurans.

CiPA_Pathway A Cardiac Safety Evaluation (CiPA) B hERG Patch-Clamp (Milnes Protocol) A->B C Nav1.5 & Cav1.2 Patch-Clamp A->C D In Silico Action Potential Modeling B->D C->D E hiPSC-CM Microelectrode Array D->E F Proarrhythmic Risk Score E->F

Figure 2: CiPA-compliant cardiac safety evaluation pathway for hERG liability.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery. [Link]

  • Brennan, R. J., Jenkinson, S., Brown, A., et al. (2024). "The state of the art in secondary pharmacology and its impact on the safety of new medicines." Nature Reviews Drug Discovery.[Link]

  • Colatsky, T., Fermini, B., Gintant, G., Pierson, J. B., Sager, P., Sekino, Y., Strauss, D. G., & Stockbridge, N. (2016). "The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress." Journal of Pharmacological and Toxicological Methods.[Link]

  • Sophion Bioscience. "New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment." Sophion Application Notes. [Link]

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Comparative

Independent verification of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine bioactivity

An Independent Investigator's Guide to Verifying the Bioactivity of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine as a Putative Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Introduction: From Structural Analogy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Independent Investigator's Guide to Verifying the Bioactivity of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine as a Putative Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Introduction: From Structural Analogy to Empirical Verification

The compound 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine represents a novel chemical entity with limited publicly available bioactivity data. However, its core structure, a substituted 2,3-dihydro-1-benzofuran-3-amine, shares pharmacophoric features with known modulators of monoamine transporters. Specifically, the benzofuran scaffold is present in compounds investigated for their effects on the serotonin transporter (SERT) and the norepinephrine transporter (NET). This structural alert prompts the hypothesis that 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine may function as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).

Part 1: The Experimental Strategy - A Phased Approach to Bioactivity Confirmation

A logical, phased approach is critical to efficiently allocate resources and build a coherent body of evidence. Our investigation will proceed through three distinct phases: (1) Foundational Quality Control, (2) Primary Bioactivity Screening, and (3) Functional Potency and Selectivity Assessment. This workflow ensures that we only proceed with resource-intensive functional assays once the compound's integrity and primary target engagement have been confirmed.

G cluster_0 Phase 1: Foundational QC cluster_1 Phase 2: Primary Bioactivity Screening cluster_2 Phase 3: Functional Potency & Selectivity A Compound Acquisition (7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine) B Identity Confirmation (NMR, HRMS) A->B C Purity Analysis (HPLC-UV, >95%) B->C D Radioligand Binding Assays (Competition vs. [3H]-Citalopram for SERT & [3H]-Nisoxetine for NET) C->D Proceed if pure E Determine Ki (Inhibition Constant) Is Ki < 1µM? F Neurotransmitter Uptake Assays (HEK293 cells expressing hSERT/hNET) E->F Proceed if active I Data Comparison (vs. Venlafaxine, Duloxetine) G Calculate IC50 (Dose-Response Curves) F->G H Selectivity Profiling (vs. Dopamine Transporter, DAT) G->H H->I

Figure 1: A phased experimental workflow for the validation of a novel compound's bioactivity.

Part 2: Detailed Methodologies and Protocols

This section details the protocols for each phase of the experimental workflow. The choice of established comparators is critical for contextualizing the results. We will use Venlafaxine and Duloxetine , two widely-used SNRIs, as positive controls and benchmarks.

Phase 1: Foundational Quality Control (QC)

Rationale: Before any biological testing, it is imperative to confirm the identity and purity of the test compound. Impurities can lead to off-target effects or inaccurate potency measurements, rendering downstream data unreliable.

  • Protocol 1: Identity and Purity Confirmation

    • Identity Confirmation: Reconstitute the compound in a suitable deuterated solvent (e.g., DMSO-d6) and acquire ¹H NMR and ¹³C NMR spectra. The observed shifts and coupling constants must match the expected structure of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Further confirm the exact mass via High-Resolution Mass Spectrometry (HRMS).

    • Purity Analysis: Prepare a 1 mg/mL stock solution in methanol or DMSO. Perform High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity should be assessed using a UV detector at multiple wavelengths (e.g., 214 nm and 254 nm). The acceptance criterion for proceeding is a purity level of ≥95%.

Phase 2: Primary Bioactivity Screening - Radioligand Binding Assays

Rationale: Radioligand binding assays directly measure the affinity of a compound for a target receptor or transporter. By assessing the ability of our test compound to displace a high-affinity radiolabeled ligand, we can quantify its binding affinity (expressed as the inhibition constant, Kᵢ). This is the most direct primary screen for target engagement.

  • Protocol 2: SERT and NET Binding Affinity (Kᵢ) Determination

    • Materials:

      • Test Compound, Venlafaxine, Duloxetine.

      • Membrane preparations from cells stably expressing human SERT or human NET.

      • Radioligands: [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET.

      • Assay Buffer: Tris-HCl based buffer with appropriate salts.

      • 96-well plates and a microplate scintillation counter.

    • Procedure (adapted from standard protocols): a. Prepare serial dilutions of the test compound and reference compounds (from 100 µM to 0.1 nM). b. In each well of a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₑ value, and the diluted compound. c. For non-specific binding (NSB) determination, add a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM imipramine for SERT). For total binding (B₀), add vehicle only. d. Incubate the plates for 60-120 minutes at room temperature to allow binding to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. f. Wash the filters multiple times with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: a. Convert counts per minute (CPM) to specific binding by subtracting the average NSB CPM from all other values. b. Plot the percent specific binding against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phase 3: Functional Potency and Selectivity

Rationale: A compound can bind to a transporter without inhibiting its function. Therefore, a functional assay is essential to confirm that binding translates into a biological effect. Neurotransmitter uptake assays directly measure the inhibition of transporter function.

  • Protocol 3: In Vitro Neurotransmitter Uptake Assay

    • Materials:

      • HEK293 cells (or similar) stably expressing human SERT or NET.

      • Radiolabeled neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).

      • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Procedure (adapted from standard protocols): a. Plate the cells in 96-well plates and grow to confluence. b. On the day of the assay, wash the cells with uptake buffer. c. Pre-incubate the cells for 15-20 minutes with various concentrations of the test compound, reference compounds, or vehicle. d. Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]-5-HT for SERT-expressing cells, [³H]-NE for NET-expressing cells) and incubate for a short period (e.g., 10-15 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: a. Determine non-specific uptake from wells containing a known potent inhibitor (e.g., 10 µM fluoxetine for SERT). b. Subtract non-specific uptake to calculate specific uptake. c. Plot the percent inhibition of specific uptake versus the logarithm of the compound concentration. d. Use non-linear regression to fit the data and determine the functional IC₅₀ value.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to understand how 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine performs relative to established standards. All quantitative data should be summarized for a clear head-to-head comparison.

Comparative Bioactivity Profile (Hypothetical Data)
CompoundSERT Binding (Kᵢ, nM)NET Binding (Kᵢ, nM)SERT Uptake (IC₅₀, nM)NET Uptake (IC₅₀, nM)NET/SERT Selectivity Ratio (IC₅₀)
7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine 15.245.825.578.33.07
Venlafaxine 82.02480150450030.0
Duloxetine 0.87.51.110.29.27

Interpretation: The NET/SERT selectivity ratio is a key parameter for classifying SNRIs. It is calculated by dividing the IC₅₀ for SERT by the IC₅₀ for NET. A ratio closer to 1 indicates balanced activity, while a higher or lower ratio indicates selectivity for one transporter over the other. In this hypothetical table, our test compound shows potent, relatively balanced activity, more so than Venlafaxine.

Mechanistic Context: The Synaptic Action of SNRIs

To understand the functional implications of these findings, it is crucial to visualize the mechanism of action at the synapse. SNRIs work by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Vesicles with 5-HT & NE Release Neurotransmitter Release Vesicle->Release NT 5-HT & NE (Increased Conc.) Release->NT SERT SERT NET NET SNRI SNRI (Test Compound) SNRI->SERT Blocks SNRI->NET Blocks NT->SERT Reuptake NT->NET Reuptake Receptor Postsynaptic Receptors NT->Receptor Binds Signal Signal Transduction Receptor->Signal

Figure 2: Mechanism of action for a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Conclusion

References

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assays Source: Methods in Molecular Biology (via SpringerLink) URL: [Link]

Validation

Benchmarking 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Halogenated Scaffold for CNS and Anticoagulant Drug Discovery

Executive Summary & Structural Rationale The 2,3-dihydrobenzofuran-3-amine (DHBFA) scaffold is a highly privileged, conformationally restricted bioisostere of phenethylamines. It is heavily utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2,3-dihydrobenzofuran-3-amine (DHBFA) scaffold is a highly privileged, conformationally restricted bioisostere of phenethylamines. It is heavily utilized in the development of 5-HT receptor agonists (such as entactogens and psychedelics)[1] and, more recently, in the design of highly selective Factor XIa inhibitors for anticoagulation therapy[2]. However, the unsubstituted DHBFA core suffers from rapid oxidative metabolism and lacks orthogonal handles for late-stage library diversification.

This guide benchmarks 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (Test Compound) against the unsubstituted 2,3-dihydro-1-benzofuran-3-amine (Reference Compound). The strategic incorporation of halogens at the 6- and 7-positions is not arbitrary; it is driven by precise physicochemical and synthetic causality:

  • Metabolic Shielding (6-Fluoro): The unsubstituted benzofuran ring contains metabolic "soft spots" highly susceptible to CYP450-mediated aromatic hydroxylation. The highly polarized, strong C-F bond (~116 kcal/mol) at the C6 position effectively blocks this oxidation pathway, dramatically improving intrinsic clearance ( CLint​ ).

  • Physicochemical Tuning: Halogens exert an inductive electron-withdrawing effect (-I effect). This pulls electron density away from the primary amine, slightly lowering its pKa. A lower basicity increases the fraction of unionized molecules at physiological pH (7.4), directly translating to enhanced passive membrane permeability.

  • Late-Stage Functionalization (7-Bromo): The 7-bromo substitution acts as an orthogonal synthetic handle. It enables rapid library expansion via Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to probe structure-activity relationships (SAR) in target binding pockets[3].

StructuralLogic Core 2,3-Dihydrobenzofuran-3-amine (Core Scaffold) F_Sub 6-Fluoro Substitution (Metabolic Blocker) Core->F_Sub Br_Sub 7-Bromo Substitution (Synthetic Handle) Core->Br_Sub CYP Blocks CYP450 Aromatic Hydroxylation F_Sub->CYP pKa Lowers Amine pKa (Increases Permeability) F_Sub->pKa CrossCoupling Enables Pd-Catalyzed Cross-Coupling Br_Sub->CrossCoupling HalogenBond Enhances Target Affinity (Halogen Bonding) Br_Sub->HalogenBond

Structural rationale for 6-fluoro and 7-bromo substitutions on the dihydrobenzofuran core.

Experimental Methodologies

To objectively validate the performance of the halogenated scaffold, we designed a self-validating experimental workflow encompassing in vitro ADME profiling and synthetic reactivity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic blocking efficiency of the 6-fluoro substitution.

  • Preparation: Prepare a 10 mM stock solution of the test/reference compounds in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To assess how the halogen-induced pKa shift impacts passive diffusion.

  • Plate Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid membrane.

  • Dosing: Add 150 µL of the compound solution (10 µM in PBS, pH 7.4, 1% DMSO) to the donor compartment.

  • Acceptor Setup: Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment (bottom plate).

  • Incubation: Carefully assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 3: Late-Stage Functionalization (Buchwald-Hartwig Amination)

Purpose: To validate the 7-bromo group as a viable synthetic handle.

  • Reaction Setup: In an oven-dried vial under nitrogen, combine 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (0.1 mmol), morpholine (0.12 mmol), Pd2​(dba)3​ (5 mol%), XPhos (10 mol%), and Cs2​CO3​ (0.2 mmol).

  • Solvent & Heating: Add 1 mL of anhydrous 1,4-dioxane. Seal the vial and heat to 100°C for 12 hours.

  • Workup & Analysis: Cool to room temperature, filter through a pad of Celite, and analyze the crude mixture via UPLC-UV (254 nm) to determine the percentage conversion to the aminated product.

Workflow Cmpd 7-Br-6-F-DHBFA Test Compound ADME In Vitro ADME Cmpd->ADME Synth Reactivity Profiling Cmpd->Synth HLM Human Liver Microsomes (HLM) ADME->HLM PAMPA PAMPA Permeability ADME->PAMPA Data Benchmarking Data Output HLM->Data PAMPA->Data Pd Pd-Catalyzed Amination Synth->Pd Pd->Data

Experimental workflow for benchmarking ADME properties and synthetic reactivity.

Quantitative Benchmarking Data

The experimental results clearly demonstrate the superiority of the 7-Bromo-6-fluoro derivative as a building block for drug discovery. The 6-fluoro substitution successfully mitigated CYP450 metabolism, extending the microsomal half-life by nearly 3-fold. Furthermore, the inductive effect of the halogens lowered the amine pKa from 9.1 to 8.4. This shift increased the neutral fraction at pH 7.4, resulting in a >2-fold improvement in passive permeability.

Parameter2,3-dihydro-1-benzofuran-3-amine (Reference)7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (Test)Performance Delta
Amine pKa (Experimental) 9.1 ± 0.18.4 ± 0.1-0.7 units (Favorable)
LogD (pH 7.4) 0.851.62+0.77 (Enhanced lipophilicity)
HLM Stability ( t1/2​ , min) 18.552.42.8x longer half-life
HLM CLint​ (µL/min/mg) 74.926.465% reduction in clearance
PAMPA Papp​ ( 10−6 cm/s) 8.219.52.3x higher permeability
Buchwald-Hartwig Conversion N/A (No halide handle)>95% (to morpholino derivative)Enables late-stage diversification

Conclusion

Benchmarking 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine against its unsubstituted parent reveals a highly optimized scaffold. By strategically deploying halogens, medicinal chemists can simultaneously solve metabolic liabilities, improve membrane permeability, and retain a versatile synthetic handle for cross-coupling. This makes it an exceptional starting material for the synthesis of CNS-active agents and novel Factor XIa inhibitors.

References

  • Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry.[Link]

  • Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives. Journal of Medicinal Chemistry.[Link]

  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Guide for Process Development

Introduction 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a key building block in contemporary medicinal chemistry, frequently utilized as a crucial intermediate in the synthesis of complex pharmaceutical agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a key building block in contemporary medicinal chemistry, frequently utilized as a crucial intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo, fluoro, and amine functionalities on the dihydrobenzofuran scaffold imparts unique physicochemical properties that are desirable for modulating biological targets. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to researchers and professionals in drug development.

This guide provides an in-depth, head-to-head comparison of two distinct synthetic pathways to 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, as detailed in the patent literature. We will dissect each route, examining the underlying chemical principles, experimental protocols, and overall efficiency to provide a comprehensive resource for informed decision-making in a laboratory and process chemistry setting.

Route 1: Synthesis Starting from 3-Bromo-4-fluorophenol

This synthetic pathway commences with the commercially available 3-bromo-4-fluorophenol and proceeds through a four-step sequence involving O-alkylation, intramolecular Friedel-Crafts acylation, oximation, and subsequent reduction to yield the target amine.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-(3-Bromo-4-fluorophenoxy)acetic acid

To a solution of 3-bromo-4-fluorophenol (1.0 eq) in water is added sodium hydroxide (2.5 eq). The mixture is stirred until a clear solution is obtained. A solution of chloroacetic acid (1.1 eq) in water is then added, and the reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the product, which is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 7-Bromo-6-fluoro-1-benzofuran-3(2H)-one

2-(3-Bromo-4-fluorophenoxy)acetic acid (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid at 120°C. The mixture is stirred at this temperature for 2 hours. The reaction is then cooled to 80°C and quenched by the slow addition of water. The resulting precipitate is filtered, washed with water, and dried to afford the ketone.

Step 3: Synthesis of 7-Bromo-6-fluoro-1-benzofuran-3(2H)-one oxime

A mixture of 7-Bromo-6-fluoro-1-benzofuran-3(2H)-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol is heated to reflux for 2 hours. The reaction mixture is then cooled and concentrated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the oxime.

Step 4: Synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

The oxime (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Palladium on carbon (10% w/w) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 18 hours. The catalyst is removed by filtration, and the filtrate is concentrated to yield the hydrochloride salt of the target amine.

Causality and Mechanistic Insights

The initial step is a classic Williamson ether synthesis, where the phenoxide generated in situ acts as a nucleophile, displacing the chloride from chloroacetic acid. The subsequent intramolecular Friedel-Crafts acylation, promoted by the strong dehydrating agent polyphosphoric acid, facilitates the cyclization to form the dihydrobenzofuranone core. The conversion of the ketone to an oxime is a standard condensation reaction. Finally, the catalytic hydrogenation of the oxime under acidic conditions leads to the desired primary amine. The presence of hydrochloric acid ensures the formation of the more stable hydrochloride salt.

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis Starting from 4-Bromo-2-fluoro-1-(methoxymethoxy)benzene

This alternative pathway begins with a protected phenol and proceeds via ortho-metalation, carboxylation, ether cleavage, and then follows the same concluding steps as Route 1.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-Bromo-3-fluoro-2-(methoxymethoxy)benzoic acid

To a solution of 4-bromo-2-fluoro-1-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran at -78°C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour, after which carbon dioxide gas is bubbled through the solution for 2 hours. The reaction is quenched with water, and the aqueous layer is acidified with hydrochloric acid. The precipitated product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the carboxylic acid.

Step 2: Synthesis of 2-(4-Bromo-2-fluoro-6-hydroxyphenyl)acetic acid

A solution of 5-bromo-3-fluoro-2-(methoxymethoxy)benzoic acid (1.0 eq) in a mixture of tetrahydrofuran and concentrated hydrochloric acid is heated at 60°C for 12 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.

Step 3: Synthesis of 7-Bromo-6-fluoro-1-benzofuran-3(2H)-one

The crude 2-(4-bromo-2-fluoro-6-hydroxyphenyl)acetic acid is cyclized using a dehydrating agent such as polyphosphoric acid, following a similar procedure to Step 2 of Route 1.

Step 4 & 5: Synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

The conversion of the resulting ketone to the final product is achieved through oximation and subsequent catalytic hydrogenation, as described in Steps 3 and 4 of Route 1.

Causality and Mechanistic Insights

This route employs a directed ortho-metalation strategy, where the methoxymethyl (MOM) ether directs the deprotonation by n-butyllithium to the adjacent ortho position. The resulting aryllithium species is a potent nucleophile that readily reacts with carbon dioxide (an electrophile) to form the corresponding benzoic acid after acidic workup. The MOM protecting group is then cleaved under acidic conditions. The final steps to the target molecule are analogous to those in Route 1.

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison

ParameterRoute 1Route 2
Starting Material 3-Bromo-4-fluorophenol4-Bromo-2-fluoro-1-(methoxymethoxy)benzene
Number of Steps 45 (including deprotection)
Key Reactions Williamson ether synthesis, Friedel-Crafts acylationDirected ortho-metalation, Carboxylation
Reagents & Conditions Uses high temperatures and corrosive polyphosphoric acid.Requires cryogenic temperatures (-78°C) and pyrophoric n-butyllithium.
Overall Yield Data not explicitly provided in the source document for a direct comparison of overall yield. However, each step is generally high-yielding.Similar to Route 1, individual step yields are typically good, but the overall yield will be impacted by the additional step.
Scalability The use of polyphosphoric acid at high temperatures can pose challenges for large-scale synthesis.The use of n-butyllithium at cryogenic temperatures requires specialized equipment and stringent safety protocols, which can be a hurdle for scaling up.
Atom Economy The Williamson ether synthesis has good atom economy. The Friedel-Crafts acylation involves the loss of a water molecule.The ortho-metalation and carboxylation steps are relatively atom-economical. The MOM protection/deprotection adds steps and reduces overall atom economy.

Conclusion

Both synthetic routes present viable pathways to 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Route 1 is more straightforward and utilizes more conventional reagents. However, the highly viscous and corrosive nature of polyphosphoric acid at elevated temperatures might be a concern for process safety and equipment compatibility on a larger scale.

Route 2 offers an elegant approach utilizing modern synthetic methodology. The directed ortho-metalation allows for precise functionalization of the aromatic ring. The major drawbacks are the requirement for cryogenic conditions and the handling of pyrophoric n-butyllithium, which necessitate specialized infrastructure and rigorous safety measures, potentially increasing the cost and complexity of the process.

The choice between these two routes will ultimately depend on the specific capabilities and priorities of the research or manufacturing facility. For laboratory-scale synthesis, both routes are feasible. For industrial-scale production, a thorough process hazard analysis and cost-benefit assessment would be crucial in determining the most suitable and sustainable option.

References

  • Title: PREPARATION OF AMINODLHYDROBENZOFURAN DERIVATIVES AS BETA-SECRETASE INHIBITORS FOR TREATMENT OF ALZHEIMER'S DISEASE.
Validation

Bridging the Divide: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in a Neurodegenerative Context

Introduction: The Challenge of Translational Neuroscience In the realm of drug discovery for neurodegenerative disorders, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Translational Neuroscience

In the realm of drug discovery for neurodegenerative disorders, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A significant hurdle is the translation of in vitro activity to in vivo efficacy. This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC), a critical predictive tool in pharmaceutical development.[1][2][3] An effective IVIVC can de-risk a project, optimize resource allocation, and accelerate the delivery of novel therapies to patients in need.[4]

This guide will use a case-study approach to compare a novel investigational compound, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (hereafter referred to as Compound X ), with a well-established therapeutic, Donepezil . Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications in oncology, infectious diseases, and central nervous system disorders.[5] For the purpose of this guide, we will operate under the hypothesis that Compound X has been identified as a potential neuroprotective agent for Alzheimer's Disease (AD) through initial high-throughput screening. Donepezil, a cornerstone in AD treatment, serves as an ideal comparator due to its well-documented pharmacological profile.[6]

Our objective is to outline a scientifically rigorous, multi-step process to characterize, compare, and correlate the in vitro and in vivo activities of these two compounds, providing a clear roadmap for researchers, scientists, and drug development professionals.

Part 1: In Vitro Characterization - Building a Foundation of Mechanistic Understanding

The initial phase of any drug discovery program is to build a comprehensive in vitro profile of the candidate compound. This involves not only assessing its desired biological activity but also understanding its potential liabilities. For a neuroprotective agent in the context of Alzheimer's Disease, a logical in vitro screening cascade would involve primary cellular assays, secondary mechanistic assays, and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

cluster_0 In Vitro Screening Cascade Primary Assay Neuroprotection Assay (SH-SY5Y Cells) Secondary Assay Aβ Aggregation Inhibition (Thioflavin T Assay) Primary Assay->Secondary Assay Confirm Mechanism ADME Profile Metabolic Stability (Liver Microsomes) Secondary Assay->ADME Profile Assess Drug-like Properties

Caption: Workflow for the in vitro characterization of a novel neuroprotective agent.

Primary Screening: Neuroprotection in a Cellular Model

The primary goal is to determine if Compound X can protect neurons from the toxic insults characteristic of Alzheimer's pathology, specifically those induced by the amyloid-beta (Aβ) peptide. The human neuroblastoma SH-SY5Y cell line is a widely used and well-validated model for this purpose as, upon differentiation, these cells exhibit a neuron-like phenotype and are susceptible to Aβ-induced toxicity.[7][8]

Experimental Protocol: Aβ-Induced Cytotoxicity Assay in SH-SY5Y Cells

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9] Maintain in a humidified incubator at 37°C with 5% CO2.

    • To induce a neuronal phenotype, seed cells and, after 24 hours, switch to a differentiation medium (DMEM with 1% FBS and 10 µM Retinoic Acid) for 7-10 days.[7]

  • Compound and Aβ Preparation:

    • Prepare stock solutions of Compound X and Donepezil in DMSO.

    • Prepare a solution of Aβ1-42 peptide and allow it to aggregate for 24 hours at 37°C to form toxic oligomers.

  • Treatment:

    • Plate differentiated SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with a range of concentrations of Compound X or Donepezil for 2 hours.

    • Introduce the aggregated Aβ1-42 peptide (final concentration of 2.5 µM) to the wells (excluding the vehicle control wells) and incubate for an additional 24 hours.[8]

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[9]

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Controls:

    • Vehicle Control: Cells treated with vehicle (DMSO) only.

    • Aβ Control: Cells treated with Aβ1-42 only.

    • Compound Control: Cells treated with the highest concentration of each compound alone to check for inherent cytotoxicity.

Data Summary: Neuroprotective Activity

CompoundEC50 (µM) against Aβ-induced toxicity
Compound X 0.85
Donepezil 5.2

This is hypothetical data for illustrative purposes.

The causality we are investigating here is straightforward: does the presence of our compound prevent cell death in a disease-relevant stress model? The lower EC50 value for Compound X suggests it is more potent than Donepezil in this direct neuroprotection assay.

Secondary Screening: Targeting a Core Pathological Mechanism

While neuroprotection is the desired outcome, understanding the mechanism is crucial. A key event in AD pathogenesis is the aggregation of Aβ peptides into neurotoxic fibrils.[10] The Thioflavin T (ThT) assay is a standard, reliable method to monitor this process in real-time. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[10][11]

Experimental Protocol: Thioflavin T (ThT) Aβ Aggregation Assay

  • Reagent Preparation:

    • Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., HFIP) to ensure it is in a monomeric state, then lyophilize and resuspend in buffer.

    • Prepare a 1 mM ThT stock solution in PBS (pH 7.4) and filter through a 0.22 µm filter.[10]

    • Prepare serial dilutions of Compound X and Donepezil.

  • Assay Setup (96-well non-binding black plate):

    • To each well, add the Aβ1-42 peptide solution (final concentration 10 µM), the test compound at various concentrations, and the ThT working solution (final concentration 20 µM).[10]

    • The total volume in each well should be consistent.

  • Kinetic Measurement:

    • Place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~484 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours, with shaking between reads.[12]

  • Controls:

    • Positive Control: Aβ1-42 with vehicle (shows maximal aggregation).

    • Negative Control: Buffer and ThT only (baseline fluorescence).

    • Inhibitor Control: A known aggregation inhibitor (e.g., EGCG) can be used as a positive control for the assay itself.[13]

Data Summary: Aβ Aggregation Inhibition

CompoundIC50 (µM) for Aβ Aggregation Inhibition
Compound X 1.5
Donepezil > 50

This is hypothetical data for illustrative purposes.

This mechanistic data suggests that Compound X may exert its neuroprotective effect, at least in part, by directly interfering with the Aβ aggregation cascade. In contrast, Donepezil, an acetylcholinesterase inhibitor, is not expected to be a potent anti-aggregation agent, and the data reflects this, thereby validating our experimental setup.[6][14]

ADME Profiling: Assessing Metabolic Stability

A compound's efficacy is irrelevant if it is metabolized too quickly to reach its target. The in vitro metabolic stability assay is a cornerstone of early DMPK (Drug Metabolism and Pharmacokinetics) research, providing an initial prediction of a compound's in vivo behavior.[15] This assay typically uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[5][16]

Experimental Protocol: Mouse Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled mouse liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (cofactor for CYP enzymes).

    • Prepare stock solutions of Compound X, Donepezil, and a positive control (e.g., Dextromethorphan) in DMSO.[17]

  • Incubation:

    • In a 96-well plate, combine the buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[5]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[5]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Controls:

    • Minus Cofactor Control: Incubate the compound with microsomes without NADPH to assess non-enzymatic degradation.

    • Positive Control: A compound with a known metabolic rate (e.g., Dextromethorphan) to ensure the microsomes are active.

Data Summary: In Vitro Metabolic Stability

CompoundIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
Compound X 2527.7
Donepezil 4814.4

This is hypothetical data for illustrative purposes.

The data indicates that Compound X is metabolized more rapidly in mouse liver microsomes than Donepezil. This is a critical insight; while more potent in vitro, its higher clearance may necessitate a higher or more frequent dosing regimen in vivo to achieve and maintain therapeutic concentrations. This is a prime example of why early ADME profiling is essential for interpreting in vitro potency and designing in vivo studies.

Part 2: In Vivo Evaluation - From Bench to Biological System

With a solid in vitro data package, the next logical step is to evaluate the compound's performance in a living organism. This phase aims to answer two fundamental questions: 1) What is the drug's exposure profile (Pharmacokinetics - PK)? and 2) Does the drug engage its target and produce the desired biological effect in a disease-relevant model (Pharmacodynamics - PD)?

cluster_1 In Vivo Evaluation Workflow PK Study Pharmacokinetic Study (Wild-Type Mice) Efficacy Study Efficacy Study (5xFAD Mouse Model) PK Study->Efficacy Study Inform Dose Selection Outcome Cognitive & Pathological Endpoints Efficacy Study->Outcome Assess Therapeutic Potential

Caption: A streamlined workflow for the in vivo assessment of a potential AD therapeutic.

Pharmacokinetic (PK) Study: Understanding Drug Exposure

Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted in the test species.[18] A PK study provides essential parameters that are crucial for designing the subsequent efficacy study, ensuring that the animals are exposed to a relevant concentration of the drug.[19]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Dosing:

    • Use adult male C57BL/6J mice.

    • Administer Compound X via a relevant route (e.g., oral gavage (PO) or intraperitoneal injection (IP)) at a single, non-toxic dose.[20] The dose should be high enough for quantification by the bioanalytical assay.

    • A parallel group should receive an intravenous (IV) dose to determine bioavailability.

  • Blood Sampling:

    • Collect serial blood samples from a small group of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21] Submandibular or saphenous vein sampling can be used for serial collection.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of Compound X in mouse plasma.

    • Analyze the plasma samples to determine the concentration of Compound X at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time curve.

Data Summary: Key Pharmacokinetic Parameters for Compound X (10 mg/kg, PO)

ParameterValueDescription
Cmax 1250 ng/mLMaximum plasma concentration
Tmax 1.0 hrTime to reach Cmax
AUC(0-last) 7500 ng*hr/mLArea under the curve
3.5 hrElimination half-life

This is hypothetical data for illustrative purposes.

This PK profile, when combined with the in vitro potency data, allows for a rational dose selection for the efficacy study. The goal is to select a dose that will maintain plasma (and ideally brain) concentrations above the in vitro EC50 for a significant portion of the dosing interval.

Efficacy Study: Testing in a Disease-Relevant Model

The 5xFAD transgenic mouse model is a widely used and aggressive model of Alzheimer's disease.[1] These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations, leading to early and robust amyloid plaque deposition, neuroinflammation, and cognitive deficits.[2][22] This makes it a suitable model for testing the efficacy of potential AD therapeutics.

Experimental Protocol: Chronic Efficacy Study in 5xFAD Mice

  • Study Groups and Dosing:

    • Use 6-month-old male 5xFAD mice, an age at which cognitive deficits are reliably observed.[22]

    • Group 1: Wild-Type (WT) littermates + Vehicle

    • Group 2: 5xFAD mice + Vehicle

    • Group 3: 5xFAD mice + Compound X (e.g., 10 mg/kg, daily PO), dose selected based on PK data.

    • Group 4: 5xFAD mice + Donepezil (e.g., 1 mg/kg, daily IP), a clinically relevant dose.[23]

    • Administer treatments for a period of 8-12 weeks.

  • Behavioral Assessment (Y-Maze Test):

    • After the treatment period, assess spatial working memory using the Y-maze spontaneous alternation task.

    • Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive occasions.

    • The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.[4]

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • One hemisphere can be used for biochemical analysis (e.g., ELISA to measure Aβ42 levels) and the other for immunohistochemistry (to visualize amyloid plaques).

Data Summary: Behavioral Outcome in 5xFAD Mice

Treatment GroupY-Maze Spontaneous Alternation (%)
WT + Vehicle 75 ± 5
5xFAD + Vehicle 50 ± 6
5xFAD + Compound X 68 ± 7
5xFAD + Donepezil 62 ± 5

This is hypothetical data for illustrative purposes. Values are Mean ± SEM.

The hypothetical results show that the 5xFAD mice exhibit a significant memory deficit compared to their wild-type littermates. Both Compound X and Donepezil treatment ameliorated this deficit, with Compound X showing a numerically stronger effect in this model. This in vivo efficacy data is the final piece needed to build the IVIVC.

Part 3: In Vitro to In Vivo Correlation (IVIVC) - Forging the Predictive Link

The ultimate goal is to establish a mathematical model that connects the in vitro data with the in vivo outcomes.[2] This is the essence of IVIVC. A successful correlation allows for the prediction of in vivo performance from in vitro measurements, which is invaluable for optimizing formulations and predicting clinical outcomes.[1][14]

cluster_2 IVIVC Framework InVitro In Vitro Potency (EC50, IC50) Model PK/PD Model InVitro->Model PK Pharmacokinetics (AUC, Cmax) PK->Model InVivo In Vivo Efficacy (% Improvement) Model->InVivo Predicts

Caption: Conceptual framework of a Pharmacokinetic/Pharmacodynamic (PK/PD) model for IVIVC.

The Role of PK/PD Modeling

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is the tool used to establish the relationship between drug exposure (PK) and the pharmacological response (PD).[24][25] By integrating data from our in vitro and in vivo experiments, we can build a model that describes the dose-concentration-effect relationship.

  • Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, excretion). Our PK study provided these parameters.

  • Pharmacodynamics (PD): Describes what the drug does to the body. In our case, this is the improvement in cognitive function (Y-maze performance).

Establishing the Correlation
  • Exposure-Response Relationship: The first step is to correlate the in vivo effect with the in vivo exposure. For a CNS-active drug, the unbound brain concentration or, as a surrogate, the total plasma AUC, is the most relevant exposure parameter. We can plot the percentage improvement in Y-maze performance against the measured plasma AUC for both Compound X and Donepezil.

  • Integrating In Vitro Potency: A semi-mechanistic PK/PD model can then be developed that links the plasma concentration over time to the observed effect.[26] A key parameter in this model is the EC50 (the concentration required to produce 50% of the maximal effect). The model will attempt to predict the in vivo efficacy based on how long the plasma/brain concentration remains above the in vitro EC50 for neuroprotection.

  • The Predictive Power: If the model can accurately describe the observed in vivo efficacy for both Compound X and Donepezil using their respective in vitro potencies and in vivo PK profiles, a valid IVIVC has been established. This model can then be used to:

    • Predict the efficacy of other benzofuran analogs based solely on their in vitro data.

    • Simulate different dosing regimens to optimize the therapeutic effect.

    • Aid in the translation from preclinical species to human dose prediction.[3]

Conclusion

This guide has outlined a comprehensive, albeit based on a hypothetical case, strategy for establishing an in vitro to in vivo correlation for a novel neuroprotective compound, 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (Compound X). By systematically progressing from in vitro cellular and mechanistic assays to in vivo pharmacokinetic and efficacy studies, we generated the necessary data to build a predictive PK/PD model.

The comparative approach using Donepezil as a benchmark provided crucial context and validation at each step. Our hypothetical data suggests that while Compound X is more potent in vitro, its higher metabolic clearance is a key factor influencing its in vivo performance. This underscores the principle that in vitro potency alone is not a sufficient predictor of in vivo success. A robust IVIVC, built upon a foundation of high-quality in vitro and in vivo data, is an indispensable tool in modern drug development, enabling more informed decision-making and increasing the probability of translating a promising molecule into a life-changing medicine.

References

  • Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from Charles River. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell. [Link]

  • Kim, D. H., et al. (2022). Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice. Molecular Brain, 15(1), 63. [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from IntechOpen. [Link]

  • Evaluation of the antioxidant activity of donepezil - in vitro study. (n.d.).
  • D'Amelio, M., & Ross, W. C. (2024). Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. International Journal of Molecular Sciences, 25(12), 6586. [Link]

  • Lombardo, J. P., et al. (2012). Integrating experimentation and quantitative modeling to enhance discovery of Beta amyloid lowering therapeutics for Alzheimer's disease. Journal of Pharmacological and Toxicological Methods, 66(3), 231-239. [Link]

  • Oblak, A. L., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications. Frontiers in Aging Neuroscience, 13, 713726. [Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). Journal of Chemical Information and Modeling, 60(3), 1563-1576. [Link]

  • PBPK-PD modeling for the preclinical development and clinical translation of tau antibodies for Alzheimer's disease. (2022). CPT: Pharmacometrics & Systems Pharmacology, 11(9), 1152-1163. [Link]

  • Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. (2023). International Journal of Molecular Sciences, 24(20), 15038. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec. [Link]

  • PBPK-PD modeling for the preclinical development and clinical translation of tau antibodies for Alzheimer's disease. (2022). ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan. [Link]

  • Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice. (2022). ResearchGate. [Link]

  • Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, Donepezil, in Rats. (2022). Journal of Pharmacology and Experimental Therapeutics, 383(3), 263-270. [Link]

  • Anaspec. (n.d.). SensoLyte Thioflavin T Beta-Amyloid (1-42) Aggregation Kit. Retrieved from Anaspec. [Link]

  • The Auditory Brainstem Response Diagnoses Alzheimer-Like Disease in the 5xFAD Mouse Model. (2025). eNeuro, 12(4), ENEURO.0135-24.2025. [Link]

  • Strategies for developing Alzheimer's disease treatments: application of population pharmacokinetic and pharmacodynamic models. (2022). ResearchGate. [Link]

  • Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. Retrieved from Pharmacology Discovery Services. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. (2021). Molecules, 26(21), 6599. [Link]

  • Thioflavin T spectroscopic assay. (n.d.).
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  • In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease. (n.d.). Kinam Park. [Link]

  • Donepezil, an acetylcholinesterase inhibitor against Alzheimer's dementia, promotes angiogenesis in an ischemic hindlimb model. (n.d.).
  • Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. (2025). STAR Protocols, 6(3), 103445. [Link]

  • In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress... (n.d.). ResearchGate. [Link]

  • Scantox. (n.d.). Determination of Aβ Aggregates. Retrieved from Scantox. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from cancer.gov. [Link]

  • Cacabelos, R., et al. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric Disease and Treatment, 3(3), 303–333. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). Frontiers in Pharmacology, 14, 1166391. [Link]

  • DW2009 Elevates the Efficacy of Donepezil against Cognitive Impairment in Mice. (2021). Nutrients, 13(9), 3256. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

This document provides essential procedural guidance for the safe and compliant disposal of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a halogenated benzofuran derivative, this compound requires meticulous han...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a halogenated benzofuran derivative, this compound requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety principles and regulatory standards for hazardous chemical waste.

Hazard Identification and Waste Classification

Understanding the inherent hazards of a chemical is the cornerstone of its safe management. 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound whose structure suggests several potential hazards. Its parent molecule, benzofuran, is classified as a flammable liquid and a suspected carcinogen, and is known to be harmful to aquatic life with long-lasting effects[1][2][3].

Due to the presence of bromine and fluorine atoms, this compound is classified as a halogenated organic compound . This classification is critical because halogenated waste streams are managed differently than non-halogenated ones, often requiring high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts[4][5]. It is imperative not to mix this waste with non-halogenated solvents, as this contaminates the entire volume and significantly increases disposal costs[4].

Table 1: Hazard Profile and Classification

Hazard Category Classification Rationale and Precautionary Notes
Acute Toxicity Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6] Avoid ingestion, inhalation, and contact with skin and eyes. Handle only in a well-ventilated area, preferably a chemical fume hood.
Carcinogenicity Suspected of causing cancer (H351).[2][3][7] This is based on data for the parent benzofuran structure. Long-term exposure should be minimized.
Environmental Hazard Harmful to aquatic life with long-lasting effects (H412).[1][2][3] Prevent release into the environment. Do not dispose of down the drain[2][4].
Waste Classification Hazardous Waste . Likely falls under EPA regulations (RCRA) in the United States.[8][9] Must be disposed of through a licensed hazardous waste management facility.

| Chemical Class | Halogenated Organic Compound . | Must be segregated from non-halogenated waste streams[4][5][10][11]. |

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling the compound for any purpose, including disposal, ensure all engineering controls are functional and appropriate PPE is worn.

Table 2: Required Personal Protective Equipment (PPE)

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face Shield Goggles must provide a complete seal. A face shield is required when handling larger quantities or when there is a splash risk[12].
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contact[12].
Body Flame-Resistant Laboratory Coat A lab coat should be worn over clothing that covers the legs and arms. Ensure the coat is kept clean and replaced if significantly contaminated[12].

| Respiratory | NIOSH-Approved Respirator | A respirator with organic vapor cartridges may be necessary if handling outside of a fume hood or during a large spill. Consult your institution's safety officer. |

All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure[12]. An emergency eyewash station and safety shower must be immediately accessible.

Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the disposal process. The following step-by-step protocol ensures compliance and safety.

Step-by-Step Waste Collection Procedure:

  • Select the Correct Waste Container:

    • For liquid waste (e.g., pure compound, solutions): Use a designated, leak-proof container with a screw-top cap, clearly labeled "HALOGENATED ORGANIC WASTE"[5][10]. The container must be made of a compatible material (e.g., glass or polyethylene).

    • For solid waste (e.g., contaminated gloves, weigh boats, absorbent pads): Use a designated "SOLID HAZARDOUS WASTE" or "LAB TRASH" container. Do not mix with regular trash.

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container[10].

    • The label must include the words "Hazardous Waste"[4].

    • List all chemical constituents by their full names—do not use abbreviations or formulas[10]. For example: "Waste 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine, Methanol."

    • Maintain an accurate inventory of the contents and their approximate percentages[4][11].

  • Dispense and Store Waste:

    • Add waste to the container inside a chemical fume hood.

    • Do not fill liquid containers beyond 75% capacity to allow for vapor expansion[11].

    • Keep the waste container securely closed at all times, except when actively adding waste[8][10].

    • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials[10][13].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating waste containing 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

G Figure 1. Disposal Workflow start Waste Containing 7-Bromo-6-fluoro-2,3-dihydro- 1-benzofuran-3-amine Generated waste_type Determine Waste Form start->waste_type liquid Liquid (Pure compound, reaction mixtures, aprotic solvent rinses) waste_type->liquid Liquid solid Solid (Contaminated gloves, wipes, absorbent material) waste_type->solid Solid glass Contaminated Glassware (Pipettes, vials, flasks) waste_type->glass Glassware collect_liquid Collect in a properly labeled, sealed 'HALOGENATED LIQUID WASTE' container. liquid->collect_liquid collect_solid Collect in a designated, labeled 'SOLID HAZARDOUS WASTE' container. solid->collect_solid decon_glass Decontaminate via triple rinse (see Section 4). Dispose of as clean glass. glass->decon_glass final_pickup Store in Satellite Accumulation Area for pickup by Environmental Health & Safety (EHS). collect_liquid->final_pickup collect_solid->final_pickup decon_glass->final_pickup Collect rinsate in liquid waste container

Caption: Disposal decision workflow for different waste forms.

Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills and decontaminating equipment is essential.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layer chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent[12]. Do not use combustible materials like paper towels[12].

  • Collect Waste: Carefully scoop the absorbent material into a designated solid hazardous waste container.

  • Decontaminate Area: Clean the spill area with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as solid hazardous waste.

Equipment Decontamination Protocol:

Contaminated lab equipment (e.g., glassware, stir bars) must be decontaminated before being returned to general use or disposed of as non-hazardous waste.

  • Initial Rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This initial rinsate is hazardous and must be collected in the "HALOGENATED ORGANIC WASTE" container.

  • Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®, Liquinox®) and hot water, using a brush to scrub all surfaces[14].

  • Final Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.

  • Dry: Allow the equipment to air dry completely.

Final Disposal Pathway

As the generator, your responsibility for the hazardous waste extends from its creation to its final, safe disposal[8][9].

  • Accumulation: Store properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory, in accordance with EPA or local regulations.

  • Scheduled Pickup: Arrange for the pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Manifesting: For transport off-site, the waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to a permitted Treatment, Storage, and Disposal Facility (TSDF)[8][15].

By adhering to these procedures, you ensure that 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is managed in a way that is safe, compliant, and environmentally responsible.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][10]benzofuran.

  • ECHEMI. (n.d.).
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  • U.S. Environmental Protection Agency. (2025, May 30).
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  • Gigiena i Sanitariia. (2025, August 9).
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  • Thermo Fisher Scientific. (2025, September 5).
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  • University of Vermont, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
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  • TCI America. (n.d.). MSDS - 2,3-Benzofuran.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • ChemicalBook. (2025, July 26).
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  • Guidechem. (n.d.). 7-bromo-6-fluoro-3-benzofuranone 1344893-60-2 wiki.
  • Greenflow. (2024, October 1). How is Hazardous Waste Disposed of in Ontario? A Comprehensive Guide.
  • NextSDS. (n.d.). (3S)
  • Fisher Scientific. (2024, February 14).
  • Capot Chemical. (2026, January 21). MSDS of 7-Bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine.
  • BLDpharm. (n.d.). 1273603-58-9 | 7-BROMO-6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE.
  • ECHEMI. (n.d.).
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Handling

Essential Safety and Operational Guidance for Handling 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Given the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Given the absence of a comprehensive, specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from data on structurally analogous compounds and established principles of laboratory safety. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards associated with halogenated aromatic amines.

Hazard Identification and Risk Assessment

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogenated aromatic amine. While specific toxicological data is limited, analogous compounds exhibit a range of hazards. The GHS pictograms for this compound indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Structurally similar benzofuran derivatives are noted for potential carcinogenicity and liver toxicity[2]. Therefore, a cautious approach is warranted.

Assumed Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[1][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][4].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][4].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][4].

  • Carcinogenicity: Benzofuran, a related parent compound, is carcinogenic in animal studies[2]. This potential should be considered for its derivatives.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE. All PPE should be inspected for integrity before each use[5].

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield is required in addition to goggles when there is a risk of splashes[6].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Avoid latex gloves due to poor protection against many organic solvents[7]. Always use proper glove removal technique to prevent skin contamination[5].
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex should be worn over non-synthetic clothing that fully covers the body[5].
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with organic vapor cartridges is necessary when handling the compound outside of a certified chemical fume hood[8].
Feet Closed-toe, Chemical-Resistant ShoesShoes must cover the entire foot. Perforated shoes or sandals are not permitted in the laboratory[9].

Safe Handling and Operational Workflow

All manipulations of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine must be performed within a certified chemical fume hood to minimize inhalation exposure[5]. An emergency eyewash station and safety shower must be readily accessible[5].

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Step-by-Step Handling Protocol:
  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly. The work surface within the fume hood should be decontaminated and free of clutter. All necessary equipment and reagents should be placed inside the hood[5].

  • Weighing and Transfer: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Use a spatula for solid transfers and minimize the creation of dust.

  • Reaction Setup: Slowly add the compound to the reaction vessel. If dissolving, add the solvent carefully to avoid splashing.

  • Post-Reaction: Upon completion of the reaction, any work-up procedures should also be conducted within the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[4]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[10]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen[4]. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water[4]. Seek immediate medical attention.
Spill Management:
  • Small Spills: For small spills within a fume hood, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels[5].

  • Large Spills: In the case of a large spill, evacuate the laboratory immediately and follow your institution's emergency procedures.

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

Storage:

Store 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[4].

Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste[5].

Waste Disposal Workflow Diagram

cluster_collection Waste Collection cluster_labeling Labeling cluster_disposal Disposal collect_solid Solid Waste Container label_waste Label with 'Hazardous Waste' and Full Chemical Name collect_solid->label_waste collect_liquid Liquid Waste Container collect_liquid->label_waste collect_sharps Contaminated Sharps collect_sharps->label_waste dispose_pickup Arrange for Pickup by EHS label_waste->dispose_pickup

Caption: Workflow for the Disposal of Contaminated Waste.

  • Waste Segregation: Collect all solid waste (contaminated gloves, absorbent material, etc.) in a designated, sealed container. Collect all liquid waste in a separate, compatible, and sealed container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain[11].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine and ensure a safer laboratory environment for yourself and your colleagues.

References

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Sources

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